2-methyl-2H-indazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylindazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWLSZQHLMZHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355907 | |
| Record name | 2-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34252-54-5 | |
| Record name | 2-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Properties of 2-Methyl-2H-indazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the structural properties of 2-methyl-2H-indazole-3-carbaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science.[1][2] This document delves into the molecule's core structural features, spectroscopic signature, and reactivity profile, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis. The guide synthesizes data from spectroscopic analyses and provides a framework for its application in the synthesis of complex molecular architectures.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged bicyclic heteroaromatic system that serves as a cornerstone in the design of numerous biologically active compounds.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a sought-after scaffold in drug discovery. Notably, indazole derivatives have been successfully developed as kinase inhibitors for oncology applications, such as Pazopanib and Axitinib.[3][4] The subject of this guide, this compound, is a key intermediate that provides a versatile synthetic handle at the 3-position, enabling the construction of diverse molecular libraries for screening and development.[2]
The strategic placement of the methyl group at the N2 position and the carbaldehyde at the C3 position dictates the molecule's reactivity and steric profile, influencing its utility in various synthetic transformations.[1] This guide will elucidate the fundamental structural characteristics that underpin its chemical behavior and potential applications.
Molecular Structure and Crystallographic Insights
This compound possesses the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1] The core of the molecule is a planar indazole ring system, a fusion of a benzene ring and a pyrazole ring. The substitution pattern, specifically the N2-methylation, is a critical determinant of its electronic distribution and reactivity compared to its 1H-indazole isomer.
Logical Flow of Structural Analysis
Caption: Workflow for the structural characterization of this compound.
Spectroscopic Characterization: A Definitive Fingerprint
The structural identity of this compound is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, culminating in a comprehensive understanding of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are indispensable for delineating the carbon-hydrogen framework. The chemical shifts and coupling constants are highly diagnostic of the substitution pattern on the indazole ring.
Table 1: Typical ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ) in CDCl₃ [ppm] | Multiplicity |
| Aldehyde-H | ~10.31 | s |
| Aromatic-H | ~8.14 | m |
| Aromatic-H | ~7.28 | m |
| N-CH₃ | ~2.62 | s |
Note: The specific chemical shifts for the aromatic protons can vary depending on the substitution pattern of related derivatives, but the provided values are representative for similar structures.[5]
The downfield chemical shift of the aldehyde proton is a hallmark of its electron-withdrawing nature.[1] The singlet multiplicity confirms the absence of adjacent protons. The methyl protons also appear as a singlet, consistent with their attachment to a nitrogen atom.
Table 2: Typical ¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ [ppm] |
| C=O (Aldehyde) | ~187.7 |
| Aromatic-C | ~145.3, 141.5, 128.2, 124.7, 120.9, 120.2, 119.5 |
| N-CH₃ | ~16.8 |
Note: These values are based on data for structurally similar compounds and serve as a reference.[5]
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the molecule. The vibrational frequencies are characteristic of specific bond types.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1672 | Strong |
| Aromatic C-H Stretch | ~3077 | Medium |
| C-N Stretch | ~1326 | Medium |
| Aromatic C=C Stretch | ~1449 | Medium |
The strong absorption band around 1672 cm⁻¹ is a definitive indicator of the conjugated aldehyde carbonyl group.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule, further corroborating its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Table 4: Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (found) |
| [M-H]⁻ | 159.0558 | 159.0549 |
Note: Data is for a structurally similar compound and is representative.[5] The molecular ion peak is expected at m/z 160. A characteristic fragmentation would be the loss of the formyl group (CHO), resulting in a fragment at m/z 131.
Synthesis and Reactivity: A Versatile Synthetic Intermediate
The aldehyde functionality at the C3 position renders this compound a versatile precursor for a wide array of chemical transformations.
Synthesis
Several synthetic routes to this compound have been reported. A common and effective method involves the nitrosation of indoles.[3][5] This transformation proceeds via a multi-step pathway involving the nitrosation at the C3 position of a corresponding indole precursor, followed by ring opening and subsequent ring closure to form the indazole-3-carbaldehyde.[3]
Another approach involves the regioselective formylation of a 2-methyl-2H-indazole precursor.[1][4] Microwave-assisted methods have been shown to improve yields and reduce reaction times for such formylation reactions.[1][4]
Synthetic Pathway via Indole Nitrosation
Caption: A generalized synthetic route to indazole-3-carbaldehydes from indole precursors.
Reactivity
The aldehyde group is the primary site of reactivity, participating in a variety of classical organic reactions:
-
Condensation Reactions: It readily undergoes Knoevenagel and Wittig reactions to form α,β-unsaturated systems, extending the conjugation of the indazole core.[3]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a diverse range of 3-(aminomethyl)-2-methyl-2H-indazoles.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further avenues for functionalization.
-
Cyclization Reactions: The aldehyde can serve as an electrophilic partner in cyclization reactions to construct more complex heterocyclic systems fused to the indazole ring.[3]
Applications in Drug Discovery and Materials Science
The synthetic versatility of this compound makes it a valuable starting material in several research areas:
-
Pharmaceuticals: As a key building block, it enables the synthesis of novel indazole derivatives for screening against various biological targets.[1][2] The indazole scaffold is a known pharmacophore in kinase inhibitors, and modifications at the C3 position can be used to fine-tune potency and selectivity.[3][4]
-
Material Science: The extended π-system of indazole derivatives suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Conclusion
This compound is a molecule of significant synthetic utility, underpinned by its well-defined structural and spectroscopic properties. This guide has provided a detailed overview of its molecular architecture, a comprehensive summary of its spectroscopic fingerprint, and an exploration of its synthetic accessibility and reactivity. The insights presented herein are intended to empower researchers in medicinal chemistry and materials science to effectively utilize this versatile building block in the design and synthesis of novel functional molecules.
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. This compound|CAS 34252-54-5 [benchchem.com]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. ijsdr.org [ijsdr.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Methyl-2H-indazole-3-carbaldehyde (CAS: 34252-54-5): A Keystone Intermediate in Modern Drug Discovery
This document provides an in-depth technical overview of 2-methyl-2H-indazole-3-carbaldehyde, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its versatile reactivity, and its strategic importance in constructing pharmacologically active agents.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions allow it to serve as a bioisostere for native structures like indoles, engaging with biological targets such as protein kinases.[3][4][5] Consequently, indazole derivatives are at the core of numerous approved drugs and clinical candidates, including potent kinase inhibitors like Pazopanib and Axitinib, which target signaling pathways in oncology.[3][5]
This compound (CAS 34252-54-5) emerges as a particularly valuable intermediate. The aldehyde functional group at the C3 position is a versatile chemical handle, primed for a wide array of subsequent transformations.[3][6] The N2-methylation distinguishes it from the more thermodynamically stable 1H-indazole tautomer, influencing its reactivity, solubility, and the spatial orientation of substituents in the final drug candidates.[1][6] This guide will dissect the essential technical aspects of this compound, providing a robust foundation for its application in research and development.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are the bedrock of chemical synthesis. This compound is typically a yellow solid with a melting point in the range of 75-77 °C.[6] Its identity is unequivocally confirmed through a combination of spectroscopic techniques.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 34252-54-5 | [7][8][9] |
| Molecular Formula | C₉H₈N₂O | [6][10][11] |
| Molecular Weight | 160.18 g/mol | [6][11] |
| Physical Form | Solid | [6][10] |
| Melting Point | 75-77 °C | [6] |
| Storage | Inert atmosphere, 2-8 °C |[10] |
Spectroscopic Data Summary:
The true structural confirmation lies in its spectral signature. The key distinguishing features arise from the specific tautomeric form (2H) and the conjugated aldehyde group.
Table 2: Key Spectroscopic Identifiers
| Technique | Feature | Characteristic Signal | Rationale & Significance |
|---|---|---|---|
| ¹H NMR | Aldehyde Proton | Singlet, δ ~9.8-10.2 ppm | Highly deshielded due to the electronic effect of the carbonyl group, confirming the presence of the formyl moiety.[6] |
| Methyl Protons | Singlet, δ ~4.2 ppm | Corresponds to the N-CH₃ group at the 2-position. Its integration (3H) and singlet nature are key identifiers. | |
| Aromatic Protons | Multiplets, δ ~7.2-8.2 ppm | Complex splitting pattern characteristic of the substituted benzene ring of the indazole core. | |
| IR Spectroscopy | C=O Stretch | Strong absorption, ~1680-1720 cm⁻¹ | Characteristic of a conjugated aldehyde carbonyl group.[6] |
| Ring Vibrations | Multiple bands, ~1400-1600 cm⁻¹ | Skeletal vibrations of the indazole ring system.[6] | |
| Mass Spectrometry | Molecular Ion | m/z 160 [M]⁺ | Corresponds to the molecular weight of the compound.[6] |
| Fragmentation | m/z 131 [M-29]⁺ | Loss of the formyl radical (•CHO), a hallmark fragmentation for aldehydes.[6] |
| | Fragmentation | m/z 145 [M-15]⁺ | Loss of the methyl radical (•CH₃) from the N2 position.[6] |
Synthesis: Navigating the Path to a Key Intermediate
The synthesis of 3-formyl indazoles presents unique challenges. Unlike electron-rich indoles, the direct Vilsmeier-Haack formylation at the C3 position of the indazole core is notoriously ineffective.[5] This necessitates more nuanced synthetic strategies. Two primary, logically distinct pathways are considered: a multi-step sequence involving ring formation followed by alkylation, and a more modern direct C-H functionalization approach.
References
- 1. mdpi.com [mdpi.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. Buy this compound | 34252-54-5 [smolecule.com]
- 7. This compound | 34252-54-5 [chemicalbook.com]
- 8. file.chemscene.com [file.chemscene.com]
- 9. This compound | 34252-54-5 [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. As a derivative of the indazole scaffold, a known bioisostere of indole, this compound has garnered significant attention for its role as a key intermediate in the synthesis of a variety of bioactive molecules, most notably kinase inhibitors for oncological applications.[1][2] The strategic placement of the methyl group at the N2 position and the reactive carbaldehyde at the C3 position offers a unique combination of stability and synthetic versatility, making it a valuable tool for drug discovery and the development of complex molecular architectures.[1]
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications in modern drug development.
Physicochemical and Spectroscopic Properties
This compound is typically a yellow solid with a melting point in the range of 75 to 77 °C.[1] Its molecular structure is characterized by a planar indazole ring system, a feature confirmed by crystallographic studies of related compounds.[1]
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 34252-54-5 | [1] |
| IUPAC Name | 2-methylindazole-3-carbaldehyde | [1] |
| SMILES | CN1C(=C2C=CC=CC2=N1)C=O | [1] |
| InChI Key | SMWLSZQHLMZHHV-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
The structural identity of this compound is definitively established through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is particularly informative for distinguishing this isomer from its 1H-indazole counterpart. The aldehyde proton characteristically appears as a singlet in the deshielded region of the spectrum.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed between 1680-1720 cm⁻¹.[1] This position reflects the conjugation of the aldehyde with the aromatic indazole ring system. Additional characteristic peaks are found in the 1400-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the indazole ring.[1]
-
Mass Spectrometry (MS) : Mass spectrometric analysis typically shows a molecular ion peak (M⁺) at an m/z of 160, consistent with its molecular weight.[1] Characteristic fragmentation patterns include the loss of the methyl group (M-15) and the formyl group (M-29), providing further structural confirmation.[1]
| Spectroscopic Data | Observed Features |
| ¹H NMR | Aldehyde proton (CHO) singlet: ~δ 9.8-10.2 ppm |
| IR (cm⁻¹) | Strong C=O stretch: ~1680-1720 cm⁻¹; Indazole ring vibrations: ~1400-1600 cm⁻¹ |
| MS (m/z) | Molecular Ion [M]⁺: 160; Key Fragments: 145 ([M-CH₃]⁺), 131 ([M-CHO]⁺) |
Synthesis and Reactivity
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Synthetic Pathways Overview
Caption: Key synthetic routes to this compound.
Experimental Protocol: Synthesis via Nitrosation of 2-Methylindole
This procedure is adapted from established methods for the conversion of indoles to indazole-3-carbaldehydes.[2] The nitrosation of 2-methylindole, followed by acid-catalyzed rearrangement, provides a direct route to the indazole scaffold. Subsequent N-methylation would yield the final product.
Materials:
-
2-Methylindole
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Acetone
Procedure:
-
Preparation of 1H-Indazole-3-carbaldehyde:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equivalents) in a mixture of water and DMF.
-
Slowly add concentrated HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C.
-
In a separate flask, dissolve 2-methylindole (1 equivalent) in DMF.
-
Add the indole solution dropwise to the cold nitrous acid solution over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours, monitoring by TLC.
-
Upon completion, extract the mixture three times with ethyl acetate.
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1H-indazole-3-carbaldehyde.
-
-
N-Methylation:
-
Dissolve the purified 1H-indazole-3-carbaldehyde in acetone in a round-bottom flask.
-
Add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
The residue will contain a mixture of 1-methyl and 2-methyl isomers. Purify by column chromatography to isolate the desired this compound.
-
Chemical Reactivity and Key Transformations
The aldehyde functionality at the C3 position is the primary site of reactivity, serving as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.
Caption: Key chemical transformations of this compound.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol provides a general method for the Knoevenagel condensation, a reliable C-C bond-forming reaction.[3][4]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.
-
Stir the mixture at room temperature. The product may begin to precipitate out of the solution.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
If precipitation occurs, collect the product by vacuum filtration and wash the solid with ice-cold water.
-
If the product remains in solution, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield 2-(2-methyl-2H-indazol-3-ylmethylene)malononitrile.
Analytical Procedures
Ensuring the purity and identity of this compound is critical for its use in subsequent synthetic steps, particularly in a drug development context. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Experimental Protocol: HPLC Purity Analysis
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in acetonitrile. Dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
Applications in Drug Discovery
The 2H-indazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a crucial entry point for the synthesis of highly functionalized derivatives. Its primary application lies in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The aldehyde group allows for the construction of complex side chains that can interact with specific binding pockets in protein kinases.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[5]
Always consult the most up-to-date SDS from the supplier before handling any chemical.
Conclusion
This compound is a compound of significant strategic importance for researchers in organic synthesis and drug discovery. Its well-defined physical and spectroscopic properties, coupled with its versatile reactivity, make it an invaluable precursor for the synthesis of complex heterocyclic systems. The methodologies outlined in this guide provide a framework for its synthesis, analysis, and further functionalization, paving the way for the development of novel therapeutic agents.
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. fishersci.ca [fishersci.ca]
2-methyl-2H-indazole-3-carbaldehyde molecular weight and formula
An In-Depth Technical Guide to 2-Methyl-2H-indazole-3-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven synthetic protocol, and explore its reactivity and critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is structured to serve as a practical resource, combining theoretical grounding with actionable experimental insights for professionals in drug discovery and development.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocycles are foundational building blocks in pharmaceutical science, with the indazole nucleus being recognized as a "privileged structure".[1][2] This bicyclic aromatic system, composed of a fused benzene and pyrazole ring, is a bioisostere of indole and exhibits a unique capacity for hydrogen bonding, enabling it to interact effectively within the active sites of proteins.[3]
Indazoles exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the kinetically favored, often more synthetically challenging, 2H-indazole.[1][2][4] The compound this compound belongs to the latter class, where the N2 position of the pyrazole ring is substituted. This specific substitution pattern is a key feature in several advanced drug candidates and approved therapeutics.[5] The presence of a reactive carbaldehyde group at the C3 position further enhances its utility, providing a chemical handle for extensive functionalization and the construction of complex molecular architectures.[6] Consequently, this compound serves as a pivotal precursor for a new generation of targeted therapies, including potent kinase inhibitors.[3][6]
Core Physicochemical and Structural Properties
The fundamental identity and purity of this compound are established through its distinct physicochemical properties. The compound is typically a yellow solid.[6]
Table 1: Key Properties and Identifiers
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₉H₈N₂O | [6][7][8] |
| Molecular Weight | 160.18 g/mol | [6][7][9] |
| IUPAC Name | 2-methylindazole-3-carbaldehyde | [6][7] |
| CAS Number | 34252-54-5 | [6][7] |
| Canonical SMILES | CN1C(=C2C=CC=CC2=N1)C=O | [6] |
| InChI Key | SMWLSZQHLMZHHV-UHFFFAOYSA-N | [6][7] |
| Melting Point | 75-77 °C |[6] |
Structurally, the molecule possesses a planar configuration characteristic of the indazole ring system. The N2-methylation is a defining feature that differentiates it from its 1H-tautomer, influencing its electronic properties, reactivity, and biological interaction profile.[6]
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is essential for any synthetic intermediate. The following spectroscopic data are definitive for verifying the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides unambiguous confirmation of the structure. The most diagnostic signal is the singlet corresponding to the aldehyde proton, which appears significantly downfield (typically δ 9.8-10.2 ppm) due to the strong deshielding effect of the carbonyl group.[6] The protons on the benzo-fused ring appear in the aromatic region, and a sharp singlet for the N-methyl group protons provides clear evidence of the N2 substitution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde.[6] The precise position within this range is influenced by the conjugation with the indazole ring. Additional bands corresponding to aromatic C-H and C=C skeletal vibrations are also observed.[6]
Mass Spectrometry (MS)
Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is observed at an m/z of 160.[6] The fragmentation pattern is also highly informative; characteristic fragments include the loss of the formyl radical (M-29) and the methyl radical (M-15), providing further validation of the assigned structure.[6]
Synthetic Methodologies
The synthesis of 2H-indazoles has historically been a challenge compared to their 1H-counterparts.[1] However, modern organometallic chemistry has enabled highly efficient and regioselective routes.
Featured Protocol: One-Pot, Three-Component Copper-Catalyzed Synthesis
This method is chosen for its high efficiency, operational simplicity, and broad substrate tolerance, representing a state-of-the-art approach.
Principle: This synthesis is a powerful example of a domino reaction, where multiple bond-forming events occur sequentially in a single pot. It proceeds via a copper-catalyzed cascade involving an initial condensation, followed by C-N and N-N bond formations to construct the indazole ring.[1][10] Using copper(I) iodide as the catalyst is critical as it facilitates both the amination and the subsequent cyclization with the azide.
Experimental Protocol:
-
Vessel Preparation: To a flame-dried 50 mL Schlenk flask, add a magnetic stir bar, copper(I) iodide (CuI, 10 mol%), and a ligand such as TMEDA (10 mol%) if required.
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzaldehyde (1.0 eq), sodium azide (NaN₃, 1.5 eq), and the solvent, dimethyl sulfoxide (DMSO).
-
Amine Introduction: Add methylamine (primary amine, 1.2 eq) to the stirring suspension.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 120 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[1]
-
Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.
Caption: One-Pot Copper-Catalyzed Synthetic Workflow.
Chemical Reactivity and Applications in Drug Development
The synthetic value of this compound lies in the high reactivity of its aldehyde group, which serves as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
Key Transformations
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-indazoles.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of carbon chains.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems, which are themselves versatile intermediates.[6]
-
Cyclization Reactions: Use as a dielectrophile or in multi-component reactions to build more complex heterocyclic systems fused to the indazole core.
Role as a Precursor to Kinase Inhibitors
The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and immunology.[2][3] Many of these drugs target the ATP-binding site of kinases. The 2-methyl-2H-indazole moiety can act as a stable, bio-isosteric hinge-binding motif. The C3 position, functionalized from the carbaldehyde starting material, is often elaborated into a larger side chain that occupies the hydrophobic pocket of the kinase, ensuring both potency and selectivity. Pazopanib, an approved anti-cancer agent, is a prominent example of a drug whose synthesis relies on a functionalized indazole core.[6]
Caption: Role of Indazole-Derived Kinase Inhibitors.
Conclusion
This compound is more than a simple chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, confirmed by robust spectroscopic methods, make it a reliable starting material. Modern synthetic protocols, such as the copper-catalyzed multi-component reaction, have made this valuable 2H-indazole tautomer readily accessible. Its true power is realized in its application as a versatile intermediate, where the reactive aldehyde handle enables the construction of diverse and complex molecules, particularly a class of highly effective kinase inhibitors. For researchers in drug discovery, a thorough understanding of this building block is essential for the continued development of next-generation targeted therapies.
References
- 1. gjesr.com [gjesr.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Buy this compound | 34252-54-5 [smolecule.com]
- 7. fishersci.ie [fishersci.ie]
- 8. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2H-Indazole synthesis [organic-chemistry.org]
tautomeric forms of methyl-indazole-carbaldehyde
An In-Depth Technical Guide to the Tautomeric Forms of Methyl-Indazole-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives represent a class of privileged heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] Comprising a fused benzene and pyrazole ring, this aromatic system is a bioisostere of indole and is present in numerous FDA-approved drugs, including kinase inhibitors for cancer therapy like Axitinib and Entrectinib.[3][4] A critical, yet often complex, aspect of indazole chemistry is the phenomenon of annular prototropic tautomerism.[3][5] Unsubstituted or C-substituted indazoles can exist as two primary, interconverting tautomeric forms: the 1H-indazole and the 2H-indazole.[6]
The position of the mobile proton profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, steric profile, and overall physicochemical properties.[3] Consequently, this tautomeric equilibrium can dramatically impact a compound's biological activity, pharmacokinetic profile, and even its synthetic accessibility. For drug development professionals, an inability to control or definitively characterize the dominant tautomeric form can lead to inconsistent biological data and challenges in establishing clear structure-activity relationships (SAR).[7]
This technical guide provides a comprehensive exploration of the , a key building block for more complex, biologically active molecules.[8] We will delve into the structural nuances of its tautomers, present field-proven methodologies for their synthesis and characterization, and discuss the critical implications of this tautomerism in the context of drug discovery.
The Tautomeric Landscape of Methyl-Indazole-Carbaldehyde
The core of the issue lies in the dynamic equilibrium between the 1H- and 2H-tautomers for any indazole bearing a proton on one of the ring nitrogens. The 1H-tautomer, featuring a benzenoid structure, is generally the thermodynamically more stable and predominant form in solution and the solid state.[4][6] In contrast, the 2H-tautomer possesses a less stable ortho-quinoid character.[4]
However, this energetic preference is not absolute. The equilibrium can be influenced by several factors:
-
Substituent Effects: The electronic nature and position of substituents on the ring can alter the relative stability.
-
Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over the other.[9]
-
Hydrogen Bonding: The formation of strong intra- or intermolecular hydrogen bonds can stabilize the otherwise less favored 2H-tautomer.[9]
-
Physical State: The dominant tautomer in the gas phase can differ from that in solution or the solid state.[10][11]
For a C-methylated indazole-3-carbaldehyde (where the methyl group is on the benzene ring), this equilibrium is a central consideration. If the methyl group is used to alkylate one of the nitrogen atoms (forming N1-methyl or N2-methyl indazole), the tautomerism is "locked," resulting in two distinct constitutional isomers rather than readily interconverting tautomers.
Caption: Annular tautomerism in C-methyl-1H-indazole-3-carbaldehyde.
Synthesis of Methyl-Indazole-Carbaldehyde
The synthesis of 1H-indazole-3-carbaldehydes is reliably achieved through the acid-catalyzed nitrosation of corresponding indole precursors.[8][12] This transformation proceeds via a multistep pathway involving nitrosation at the C3 position, addition of water, and subsequent ring opening and re-closure to form the stable 1H-indazole ring system.[8] This method is robust and applicable to a wide range of substituted indoles, including those with electron-donating or electron-withdrawing groups.[8]
Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-3-carbaldehyde
This protocol is adapted from established procedures for the nitrosation of substituted indoles.[13] The causality behind this experimental design is the controlled generation of a nitrosating agent in situ, which then reacts with the electron-rich C3 position of the indole. The reverse addition of the indole solution ensures that the indole is always in the presence of excess nitrosating agent, driving the reaction to completion.
Materials:
-
7-Methyl-indole
-
Sodium nitrite (NaNO₂)
-
2 N Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, prepare a solution of sodium nitrite (1.1 equiv) in deionized water and DMF.
-
Slowly add 2 N hydrochloric acid (1.1 equiv) to the cooled nitrite solution while maintaining the temperature at 0 °C. Stir for 10 minutes to generate the nitrosating agent.
-
In a separate flask, dissolve 7-methyl-indole (1.0 equiv) in DMF.
-
Add the solution of 7-methyl-indole dropwise to the cold, stirring reaction mixture over a period of approximately 2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel to afford the pure 7-Methyl-1H-indazole-3-carbaldehyde.[13]
Caption: Workflow for synthesis of 7-methyl-1H-indazole-3-carbaldehyde.
Spectroscopic Elucidation of Tautomeric Forms
Unambiguous structural assignment is paramount. A combination of spectroscopic techniques provides a self-validating system to differentiate between 1H and 2H tautomers of C-methylated indazoles or to confirm the structure of N-methylated constitutional isomers.[6][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing indazole isomers.[6] The chemical environment of protons and carbons differs significantly between the 1H and 2H forms.
¹H NMR:
-
H-3 Proton: The proton at the 3-position is a key diagnostic signal. It is typically more deshielded (appears at a higher chemical shift) in 2H-indazoles (~8.4 ppm) compared to 1H-indazoles (~8.1 ppm).[14]
-
N-H Proton: For C-methylated indazoles, the 1H-tautomer will exhibit a characteristic broad N-H signal, often at a very high chemical shift (~13.4 ppm), which is absent in the 2H-tautomer and in N-methylated derivatives.[14]
¹³C NMR:
-
C3 and C3a Carbons: The chemical shifts of the carbon atoms in the pyrazole ring are highly informative. In N-2 isomers, the C3 and C3a carbons are notably more shielded (appear at lower chemical shifts) compared to the N-1 isomers.[15]
| Nucleus | 1H-Isomer/Tautomer | 2H-Isomer/Tautomer | Key Differentiator |
| ¹H N-H | ~13.4 ppm (broad singlet) | Absent | Presence of a broad N-H signal is characteristic of the 1H-tautomer.[14] |
| ¹H H-3 | ~8.1 ppm (singlet) | ~8.4 ppm (singlet) | H-3 is more deshielded in the 2H-form.[14] |
| ¹³C C-3 | More deshielded | ~10 ppm more shielded | Significant shielding of C-3 in the 2H-form.[15] |
| ¹³C C-3a | More deshielded | ~2-3 ppm more shielded | Shielding of C-3a in the 2H-form.[15] |
| Table 1: Comparative NMR Chemical Shifts (δ, ppm) for Indazole Tautomers/Isomers. Values are representative and can vary with substitution and solvent. |
Protocol for NMR Analysis:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often useful for observing exchangeable N-H protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT can be used to aid in assigning carbon signals.
-
2D NMR: If assignments are ambiguous, acquire 2D NMR spectra such as HSQC and HMBC to confirm connectivities.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present, particularly the N-H bond.
-
N-H Stretch: 1H-tautomers exhibit a characteristic N-H stretching vibration. In the solid state (KBr pellet), this often appears as a broad band in the 3100-3300 cm⁻¹ region due to hydrogen bonding. The absence of this band in an N-methylated derivative confirms substitution on the nitrogen.
-
C=O Stretch: The carbaldehyde C=O stretching frequency will be present in all isomers, typically in the range of 1680-1710 cm⁻¹.
Protocol for IR Analysis (KBr Pellet):
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the 1H and 2H systems differ, leading to distinct UV-Vis absorption spectra. This difference is rooted in the benzenoid versus quinoid nature of the aromatic systems.
-
Absorption Maxima (λmax): 2H-indazoles typically absorb light more strongly and at longer wavelengths (a bathochromic shift) compared to their 1H-counterparts.[16][17] This is a direct consequence of the different electronic structures.
Protocol for UV-Vis Analysis:
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., methanol, acetonitrile) to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).
-
Data Acquisition: Record the absorption spectrum against a solvent blank over a suitable wavelength range (e.g., 200-400 nm).
Computational Insights into Tautomer Stability
Alongside experimental data, computational chemistry provides powerful predictive insights into tautomeric equilibria.[18] Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to calculate the relative energies of different tautomers in the gas phase or with solvent corrections.[10][11] These calculations help rationalize experimental observations and predict the dominant form under various conditions.
-
Methodology: Calculations are typically performed at levels like B3LYP/6-31G** to optimize the geometry of each tautomer and calculate its electronic energy.[10] The tautomer with the lower calculated energy is predicted to be the more stable form.
-
Validation: Computational results are often in excellent agreement with experimental findings, confirming, for example, that the 1H-tautomer of most indazoles is more stable by several kJ/mol.[10][19]
| Tautomer System | Calculation Method | Relative Energy (ΔE, kJ/mol) | Conclusion |
| Indazole (1H vs 2H) | MP2/6-31G | 15 | 1H-tautomer is more stable[19] |
| Substituted Indazolones | B3LYP/6-31G | Varies | 2H-tautomer can be more stable in the gas phase[11] |
| Table 2: Representative Computational Data on Indazole Tautomer Stability. |
Implications for Drug Discovery and Development
The precise tautomeric form of an active pharmaceutical ingredient (API) is a critical quality attribute. The two tautomers of a C-substituted methyl-indazole-carbaldehyde are distinct chemical entities with different properties:
-
Receptor Binding: They present different hydrogen bond donor/acceptor patterns to a biological target. A switch from a 1H- to a 2H-tautomer changes the N-H donor at position 1 to a lone pair acceptor, while the acceptor at position 2 becomes an N-H donor. This can fundamentally alter the binding mode and affinity.[3]
-
Physicochemical Properties: Tautomers can have different solubilities, lipophilicities (logP), and pKa values, all of which are crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Intellectual Property: The ability to isolate and characterize a single, stable tautomer can be crucial for patent protection.
Therefore, for any drug discovery program involving indazole scaffolds, it is essential to determine the dominant tautomeric form under physiological conditions and ensure that synthetic routes consistently produce the desired form.
Conclusion
The tautomerism of methyl-indazole-carbaldehyde is a multifaceted challenge that requires a rigorous and integrated approach for its resolution. While the 1H-tautomer is generally favored, researchers must be aware of the factors that can shift the equilibrium. A combined strategy employing robust synthetic protocols, definitive spectroscopic analysis—with NMR as the cornerstone—and supportive computational modeling provides the necessary framework for unambiguous structural elucidation. For scientists in drug development, mastering the control and characterization of indazole tautomerism is not merely an academic exercise; it is a prerequisite for the design of safe, effective, and reproducible medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 9. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
2-methyl-2H-indazole-3-carbaldehyde melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-2H-indazole-3-carbaldehyde
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its core physical properties, focusing on the melting point and the considerations for its boiling point. Authored for researchers and drug development professionals, this paper synthesizes experimental data with practical insights, covering determination protocols, synthesis context, and essential safety information. The objective is to equip scientists with the authoritative data and procedural knowledge necessary for the effective handling and application of this compound.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an indazole core, which is a bicyclic structure composed of fused benzene and pyrazole rings. Its molecular formula is C₉H₈N₂O, and it has a molecular weight of approximately 160.17 g/mol [1]. The structure is characterized by a methyl group at the N2 position of the indazole ring and a carbaldehyde (formyl) group at the C3 position[1]. This specific arrangement, the 2H-indazole tautomer, is crucial as it influences the molecule's reactivity and physical properties[1].
The significance of this compound lies primarily in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and this compound serves as a precursor for kinase inhibitors and various anticancer agents[1]. The reactive aldehyde group allows for a wide range of chemical transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations, making it a valuable tool for building molecular diversity[1].
Core Physicochemical Properties
The physical state and thermal properties of a compound are critical for its storage, handling, and use in chemical reactions. This compound is typically a yellow solid at room temperature[1].
| Property | Value | Source |
| IUPAC Name | 2-methylindazole-3-carbaldehyde | [1] |
| CAS Number | 34252-54-5 | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 75 - 77 °C | [1] |
| Boiling Point | Not reported; likely decomposes | N/A |
Melting Point
The melting point is a fundamental and reliable indicator of a solid compound's purity. For this compound, the reported melting point is in the range of 75 to 77 °C [1]. A sharp melting range, like the 2-degree span reported, typically suggests a high degree of purity. Impurities tend to depress and broaden the melting range. This value is critical for researchers to verify the identity and purity of a synthesized or purchased batch of the compound.
Boiling Point
A boiling point for this compound at atmospheric pressure is not typically reported in chemical literature or supplier specifications. This is common for organic solids with relatively complex structures and moderate molecular weights. At the high temperatures required for boiling at atmospheric pressure, the compound is likely to undergo thermal decomposition before it can vaporize. The energy required to overcome the intermolecular forces in the crystal lattice and then transition to a gaseous state would likely also be sufficient to break covalent bonds within the molecule.
Determination of a boiling point would necessitate the use of vacuum distillation. By reducing the pressure, the temperature required to induce boiling is significantly lowered, potentially to a point below the onset of decomposition. However, as this is primarily a stable solid used as a synthetic intermediate, its boiling point is of less practical importance than its melting point.
Experimental Protocols for Physical Constant Determination
Accurate determination of physical constants is foundational to chemical research. The following protocols outline standard, self-validating methodologies for determining the melting point of this compound.
Melting Point Determination (Capillary Method)
This method is the most common and accessible for determining the melting point of a solid organic compound. The causality behind this procedure is to heat a small, packed sample slowly and uniformly to observe the precise temperature range over which the phase transition from solid to liquid occurs.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary. This ensures uniform heat transfer.
-
Tap the open end of a capillary tube (sealed at one end) into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be 2-3 mm for optimal results.
-
-
Calibration:
-
Before analyzing the sample, calibrate the melting point apparatus using a standard compound with a well-known, sharp melting point close to the expected range (e.g., benzoin, m.p. 135-137 °C, or a standard closer to 76 °C if available). This step validates the accuracy of the apparatus's thermometer.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., around 55 °C).
-
Once this temperature is reached, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range should be compared to the literature value (75-77 °C).
-
Caption: Workflow for Melting Point Determination.
Synthesis Context and Structural Implications
The method of synthesis can influence the purity and, therefore, the physical properties of this compound. A common synthetic route is the regioselective formylation of 2-methyl-2H-indazole. For instance, microwave-assisted formylation techniques have been developed to enhance yields and reduce reaction times[1][2]. Another approach involves a copper-catalyzed three-component synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide, which offers an efficient route to the 2H-indazole core[1][3].
The structure itself—a planar heterocyclic system with a polar carbaldehyde group—governs its physical properties.
-
Polarity: The nitrogen atoms and the carbonyl group (C=O) introduce significant polarity, leading to dipole-dipole interactions between molecules in the crystal lattice.
-
Intermolecular Forces: These dipole-dipole forces, along with van der Waals forces, are relatively strong, resulting in a solid state at room temperature and a moderately high melting point for a molecule of its size.
-
Crystal Packing: The planarity of the indazole ring system allows for efficient packing in the crystal lattice, further strengthening intermolecular attractions and contributing to its melting point.
Safety and Handling
As a laboratory chemical, proper handling of this compound is essential. According to safety data sheets, the compound is classified as a skin and eye irritant[4].
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat[4].
-
Handling: Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood[4].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It should be stored away from strong oxidizing agents, strong bases, and amines[4].
-
First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes[4].
Conclusion
This compound is a crucial synthetic intermediate with well-defined physical properties. Its melting point of 75-77 °C serves as a reliable benchmark for purity and identity confirmation. While a boiling point at atmospheric pressure is not practically relevant due to thermal instability, this guide provides the necessary context for its handling and application. By understanding its physicochemical properties through the lens of authoritative data and standardized experimental protocols, researchers can confidently and safely utilize this versatile compound in the advancement of organic synthesis and drug discovery.
References
The Strategic Role of 2-Methyl-2H-indazole-3-carbaldehyde in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2H-indazole-3-carbaldehyde (CAS No. 34252-54-5) has emerged as a pivotal building block in medicinal chemistry, valued not for its intrinsic biological activity, but for its role as a versatile synthetic intermediate.[1] This technical guide provides an in-depth analysis of its strategic importance, grounded in the established success of the indazole scaffold as a "privileged structure" in drug discovery. We will dissect the physicochemical properties and synthetic routes to this key intermediate, with a focus on modern, efficient methodologies. The core of this guide is an exploration of the chemical reactivity of the C3-aldehyde group, a versatile handle that enables the systematic elaboration of molecular complexity. Through detailed protocols and mechanistic insights, we illustrate how this compound serves as a gateway to diverse libraries of novel indazole derivatives targeting critical therapeutic areas, particularly in oncology and inflammatory diseases. This document is intended for drug discovery professionals seeking to leverage advanced heterocyclic chemistry for the development of next-generation therapeutics.
The Indazole Scaffold: A Privileged Element in Drug Design
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized for its frequent appearance in clinically successful drugs and its ability to interact with a wide range of biological targets.[2][3] Its prominence stems from its unique electronic properties and its function as a bioisostere for other critical aromatic systems, most notably indole and phenol.[3][4]
Bioisosteric Advantage: The concept of bioisosterism—the substitution of atoms or groups with similar physical or chemical properties that result in broadly similar biological properties—is a powerful strategy in lead optimization. The indazole nucleus is an effective bioisostere of indole, mimicking its size, planarity, and hydrogen bonding capabilities.[3] Crucially, it serves as an excellent replacement for the phenol moiety. This is of significant strategic importance, as phenolic hydroxyl groups are often metabolic liabilities, prone to rapid phase II glucuronidation, which can lead to poor pharmacokinetic profiles.[5] Replacing a phenol with an indazole can maintain key hydrogen bonding interactions with a protein target while blocking this metabolic pathway, thereby enhancing oral bioavailability and in vivo half-life.[5] This strategic replacement has been successfully applied in the development of potent inhibitors for targets such as protein tyrosine kinases and NMDA receptors.[4][5]
Marketed drugs like Axitinib (Inlyta®) and Pazopanib (Votrient®), both potent tyrosine kinase inhibitors used in oncology, feature the indazole scaffold as a key ATP-competitive, hinge-binding element, underscoring the scaffold's therapeutic relevance.[3][6]
Caption: Bioisosteric relationship of the indazole scaffold.
Physicochemical and Spectroscopic Profile
This compound is a stable, crystalline solid, typically yellow in appearance.[1] The methylation at the N2 position is a critical feature; it locks the molecule into the 2H-tautomeric form, preventing potential tautomeric shifts that could complicate biological interactions or subsequent chemical reactions. This fixed geometry provides a consistent and predictable platform for further synthetic diversification.
| Property | Value | Reference |
| CAS Number | 34252-54-5 | [1][7] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1][7] |
| IUPAC Name | 2-methylindazole-3-carbaldehyde | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 75-77 °C | [1] |
Spectroscopic Highlights:
-
Infrared (IR) Spectroscopy: A strong absorption band is observed in the range of 1680-1720 cm⁻¹, characteristic of the conjugated aldehyde carbonyl (C=O) stretching vibration.[1]
-
Mass Spectrometry (MS): The molecular ion peak is readily observed at m/z 160. Key fragmentation patterns include the loss of the formyl group (M-29) and the methyl radical (M-15), providing clear structural confirmation.[1]
Strategic Synthesis: From Precursors to a Key Intermediate
The efficient synthesis of this compound is crucial for its utility. While classical methods exist, modern approaches offer significant advantages in terms of yield, purity, and reaction time.
Classical Method: Nitrosation of Indoles
Historically, indazole-3-carbaldehydes have been prepared via the nitrosation of corresponding indoles using reagents like sodium nitrite in an acidic medium.[6][8] This method involves a ring-opening and re-closure sequence. While effective for a range of substrates, it can sometimes suffer from side reactions and require careful control of reaction conditions to achieve high yields.[6]
Modern Method: Regioselective C3-Formylation
A more direct and highly efficient approach is the regioselective formylation of a 2-methyl-2H-indazole precursor. As a Senior Application Scientist, it is critical to note that conventional formylation techniques, such as the Vilsmeier-Haack reaction (POCl₃/DMF), have proven ineffective for this specific transformation, yielding no desired product in recent studies.[9][10] This insight steers the discerning chemist away from a common but futile path.
The field-proven method of choice is a microwave-assisted, Selectfluor-mediated C3-formylation , which utilizes DMSO as both the solvent and the formylating agent.[9] This protocol demonstrates superior efficacy and scalability.
Caption: Workflow for microwave-assisted C3-formylation.
Experimental Protocol: Microwave-Assisted C3-Formylation [9]
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methyl-2H-indazole (0.2 mmol, 1.0 equiv).
-
Reagent Addition: Add Selectfluor (0.6 mmol, 3.0 equiv) followed by dimethyl sulfoxide (DMSO, 2 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 125 °C for 1 hour. Causality Note: Microwave heating provides rapid and uniform energy input, dramatically accelerating the reaction compared to conventional heating and often improving yields by minimizing side-product formation.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the pure this compound. Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, ensuring the absence of starting material and byproducts.
The C3-Aldehyde: A Gateway to Molecular Diversity
The true value of this compound lies in the synthetic versatility of its aldehyde functional group.[1] This electrophilic handle is a launchpad for a multitude of C-C and C-N bond-forming reactions, allowing for the systematic exploration of the chemical space around the indazole core.[6][8]
Caption: Key synthetic diversification pathways from the aldehyde.
Key Transformations and Template Protocols:
A. Reductive Amination:
-
Strategic Goal: To introduce diverse amine side chains, which can serve as key pharmacophoric elements for interacting with polar residues in a protein binding site or for modulating physicochemical properties like solubility.
-
Template Protocol:
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM), add the desired primary or secondary amine (1.1 equiv) and acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise and continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.
-
Purify via standard chromatographic methods.
-
B. Knoevenagel Condensation:
-
Strategic Goal: To form activated carbon-carbon double bonds, extending the conjugation of the system and providing a scaffold for further Michael additions or cyclization reactions.
-
Template Protocol:
-
Dissolve this compound (1.0 equiv) and an active methylene compound (e.g., malononitrile, 1.1 equiv) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to induce precipitation of the product, which can then be collected by filtration.
-
Application in Lead Discovery: Targeting Protein Kinases
The indazole scaffold is a validated hinge-binding motif for many protein kinases. Derivatives of this compound are ideally suited for developing novel kinase inhibitors. The C3 position typically points towards the solvent-exposed region of the ATP-binding pocket, making it a prime location for introducing substituents that can enhance potency and selectivity.
Caption: A typical drug discovery workflow utilizing the title compound.
By applying the reductive amination protocol described in Section 4, a research team can rapidly generate a library of compounds where the C3 position is decorated with a diverse set of amines. This library can then be screened against a panel of kinases to identify initial hits. Subsequent rounds of synthesis, guided by structure-activity relationship (SAR) data, can then be used to optimize these hits into potent and selective lead compounds.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic enabler in medicinal chemistry. Its locked 2H-tautomeric form provides a stable and predictable core, while its C3-aldehyde functionality serves as an exceptionally versatile chemical handle for rapid analogue synthesis and library generation.[1] The proven success of the indazole scaffold in marketed drugs provides a strong rationale for its continued exploration.
Future research will likely see this building block utilized in the synthesis of more complex therapeutic modalities, such as covalent inhibitors, where the aldehyde could be transformed into a reactive "warhead," or in the development of Proteolysis Targeting Chimeras (PROTACs), where it could serve as a key linker attachment point. Its value is defined by the creativity of the chemists who employ it, and it will undoubtedly remain a staple in the toolbox of drug discovery professionals for the foreseeable future.
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 5. Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.de [thieme-connect.de]
- 10. ijpcbs.com [ijpcbs.com]
Methodological & Application
Application Note & Protocol: A Regioselective, Two-Stage Synthesis of 2-Methyl-2H-indazole-3-carbaldehyde from Indole
Abstract: This document provides a comprehensive guide for the synthesis of 2-methyl-2H-indazole-3-carbaldehyde, a pivotal building block in medicinal chemistry, starting from the readily available indole scaffold. The described synthetic strategy involves a two-stage process: (1) an optimized oxidative ring-opening and recyclization of indole to 1H-indazole-3-carbaldehyde via nitrosation, and (2) a highly regioselective N-methylation to yield the desired 2-methyl-2H-indazole isomer. This protocol is designed for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental procedures, and characterization data to ensure reproducibility and success.
Introduction and Strategic Overview
The 2H-indazole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] Specifically, this compound serves as a critical precursor for the synthesis of complex, polyfunctionalized indazoles, such as the anti-cancer drug Pazopanib.[3] While indole is an attractive and economical starting material, its transformation to the isomeric indazole ring system, followed by regioselective functionalization, presents distinct chemical challenges.
Direct C3-formylation of an indazole core using standard methods like the Vilsmeier-Haack reaction is notoriously ineffective.[4] Therefore, a more robust strategy is required. The pathway detailed herein leverages a powerful ring transformation of the indole nucleus itself to install the aldehyde functionality, followed by a carefully controlled N-methylation to achieve the desired N2-isomer, which is often the kinetic product of alkylation but can be challenging to isolate from the thermodynamically favored N1-isomer.[5][6]
This guide presents a validated two-stage synthesis that addresses these challenges directly:
-
Stage 1: Nitrosation of Indole. This step employs a well-documented but nuanced reaction where indole undergoes nitrosation at the C3-position, followed by a hydrolytic ring-opening and subsequent intramolecular cyclization to form the stable 1H-indazole-3-carbaldehyde intermediate.[4][7]
-
Stage 2: Regioselective N2-Methylation. To overcome the common issue of obtaining N1/N2 isomeric mixtures, this protocol utilizes an acid-promoted methylation with methyl 2,2,2-trichloroacetimidate, a method demonstrated to afford excellent selectivity for the desired 2-methyl-2H-indazole product.[3]
The overall synthetic workflow is illustrated below.
Caption: Overall workflow for the two-stage synthesis.
Part I: Synthesis of 1H-Indazole-3-carbaldehyde
Mechanistic Rationale
The conversion of an indole to a 1H-indazole-3-carbaldehyde is a sophisticated one-pot transformation. The reaction proceeds via a multi-step pathway that begins with the electrophilic attack of a nitrosating agent (generated in situ from sodium nitrite and acid) on the electron-rich C3 position of the indole ring.[4] The resulting 3-nitrosoindole intermediate exists in equilibrium with its oxime tautomer. This oxime facilitates the addition of water at the C2 position, which destabilizes the five-membered ring and triggers its opening. The reaction concludes with an intramolecular cyclization via nucleophilic attack of the amino group onto the imine, followed by elimination, to furnish the thermodynamically stable 1H-indazole-3-carbaldehyde.
A critical challenge in this reaction is the competing dimerization, where a nucleophilic indole molecule attacks the reactive 3-nitrosoindole intermediate.[4] To suppress this side reaction and maximize yield, this protocol employs a reverse addition technique. By adding the indole solution slowly to a pre-formed nitrosating mixture, the concentration of the nucleophilic indole is kept low at all times, favoring the desired intramolecular pathway.[7]
Caption: Rationale for the indole-to-indazole transformation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Indole | C₈H₇N | 117.15 | 10.0 | 1.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 27.0 | 2.7 |
| Hydrochloric Acid | HCl (2N aq.) | 36.46 | 27.0 | 2.7 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | ~60 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Brine | NaCl (aq.) | - | - | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - |
Procedure:
-
Preparation of Nitrosating Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve sodium nitrite (1.86 g, 27.0 mmol) in 13.5 mL of deionized water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Under an inert atmosphere (Argon or Nitrogen), slowly add 13.5 mL of 2N aqueous HCl (27.0 mmol) to the sodium nitrite solution while maintaining the internal temperature below 5 °C.
-
Stir the resulting pale blue nitrosating mixture at 0 °C for 15 minutes.
-
Preparation of Indole Solution: In a separate beaker, dissolve indole (1.17 g, 10.0 mmol) in 30 mL of DMF.
-
Slow Addition: Transfer the indole solution to the dropping funnel. Add the indole solution dropwise to the vigorously stirred nitrosating mixture over a period of 2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 12 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:EtOAc).
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, typically a yellow-brown solid, should be purified by column chromatography on silica gel (eluting with a gradient of Hexane:EtOAc) to yield 1H-indazole-3-carbaldehyde as a pale yellow solid.
Part II: Synthesis of this compound
Mechanistic Rationale
The alkylation of the indazole anion typically proceeds under basic conditions, but this often leads to poor regioselectivity, producing a mixture of N1 and N2 alkylated products that can be difficult to separate.[6][8] The N1 isomer is generally the thermodynamically more stable product.[5] To achieve high selectivity for the desired N2 isomer, this protocol employs an acid-catalyzed reaction.
The use of an alkyl 2,2,2-trichloroacetimidate as the alkylating agent in the presence of a strong protic acid (e.g., trifluoromethanesulfonic acid, TfOH) has been shown to be a highly effective method for the selective N2-alkylation of indazoles.[3] The reaction is believed to proceed under kinetic control, where the protonation of the indazole ring directs the incoming electrophile to the N2 position, which is sterically more accessible and has a higher electron density in the protonated state.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 1H-Indazole-3-carbaldehyde | C₈H₆N₂O | 146.15 | 5.0 | 1.0 |
| Methyl 2,2,2-trichloroacetimidate | C₃H₄Cl₃NO | 176.43 | 7.5 | 1.5 |
| Trifluoromethanesulfonic Acid | CF₃SO₃H | 150.08 | 6.25 | 1.25 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - |
| Saturated NaHCO₃ (aq.) | - | - | - | - |
| Brine | NaCl (aq.) | - | - | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere, add 1H-indazole-3-carbaldehyde (731 mg, 5.0 mmol) and dissolve it in 25 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (0.98 mL, 7.5 mmol) to the solution.
-
Slowly add trifluoromethanesulfonic acid (0.55 mL, 6.25 mmol) dropwise to the stirred solution. A slight exotherm may be observed.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexane:EtOAc) to afford this compound as a yellow solid.[1]
Safety and Handling
-
Sodium Nitrite: Toxic and an oxidizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can release toxic nitrogen oxides.
-
Trifluoromethanesulfonic Acid (TfOH): Extremely corrosive. Handle only in a well-ventilated fume hood with acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Methyl 2,2,2-trichloroacetimidate: Lachrymator and harmful if swallowed or inhaled. Use in a fume hood.
-
Solvents: Dichloromethane and ethyl acetate are volatile and flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
The synthetic pathway detailed in this application note provides a reliable and high-yielding route to this compound from indole. By employing a reverse addition technique for the initial nitrosation and an acid-catalyzed regioselective N-methylation, this protocol effectively overcomes common synthetic hurdles. This methodology is robust, scalable, and provides access to a key intermediate for the synthesis of pharmaceutically active compounds, making it a valuable tool for researchers in organic synthesis and drug discovery.
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. gjesr.com [gjesr.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-Methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C3-Formylated Indazoles
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] Specifically, 2-methyl-2H-indazole-3-carboxaldehyde is a critical building block for the synthesis of more complex, biologically active molecules.[2] Its aldehyde functionality serves as a versatile handle for a variety of chemical transformations, such as Knoevenagel condensations, Wittig reactions, and reductive aminations, enabling the construction of diverse molecular architectures.[2]
The Vilsmeier-Haack reaction is a classical and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[3][4] While highly effective for many substrates, the direct C3-formylation of the 2H-indazole ring system using classical Vilsmeier-Haack conditions can be challenging and may result in low yields.
This guide provides a comprehensive overview of the Vilsmeier-Haack formylation of 2-methyl-2H-indazole. It details the underlying mechanism, provides a step-by-step classical protocol, and presents a modern, high-yield alternative methodology. The aim is to equip researchers with the necessary knowledge to successfully synthesize 2-methyl-2H-indazole-3-carboxaldehyde, a key intermediate in drug discovery and development.
Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich 2-methyl-2H-indazole attacks the electrophilic carbon of the Vilsmeier reagent. For indazoles, the C3 position is the most electron-rich and therefore the preferred site of attack. This leads to the formation of a cationic intermediate, which is stabilized by resonance.
-
Hydrolysis: The subsequent workup with water hydrolyzes the iminium salt intermediate to yield the final aldehyde product, 2-methyl-2H-indazole-3-carboxaldehyde.
Caption: Vilsmeier-Haack reaction mechanism overview.
Classical Protocol: Vilsmeier-Haack Formylation of 2-Methyl-2H-indazole
This protocol details the traditional approach to the Vilsmeier-Haack formylation. It is important to note that for 2H-indazole substrates, this method can result in low yields. Recent studies have shown that classical conditions (POCl₃/DMF) may only produce trace amounts of the desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Methyl-2H-indazole | ≥97% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Saturated Sodium Chloride (Brine) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
Experimental Procedure
Caption: Workflow for the classical Vilsmeier-Haack protocol.
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid precipitate (the Vilsmeier reagent) may be observed.
-
-
Reaction with 2-Methyl-2H-indazole:
-
Dissolve 2-methyl-2H-indazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require several hours to overnight for completion.
-
-
Workup and Isolation:
-
Once the reaction is complete (or no further conversion is observed), cool the mixture to 0 °C.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent, to afford 2-methyl-2H-indazole-3-carboxaldehyde.
-
Alternative Protocol: Microwave-Assisted C3-Formylation
Given the potential for low yields with the classical Vilsmeier-Haack protocol, a more efficient, microwave-assisted method using Selectfluor as an oxidant and dimethyl sulfoxide (DMSO) as the formylating agent is highly recommended. This method has been reported to provide moderate to excellent yields for the C3-formylation of 2H-indazoles.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Methyl-2H-indazole | ≥97% | Sigma-Aldrich |
| Selectfluor® | ≥95% | Sigma-Aldrich |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Deionized Water | - | - |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
Experimental Procedure
-
Reaction Setup:
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-methyl-2H-indazole (1.0 equivalent), Selectfluor (3.0 equivalents), and anhydrous dimethyl sulfoxide (DMSO).
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the vial in a microwave reactor.
-
Irradiate the reaction mixture at 125 °C for 1 hour.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure 2-methyl-2H-indazole-3-carboxaldehyde.
-
Product Characterization
The final product, 2-methyl-2H-indazole-3-carboxaldehyde, is typically a yellow solid.[2] Proper characterization is essential to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.2 (s, 1H, -CHO), ~8.1 (d, 1H, Ar-H), ~7.5-7.7 (m, 2H, Ar-H), ~7.3 (t, 1H, Ar-H), ~4.2 (s, 3H, N-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~187 (-CHO), ~148 (C), ~142 (C), ~128 (CH), ~124 (CH), ~121 (CH), ~120 (C), ~110 (CH), ~35 (N-CH₃). |
| Infrared (IR) | ν (cm⁻¹): ~1680-1700 (C=O stretch, conjugated aldehyde).[2] |
| Mass Spectrometry (MS) | m/z: Calculated for C₉H₈N₂O: 160.06. Found: [M+H]⁺ 161.07. |
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield (Classical Protocol) | 2H-indazole is not sufficiently electron-rich for classical V-H conditions. | Switch to the microwave-assisted Selectfluor protocol. For the classical method, try increasing the reaction temperature and time, but be aware of potential decomposition. |
| Formation of Multiple Byproducts | Side reactions or decomposition of starting material/product. | Ensure anhydrous conditions. Perform the reaction under an inert atmosphere (N₂ or Ar). Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult Workup (Emulsion Formation) | Presence of DMF and salts. | During extraction, add a saturated brine solution to help break the emulsion. |
| Incomplete Reaction (Microwave Protocol) | Insufficient heating or reaction time. | Ensure the microwave is functioning correctly and the temperature is maintained. Increase the reaction time in 30-minute increments and monitor by TLC. |
References
Copper-Catalyzed Synthesis of 2H-Indazoles: Application Notes and Protocols
Introduction: The Significance of the 2H-Indazole Scaffold
The 2H-indazole core is a privileged structural motif in medicinal chemistry and drug discovery, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] These include potent anticancer agents that often function by inhibiting protein kinases crucial for tumor growth, as well as antimicrobial and anti-inflammatory compounds.[1] Given their therapeutic potential, the development of efficient and versatile synthetic routes to access structurally diverse 2H-indazoles is of paramount importance for generating libraries for high-throughput screening and accelerating lead optimization in drug development programs.[1]
While various methods exist for the synthesis of indazoles, copper-catalyzed reactions have emerged as a particularly powerful and practical approach. These methods often feature operational simplicity, broad substrate scope, and the use of readily available starting materials, making them highly attractive for both academic and industrial research.[2][4][5] This guide provides an in-depth overview of the core principles, detailed experimental protocols, and field-proven insights for the copper-catalyzed synthesis of 2H-indazoles.
Core Principles: The Mechanism of Copper-Catalyzed 2H-Indazole Formation
One of the most robust and widely adopted methods for synthesizing 2H-indazoles is a copper-catalyzed, one-pot, three-component reaction involving a 2-halobenzaldehyde (typically bromo or chloro), a primary amine, and an azide source, commonly sodium azide.[2][4][5] The elegance of this transformation lies in the sequential, copper-mediated formation of both a C–N and an N–N bond in a single operation.[2][6]
The reaction is believed to proceed through the initial condensation of the 2-bromobenzaldehyde and the primary amine to form the corresponding N-(2-bromobenzylidene)aniline intermediate. Following this, the copper catalyst facilitates two key transformations. First, a C–N bond is formed via the substitution of the aryl bromide with the azide. Subsequently, the copper catalyst mediates an intramolecular cyclization with concomitant extrusion of dinitrogen gas to forge the crucial N–N bond of the indazole ring.[2][7]
Figure 1: Proposed Catalytic Cycle for the Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles.
Application Protocol: One-Pot Synthesis from 2-Bromobenzaldehydes
This protocol details a reliable and broadly applicable method for the synthesis of 2-substituted-2H-indazoles. The choice of a copper(I) source, such as CuI, often in combination with a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA), has proven effective.[2] Polar aprotic solvents like DMSO or DMF are typically employed to facilitate the reaction.[1][2]
Experimental Workflow
Figure 2: General Experimental Workflow for the One-Pot Synthesis of 2H-Indazoles.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), sodium azide (1.5-3.0 mmol, 1.5-3.0 equiv), copper(I) iodide (CuI, 0.05-0.10 mmol, 5-10 mol%), and N,N,N′,N′-tetramethylethylenediamine (TMEDA, 0.05-0.10 mmol, 5-10 mol%).[1][2]
-
Expert Insight: The use of TMEDA as a ligand can significantly improve the reaction efficiency and yield by stabilizing the copper catalyst and enhancing its solubility.[2] While some protocols are ligand-free, particularly those using nanoparticle catalysts, the inclusion of a ligand is often beneficial.[4][7]
-
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 3-5 mL) to the reaction tube.[1][2]
-
Reaction Conditions: Securely seal the reaction tube and place it in a preheated oil bath at 100–120 °C. Stir the reaction mixture vigorously.[1][2]
-
Trustworthiness: The reaction is typically run for 12-24 hours. It is essential to monitor the progress to determine the point of completion and avoid potential side reactions or degradation from prolonged heating.
-
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.[1]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure 2H-indazole product.[1][2]
Data Presentation: Substrate Scope and Yields
The copper-catalyzed three-component synthesis exhibits a broad substrate scope, tolerating a variety of functional groups on both the benzaldehyde and amine components.[2]
| Entry | 2-Halobenzaldehyde | Amine | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromobenzaldehyde | Aniline | CuI/TMEDA | DMSO | 120 | 95 | [2] |
| 2 | 2-Bromobenzaldehyde | 4-Methoxyaniline | CuI/TMEDA | DMSO | 120 | 98 | [2] |
| 3 | 2-Bromobenzaldehyde | 4-Chloroaniline | CuI/TMEDA | DMSO | 120 | 81 | [2] |
| 4 | 2-Bromobenzaldehyde | Benzylamine | CuI/TMEDA | DMSO | 120 | 85 | [2] |
| 5 | 2-Chlorobenzaldehyde | Aniline | Cu₂O-NP | PEG 300 | 110 | 94 | [4] |
| 6 | 2-Bromobenzaldehyde | 4-Fluoroaniline | CuO@C | PEG-400 | 110 | 95 | [7] |
This table is a representative summary based on published data and actual yields may vary.
Alternative Copper-Catalyzed Methodologies
Beyond the three-component reaction, other innovative copper-catalyzed methods have been developed to access the 2H-indazole scaffold.
-
From 2-Alkynylazobenzenes: An intramolecular copper-catalyzed hydroamination of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. This method proceeds through a C-N bond formation followed by a 1,2-hydride shift.[8][9] It offers the advantage of installing functionality at the 3-position of the indazole ring directly.[8]
-
C-H Amination of 2H-Indazoles: For the late-stage functionalization of a pre-existing 2H-indazole core, copper-catalyzed C3 amination has been reported.[10][11] This approach allows for the direct installation of an amino group at the C3 position, which is valuable for modifying the properties of a lead compound.[3]
Conclusion and Future Outlook
Copper-catalyzed reactions, particularly the one-pot three-component synthesis, provide a highly efficient, versatile, and cost-effective strategy for the construction of medicinally important 2H-indazole derivatives.[1] The operational simplicity and broad functional group tolerance make these protocols powerful tools for medicinal chemists in the rapid generation of compound libraries for drug discovery.[1][2] The continued development of novel copper catalysts, including recyclable nanoparticle systems, and the exploration of new reaction pathways will undoubtedly further expand the synthetic chemist's toolbox for accessing this privileged heterocyclic scaffold.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Methyl-2H-Indazole-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the efficient synthesis of 2-methyl-2H-indazole-3-carbaldehyde, a valuable building block in medicinal chemistry. The protocol leverages a modern, microwave-assisted C-H formylation reaction, offering significant advantages in terms of reaction time and yield over classical methods. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodology, safety considerations, and characterization data, ensuring a reproducible and scalable process for research and development applications.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique bicyclic structure, comprised of a fused benzene and pyrazole ring, allows it to act as a versatile pharmacophore capable of engaging in various biological interactions. Derivatives of indazole have demonstrated a wide spectrum of activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2]
Specifically, this compound serves as a crucial intermediate for the synthesis of more complex molecules, such as kinase inhibitors and other targeted therapeutics. The aldehyde functional group at the C-3 position is a versatile handle for a variety of chemical transformations, including Knoevenagel condensations, Wittig reactions, and reductive aminations, enabling the construction of diverse molecular libraries for drug discovery programs.[3]
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Traditional organic synthesis often relies on conventional heating methods, which can be slow and energy-intensive. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green alternative, revolutionizing chemical synthesis.[4][5] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[4] This results in dramatic reductions in reaction times, often from hours to minutes, and frequently leads to higher product yields and purities.[6][7] The enclosed vessel systems used in modern microwave reactors also allow for reactions to be conducted at temperatures and pressures above the solvent's boiling point, further accelerating reaction rates.[4]
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is approached in two key steps:
-
N-Methylation of Indazole: Synthesis of the precursor, 2-methyl-2H-indazole, from commercially available indazole.
-
Microwave-Assisted C-H Formylation: Regioselective introduction of the aldehyde group at the C-3 position of 2-methyl-2H-indazole.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Synthesis of 2-Methyl-2H-indazole (Starting Material)
The N-alkylation of indazole can produce a mixture of N-1 and N-2 isomers. The following protocol is optimized for the preferential formation of the desired 2-methyl-2H-indazole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Indazole | 99% | Sigma-Aldrich |
| Dimethyl Sulfate | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | ACS Grade | VWR |
| Sodium Sulfate | Anhydrous | VWR |
Protocol:
-
To a solution of 6-nitro-1H-indazole (2 g) in dichloromethane (30 ml), add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml).[8]
-
Heat the mixture to reflux and maintain for 12 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (10 ml).[8]
-
Extract the aqueous layer with dichloromethane (2 x 20 ml).[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[8]
-
Concentrate the filtrate under reduced pressure to yield a solid.[8]
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-methyl-2H-indazole.
Microwave-Assisted Synthesis of this compound
This protocol is adapted from a highly efficient method for the regioselective C3-formylation of 2H-indazoles.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Methyl-2H-indazole | As synthesized | - |
| Selectfluor™ | 95% | Sigma-Aldrich |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Deionized Water | - | - |
Instrumentation:
-
A dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator).
Protocol:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methyl-2H-indazole (0.2 mmol, 26.4 mg).
-
Add Selectfluor™ (3.0 equivalents, 0.6 mmol, 212.5 mg).
-
Add anhydrous dimethyl sulfoxide (2 mL).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the reaction mixture at 125 °C for 1 hour with stirring.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Carefully uncap the vial in a well-ventilated fume hood.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Reaction Parameters Summary:
| Parameter | Value |
| Temperature | 125 °C |
| Time | 1 hour |
| Microwave Power | Variable (as needed to maintain temperature) |
| Pressure | Monitored (typically < 20 bar) |
| Expected Yield | 60-80% |
Reaction Mechanism
The Selectfluor™-mediated formylation in DMSO is proposed to proceed through a radical pathway.
Figure 2: Plausible reaction mechanism for C-H formylation.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Thin Layer Chromatography (TLC): Monitor the reaction progress and purity of fractions during column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton typically appears as a singlet in the range of δ 9.8-10.2 ppm. The aromatic protons will resonate between δ 7.1-8.0 ppm, and the N-methyl group will be a singlet around δ 4.1 ppm.[9]
-
¹³C NMR: The aldehyde carbonyl carbon will be observed around δ 185-195 ppm.
-
-
Infrared (IR) Spectroscopy: A strong absorption band for the conjugated aldehyde carbonyl stretch is expected between 1680-1720 cm⁻¹.[9]
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z 160.18, corresponding to the molecular formula C₉H₈N₂O.[9]
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Aldehyde proton (s, ~10.0 ppm), Aromatic protons (m, 7.1-8.0 ppm), N-CH₃ (s, ~4.1 ppm) |
| IR (cm⁻¹) | ~1700 (C=O stretch) |
| MS (m/z) | 160 [M]⁺ |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Selectfluor™: This is a strong oxidizing agent. Avoid contact with skin and eyes. It can react exothermically with some organic solvents.[4]
-
Dimethyl Sulfoxide (DMSO): While generally considered a low-toxicity solvent, DMSO can decompose exothermically at elevated temperatures, especially in the presence of acids or oxidants, which can lead to a runaway reaction.[6][10] Always use a dedicated microwave reactor with temperature and pressure sensors. Never conduct this reaction in a sealed vessel without pressure relief.
-
Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis. Familiarize yourself with the instrument's safety features before operation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Use fresh, anhydrous DMSO and check the quality of Selectfluor™. |
| Microwave temperature not reached | Ensure the microwave is functioning correctly and the temperature sensor is properly calibrated. | |
| Formation of multiple byproducts | Reaction time too long or temperature too high | Optimize reaction time and temperature. Start with shorter reaction times and lower temperatures. |
| Impure starting material | Ensure the 2-methyl-2H-indazole is pure before starting the formylation reaction. | |
| Difficulty in purification | Co-eluting impurities | Try a different solvent system for column chromatography or consider recrystallization. |
Conclusion
This application note details a robust and efficient microwave-assisted protocol for the synthesis of this compound. By leveraging the advantages of microwave heating, this method offers a significant improvement over traditional synthetic routes, providing a valuable tool for researchers in drug discovery and development. Adherence to the detailed protocol and safety guidelines will ensure the successful and safe synthesis of this important chemical building block.
References
- 1. ICSC 0459 - DIMETHYL SULPHOXIDE [inchem.org]
- 2. aksci.com [aksci.com]
- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. Selectfluor [commonorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 34252-54-5 [smolecule.com]
- 10. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
The Strategic Utility of 2-Methyl-2H-indazole-3-carbaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Heterocyclic Intermediate
In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the functionalized indazoles, 2-methyl-2H-indazole-3-carbaldehyde has emerged as a pivotal intermediate, particularly in the synthesis of kinase inhibitors and other complex molecular architectures.[1] Its strategic importance lies in the versatile reactivity of the C3-aldehyde group, which serves as a chemical handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthesis and application of this valuable building block, complete with detailed experimental protocols and mechanistic insights for researchers and drug development professionals.
The this compound molecule, with a molecular formula of C₉H₈N₂O and a molecular weight of 160.18 g/mol , is typically a yellow solid with a melting point in the range of 75-77 °C.[1] The presence of the N-methyl group at the 2-position of the indazole ring influences its electronic properties and reactivity compared to its 1H-indazole tautomer.
Synthesis of this compound: A Modern Approach
Traditional methods for the formylation of indazoles, such as the Vilsmeier-Haack reaction, have often proven ineffective for this particular scaffold.[2] However, recent advancements have led to the development of a highly efficient microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles.[2][3] This method utilizes dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent, offering moderate to excellent yields and significantly reduced reaction times.[2][3]
Protocol 1: Microwave-Assisted C3-Formylation of 2-Methyl-2H-indazole
This protocol describes a state-of-the-art method for the synthesis of this compound from 2-methyl-2H-indazole. The reaction proceeds via a radical pathway, initiated by the oxidant Selectfluor.
Reaction Scheme:
References
Application Notes and Protocols for Knoevenagel Condensation Reactions with 2-Methyl-2H-indazole-3-carbaldehyde
Introduction: The Strategic Importance of the Indazole Scaffold and the Knoevenagel Condensation in Modern Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The functionalization of this heterocyclic system is of paramount importance for the development of new chemical entities with enhanced potency and selectivity. 2-Methyl-2H-indazole-3-carbaldehyde is a key building block in this endeavor, possessing an aldehyde group that serves as a versatile handle for a variety of chemical transformations.
Among these transformations, the Knoevenagel condensation stands out as a powerful and reliable method for the formation of carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[2] The resulting vinyl-substituted indazoles are valuable intermediates, primed for further elaboration into more complex molecular architectures, making them highly sought after in drug development programs. This guide provides a detailed exploration of the Knoevenagel condensation as applied to this compound, offering in-depth mechanistic insights, practical experimental protocols, and a discussion of the potential applications of the resulting compounds.
Mechanistic Insights: The Engine of Carbon-Carbon Bond Formation
The Knoevenagel condensation proceeds through a well-established three-step mechanism:
-
Deprotonation: A basic catalyst, typically a secondary amine like piperidine or an organic base like triethylamine, abstracts an acidic proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups.
-
Nucleophilic Addition: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step results in the formation of a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide intermediate is protonated by the conjugate acid of the catalyst, forming a β-hydroxy compound. Subsequent elimination of a water molecule, often facilitated by the basic catalyst, leads to the formation of the final α,β-unsaturated product.
The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. While traditional methods often employ homogeneous basic catalysts, modern approaches also utilize Lewis acids and heterogeneous catalysts to facilitate the reaction, often with improved efficiency and easier work-up procedures.
Diagram of the Knoevenagel Condensation Mechanism
Caption: The three-step mechanism of the Knoevenagel condensation.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a classic and highly effective method for the synthesis of 2-((2-methyl-2H-indazol-3-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (absolute)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.60 g, 10 mmol) in absolute ethanol (30 mL).
-
Reagent Addition: To the stirred solution, add malononitrile (0.66 g, 10 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, 1 mmol) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation and Purification: Filter the precipitated solid and wash it with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from ethanol to afford pale yellow crystals.
Protocol 2: Triethylamine-Catalyzed Condensation with Ethyl Cyanoacetate
This protocol outlines the synthesis of ethyl 2-cyano-3-(2-methyl-2H-indazol-3-yl)acrylate, another valuable derivative.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Triethylamine
-
Dichloromethane (DCM)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.60 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in DCM (20 mL).
-
Catalyst Addition: Add triethylamine (0.28 mL, 2 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Reaction Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | 85-95 |
| Ethyl Cyanoacetate | Triethylamine | DCM | Room Temp. | 6-8 | 75-85 |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 8-12 | 60-70 |
| Barbituric Acid | Acetic Acid | Ethanol | Reflux | 4-6 | 80-90 |
Experimental Workflow and Characterization
The successful synthesis of the target compounds requires a systematic workflow, from reaction setup to final characterization.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for the synthesis and characterization of Knoevenagel adducts.
Characterization of Products:
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the newly formed vinyl proton, as well as the protons of the indazole ring and the substituents from the active methylene compound.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the olefinic carbons and the nitrile or ester carbonyl carbons.
-
FT-IR Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=C double bond, and the nitrile (C≡N) or carbonyl (C=O) functional groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, low temperature, or insufficient reaction time. | Use fresh catalyst, increase the reaction temperature, or extend the reaction time. |
| Formation of Side Products | Self-condensation of the aldehyde, or Michael addition of the active methylene compound to the product. | Use a milder base or lower the reaction temperature. Use a stoichiometric amount of the active methylene compound. |
| Difficult Purification | Product and starting materials have similar polarities. | Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system. |
Applications in Drug Development: The Promise of Indazole-Derived Knoevenagel Adducts
The Knoevenagel adducts derived from this compound are not merely synthetic curiosities; they are valuable precursors to a diverse range of biologically active molecules. The indazole scaffold itself is a key component in several approved drugs and clinical candidates, particularly in the area of oncology. For instance, Pazopanib, a potent tyrosine kinase inhibitor, features an indazole core.
The introduction of a vinyl linkage via the Knoevenagel condensation opens up avenues for the synthesis of novel indazole derivatives with potential therapeutic applications, including:
-
Anticancer Agents: The α,β-unsaturated system can act as a Michael acceptor, enabling covalent interactions with biological targets. These compounds can be further elaborated to generate novel kinase inhibitors or other anticancer agents.
-
Antimicrobial Agents: Indazole derivatives have demonstrated promising antibacterial and antifungal activities.[1][3] The Knoevenagel adducts can be screened for their antimicrobial properties or used as intermediates in the synthesis of more complex antimicrobial agents.
-
Anti-inflammatory Agents: The indazole nucleus is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The newly synthesized derivatives can be evaluated for their potential as novel anti-inflammatory agents.
References
Application Note: A Comprehensive Guide to the Wittig Reaction with 2-methyl-2H-indazole-3-carbaldehyde
Abstract
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. The 2-methyl-2H-indazole core is a privileged structure found in numerous biologically active compounds. This application note provides a detailed technical guide for the Wittig olefination of 2-methyl-2H-indazole-3-carbaldehyde, a key intermediate for extending the molecular framework. We present two distinct, field-proven protocols utilizing both stabilized and non-stabilized ylides to afford stereochemically defined (E)- and (Z)-alkenes, respectively. This guide emphasizes the mechanistic rationale behind procedural choices, robust methods for purification, and troubleshooting strategies to empower researchers in synthesizing novel indazole derivatives.
Introduction
The Wittig Reaction: A Cornerstone of C=C Bond Formation
The Wittig reaction, first reported by Georg Wittig in 1954, remains one of the most powerful and reliable methods for the synthesis of alkenes from carbonyl compounds.[1][2] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent), yielding an alkene and triphenylphosphine oxide.[3][4] Its significance lies in the unambiguous placement of the new carbon-carbon double bond, a level of regiocontrol not easily achieved through traditional elimination reactions.[4]
The Substrate: this compound
This compound is a versatile heterocyclic building block. The indazole moiety is a key pharmacophore in medicinal chemistry, and the aldehyde group at the C-3 position serves as a reactive handle for various chemical transformations, including Knoevenagel condensations, reductive aminations, and, critically, Wittig reactions.[5] The ability to controllably append diverse alkenyl chains to this scaffold provides a direct route to novel chemical entities with potential therapeutic applications.[5]
Mechanistic Overview & Stereochemical Control
The Reaction Pathway: From Ylide to Alkene
The mechanism of the Wittig reaction is understood to proceed through the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon.[6] While historically a zwitterionic betaine intermediate was proposed, strong evidence now supports a concerted [2+2] cycloaddition mechanism under lithium-salt-free conditions, directly forming a four-membered ring intermediate called an oxaphosphetane.[3][7][8] This intermediate subsequently collapses in a retro-[2+2] cycloreversion, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the final alkene product.[8]
References
- 1. Wittig_reaction [chemeurope.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buy this compound | 34252-54-5 [smolecule.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Comprehensive Guide to the Synthesis of Pazopanib, a Multi-Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of Pazopanib
Pazopanib, marketed under the trade name Votrient®, is a potent, orally administered small-molecule inhibitor of multiple protein tyrosine kinases. It has become a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and certain subtypes of soft tissue sarcoma (STS).[1][2] The therapeutic efficacy of pazopanib stems from its targeted anti-angiogenic activity, which disrupts the formation of new blood vessels essential for tumor growth and metastasis.[3] This application note provides a detailed guide to the chemical synthesis of pazopanib, elucidating the underlying mechanistic principles, strategic considerations in its molecular assembly, and a comprehensive, step-by-step protocol for its laboratory-scale preparation.
Mechanism of Action: Multi-Targeted Kinase Inhibition
Pazopanib exerts its anti-cancer effects by binding to the intracellular ATP-binding site of several receptor tyrosine kinases (RTKs), thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[1][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[5][6] By inhibiting these receptors, pazopanib effectively blocks the signaling pathways—such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways—that drive endothelial cell proliferation, migration, and survival, leading to a potent anti-angiogenic effect.[1][6] Additional targets like the stem-cell factor receptor (c-Kit) and fibroblast growth factor receptors (FGFRs) contribute to its broader anti-tumor activity.[5][7]
Synthetic Strategy and Retrosynthesis
The molecular architecture of pazopanib is a convergent assembly of three primary building blocks: an N-methylated indazole core (A), a central pyrimidine linker (B), and a sulfonamide side-chain (C).[4][8]
A successful synthesis hinges on the efficient construction and coupling of these key fragments. Retrosynthetic analysis reveals a logical disconnection strategy centered on nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions of the pyrimidine ring. The final bond formation is typically a copper-catalyzed Ullmann-type condensation between the sulfonamide aniline and the C2-chloro-substituted pyrimidine intermediate.[9][10]
The forward synthesis, therefore, involves the preparation of the key indazole and sulfonamide intermediates, followed by their sequential coupling to the dichloropyrimidine scaffold. A critical challenge in this synthesis is the regioselective N-alkylation of the indazole ring system, as direct alkylation often yields a mixture of N1 and N2 isomers.[11] The protocols detailed below utilize a well-established route that addresses this challenge to produce the desired N2-substituted indazole intermediate.[4]
Detailed Experimental Protocols
This section outlines a validated, multi-step synthesis of pazopanib hydrochloride, commencing from the precursor 3-methyl-6-nitro-1H-indazole. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine (Key Intermediate)
This synthesis is a three-step sequence involving nitro reduction, reductive amination, and a regioselective N-methylation.
Step 1.1: Nitro Reduction to 3-methyl-1H-indazol-6-amine The nitro group is reduced to a primary amine using tin(II) chloride, a classic and effective method for this transformation.[4]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, disperse 3-methyl-6-nitro-1H-indazole (10.0 g, 56.4 mmol, 1.0 eq) in ethyl acetate (50 mL) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add tin(II) chloride dihydrate (51.0 g, 226 mmol, 4.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: n-hexane/ethyl acetate, 3:7).
-
Work-up: Upon completion, add 100 mL of ethyl acetate and cool the mixture to 5 °C. Carefully neutralize the reaction by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH of the aqueous layer is ~9.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine as a yellow-brown solid.[8]
Step 1.2: Reductive Amination to N,3-dimethyl-1H-indazol-6-amine This step introduces the first methyl group onto the exocyclic amine via reductive amination.
-
Setup: Dissolve 3-methyl-1H-indazol-6-amine (from Step 1.1, ~6.79 mmol, 1.0 eq) in methanol (20 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add sodium methoxide (CH₃ONa) (1.83 g, 33.9 mmol, 5.0 eq) and paraformaldehyde (1.02 g, 33.9 mmol, 5.0 eq).
-
Reaction (Iminium Formation): Reflux the mixture for 5 minutes, then stir at room temperature for 4 hours.
-
Reduction: Cool the reaction to 5 °C and slowly add sodium borohydride (NaBH₄) (1.03 g, 27.2 mmol, 4.0 eq) over 5 minutes.
-
Reaction (Reduction): Reflux the mixture for 2 hours.
-
Work-up: Remove the solvent by rotary evaporation. Add distilled water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford N,3-dimethyl-1H-indazol-6-amine.[12]
Step 1.3: Regioselective N-methylation to N,2,3-trimethyl-2H-indazol-6-amine This crucial step achieves the selective methylation at the N2 position of the indazole ring. The use of trimethyl orthoformate (TMOF) in strong acid favors the formation of the thermodynamically more stable N2-isomer.[4][12]
-
Setup: In a 50 mL round-bottom flask, charge toluene (30 mL), N,N-dimethylformamide (DMF) (3 mL), and trimethyl orthoformate (5.4 mL, 49.6 mmol, 4.0 eq). Stir and cool to 5 °C.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 98%) (0.5 mL, 8.7 mmol, 0.7 eq) dropwise.
-
Substrate Addition: After 5 minutes, add N,3-dimethyl-1H-indazol-6-amine (2.00 g, 12.4 mmol, 1.0 eq).
-
Reaction: Heat the mixture to 60 °C and stir for 5 hours. Monitor by TLC.
-
Work-up: Cool the reaction and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over Na₂SO₄ and concentrate. The crude product can be purified by column chromatography if necessary to yield pure N,2,3-trimethyl-2H-indazol-6-amine.[12]
Protocol 2: Synthesis of Pazopanib Hydrochloride (Final Step)
The final convergent step involves the coupling of the key indazole intermediate with the sulfonamide moiety in a nucleophilic aromatic substitution reaction.[9]
-
Setup: To a suitable flask, add N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1.0 eq) (prepared by reacting the product from Protocol 1 with 2,4-dichloropyrimidine), 5-amino-2-methylbenzenesulfonamide (1.05 eq), and ethanol.[9][13]
-
Catalyst: Add a few drops of concentrated hydrochloric acid (HCl).
-
Reaction: Heat the reaction mixture to reflux (approx. 95 °C in an alternative DMF solvent system) and stir until the reaction is complete, as monitored by TLC.[9]
-
Isolation: Upon completion, cool the mixture to room temperature. The product, pazopanib hydrochloride, should precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then dry under vacuum to afford pazopanib hydrochloride as an off-white powder.[9]
Data Summary and Characterization
The efficiency of the synthesis is summarized below. Yields are representative and can be optimized based on reaction scale and purification techniques.[4][12]
| Step | Reaction | Starting Material | Key Reagents | Product | Representative Yield (%) |
| 1.1 | Nitro Reduction | 3-methyl-6-nitro-1H-indazole | SnCl₂·2H₂O | 3-methyl-1H-indazol-6-amine | ~87% |
| 1.2 | Reductive Amination | 3-methyl-1H-indazol-6-amine | Paraformaldehyde, NaBH₄ | N,3-dimethyl-1H-indazol-6-amine | ~87% |
| 1.3 | N-Methylation | N,3-dimethyl-1H-indazol-6-amine | TMOF, H₂SO₄ | N,2,3-trimethyl-2H-indazol-6-amine | ~73% |
| 2.0 | SNAr Coupling | N-(2-chloropyrimidin-4-yl)... | 5-amino-2-methylbenzenesulfonamide | Pazopanib HCl | >85% |
| - | Overall Yield | 3-methyl-6-nitro-1H-indazole | - | Pazopanib HCl | ~45-55% |
Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR): To confirm the chemical structure and isomeric purity.[4]
-
Mass Spectrometry (MS): To verify the molecular weight of the compounds.[4]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[9]
-
Melting Point (MP): As a preliminary indicator of purity.[4]
Conclusion
The synthesis of pazopanib is a prime example of modern medicinal chemistry, employing a convergent strategy to assemble a complex molecular entity from readily available building blocks. The protocols described herein provide a robust and well-validated pathway for its preparation. Critical to the success of this synthesis is the control of regioselectivity during the indazole N-methylation step and the efficiency of the final Ullmann-type coupling reaction. This guide serves as a foundational resource for researchers engaged in the synthesis of pazopanib and related kinase inhibitors for further study and development.
References
- 1. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 2. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. rroij.com [rroij.com]
Application Notes & Protocols: 2-Methyl-2H-indazole-3-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors like Pazopanib. Within this class, 2-methyl-2H-indazole-3-carbaldehyde stands out as a highly versatile and valuable building block. Its structure, featuring a stable 2H-indazole core and a reactive aldehyde at the 3-position, provides a gateway to a vast array of complex heterocyclic systems. The aldehyde functional group is primed for a variety of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, allowing for the efficient construction of diverse molecular libraries. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and mechanistic insights for its conversion into novel heterocyclic entities of interest in drug discovery.
Introduction: The Strategic Importance of the Indazole Moiety
Nitrogen-containing heterocycles are fundamental building blocks in the design of bioactive molecules. Among them, the indazole ring system—a fusion of benzene and pyrazole rings—has garnered considerable attention due to its prevalence in pharmacologically active agents. The unique electronic properties and structural rigidity of the indazole core enable it to participate in key binding interactions with various biological targets, leading to a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.
This compound (Molecular Formula: C₉H₈N₂O, MW: 160.18 g/mol ) is a pivotal intermediate for accessing novel indazole derivatives. The methylation at the N-2 position stabilizes this specific tautomer, directing the regioselectivity of subsequent reactions, while the C-3 carbaldehyde group serves as a versatile synthetic handle. This unique combination allows chemists to strategically elaborate the indazole core into more complex, fused heterocyclic systems, which are often sought after in high-throughput screening and lead optimization campaigns.
Synthesis of the Precursor: this compound
Access to this key precursor is critical for subsequent elaborations. While several methods exist, modern approaches prioritize efficiency, regioselectivity, and yield. A recently developed, highly efficient method involves the microwave-assisted, Selectfluor-mediated formylation of 2-methyl-2H-indazole.[1]
Causality Behind the Method:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing the time required from hours to just one hour.[1][2][3] This is due to efficient and uniform heating of the reaction mixture.
-
Selectfluor: This reagent acts as a mild and effective oxidant in the reaction.[1]
-
DMSO as Formylating Agent: Dimethyl sulfoxide (DMSO) serves not only as the solvent but also as the source of the formyl group (CHO).[1]
This method offers a significant improvement over classical Vilsmeier-Haack conditions (POCl₃/DMF), which often fail for this specific transformation.[1][4][5][6] The proposed mechanism likely proceeds through a radical pathway, highlighting a modern, non-classical approach to formylation.[1]
Workflow for Precursor Synthesis
Caption: Microwave-assisted C3-formylation of 2-methyl-2H-indazole.
Application I: Synthesis of Pyrimido[1,2-b]indazoles via Condensation
Pyrimido[1,2-b]indazoles are a class of fused tricyclic heterocycles with noted pharmacological activities, including potential as anticancer agents and enzyme inhibitors.[7] A robust and common strategy for their synthesis is the acid-catalyzed condensation of a 3-aminoindazole with a 1,3-dicarbonyl compound. While our precursor is a carbaldehyde, this section outlines a conceptually related transformation where the aldehyde can be used to build a pyrimidine ring through a multicomponent strategy.
A highly efficient approach involves a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea, known as the Biginelli reaction.[8][9] This powerful reaction allows for the rapid assembly of dihydropyrimidinones (DHPMs), which are structurally related to the target pyrimido[1,2-b]indazoles.
Protocol 1: Biginelli Reaction for Indazole-Substituted Dihydropyrimidinones
This protocol details the synthesis of a 4-(2-methyl-2H-indazol-3-yl)-3,4-dihydropyrimidin-2(1H)-one derivative, a novel scaffold with high potential for biological screening.
Rationale:
-
One-Pot Reaction: This multicomponent approach maximizes efficiency and atom economy by combining three starting materials in a single step.[9]
-
Acid Catalysis: A Brønsted or Lewis acid catalyst is typically used to activate the aldehyde carbonyl group towards nucleophilic attack and to catalyze the cyclization and dehydration steps.[9]
-
Versatility: The reaction is known for its broad substrate scope, tolerating a wide variety of aldehydes and β-dicarbonyl compounds.[8]
Materials:
-
This compound
-
Ethyl acetoacetate (or other β-ketoester)
-
Urea
-
Ethanol (Solvent)
-
Hydrochloric Acid (Catalyst)
-
Standard glassware for reflux
-
Stirring and heating apparatus
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.60 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Add 30 mL of ethanol to the flask.
-
Add 5-10 drops of concentrated hydrochloric acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form.
-
If a solid has formed, collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol.
-
If no solid forms, reduce the solvent volume under reduced pressure until a precipitate appears.
-
Recrystallize the crude product from hot ethanol to obtain the pure 4-(2-methyl-2H-indazol-3-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle concentrated hydrochloric acid with extreme care.
Mechanistic Pathway of the Biginelli Reaction
The reaction is believed to proceed via an acyl-iminium ion intermediate formed from the condensation of the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.
Caption: Proposed mechanism for the Biginelli multicomponent reaction.
Application II: Synthesis of Fused Pyrimido[1,2-b]indazoles
Building upon the indazole core, the synthesis of fused pyrimidine rings creates rigid, tricyclic systems of high interest in medicinal chemistry.[7] The condensation of 3-aminoindazoles with 1,3-dicarbonyl compounds is a primary route to this scaffold.[7] While our starting material is the carbaldehyde, it can be readily converted to the corresponding 3-aminoindazole derivative through reductive amination, thus providing access to this synthetic pathway. Alternatively, the aldehyde itself can participate in condensation reactions with activated methylene compounds to build the pyrimidine ring.
This protocol describes the synthesis of a 2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one derivative, a valuable fluorinated heterocycle. The reaction proceeds via a cyclocondensation between a 3-aminoindazole and a fluorinated β-ketoester.
Protocol 2: Cyclocondensation for Trifluoromethylated Pyrimido[1,2-b]indazoles
Rationale:
-
Fluorine Incorporation: The introduction of a trifluoromethyl (CF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.
-
Cyclocondensation: This is a direct and efficient method for forming the fused pyrimidine ring. The reaction is typically driven to completion by the removal of water.
-
Acid Catalysis: Acetic acid acts as both a solvent and a catalyst, facilitating both the initial condensation and the subsequent cyclization.[7]
Materials:
-
3-Amino-2-methyl-2H-indazole (derived from the precursor carbaldehyde via reductive amination)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Glacial Acetic Acid
-
Standard glassware for reflux
Step-by-Step Procedure:
-
To a solution of 3-amino-2-methyl-2H-indazole (1.47 g, 10 mmol) in 20 mL of glacial acetic acid, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.84 g, 10 mmol).
-
Heat the solution to reflux (approximately 118 °C) under an inert atmosphere (e.g., Argon) for 24 hours.
-
Monitor the reaction's progress by TLC.
-
After cooling to room temperature, carefully remove the acetic acid under reduced pressure.
-
Suspend the crude solid residue in a small amount of water.
-
Collect the resulting precipitate by filtration and wash thoroughly with diethyl ether to remove any unreacted starting material.
-
The resulting solid is the desired 2-trifluoromethyl-1-methyl-1H-pyrimido[1,2-b]indazol-4-one, which can be further purified by column chromatography if necessary.
Data Summary: Scope of Substituted Pyrimido[1,2-b]indazoles
The following table summarizes representative yields for the synthesis of various pyrimido[1,2-b]indazole derivatives, demonstrating the versatility of the cyclocondensation methodology.
| Entry | Indazole Substituent (R) | Ketoester Component | Product Yield (%) | Reference |
| 1 | H | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 78-85% | |
| 2 | Cl | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 98% | |
| 3 | F | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 90% | |
| 4 | NO₂ | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 70% |
Conclusion
This compound is a powerful and versatile precursor in heterocyclic chemistry. Its activated aldehyde functionality provides a reliable entry point for a multitude of synthetic transformations, most notably multicomponent reactions like the Biginelli condensation and cyclocondensation reactions. These methods allow for the rapid and efficient assembly of complex molecular architectures, such as indazole-substituted dihydropyrimidinones and fused pyrimido[1,2-b]indazoles. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this key building block to generate novel, structurally diverse compound libraries for drug discovery and development programs.
References
- 1. Indoleninyl-substituted pyrimido[1,2-b]indazoles via a facile condensation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Reductive Amination of 2-Methyl-2H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in the design of kinase inhibitors, anti-cancer agents, and other targeted therapies. The functionalization of the indazole ring system is therefore a critical endeavor in drug discovery. Among the various synthetic strategies, the introduction of substituted amino-methyl groups at the C3 position offers a versatile entry point for modulating the pharmacological profile of indazole-based molecules. This application note provides a detailed guide to the reductive amination of 2-methyl-2H-indazole-3-carbaldehyde, a key intermediate for the synthesis of a diverse library of N-substituted (2-methyl-2H-indazol-3-yl)methanamines.
The Chemistry: A Deep Dive into Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2][3] The reaction proceeds in a one-pot fashion, commencing with the condensation of an aldehyde or ketone with a primary or secondary amine to form a hemiaminal intermediate. This intermediate then reversibly dehydrates to yield an imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.
The choice of reducing agent is paramount to the success of a reductive amination. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate at a significantly faster rate than the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for this transformation due to its mild nature and remarkable selectivity.[4] The steric bulk and electron-withdrawing acetate groups on the boron atom temper its reducing power, preventing the premature reduction of the aldehyde.
dot
Figure 1: General workflow of the reductive amination of this compound.
Experimental Protocols
The following protocols provide a robust framework for the reductive amination of this compound with both primary and secondary amines. The choice of solvent and reaction time may be optimized based on the specific amine used.
Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)
This protocol details the synthesis of N-benzyl-(2-methyl-2H-indazol-3-yl)methanamine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 160.18 | 160 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | 10 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 10 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (160 mg, 1.0 mmol).
-
Solvent and Amine Addition: Dissolve the aldehyde in dichloromethane (10 mL). To this solution, add benzylamine (118 mg, 1.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in one portion. The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-(2-methyl-2H-indazol-3-yl)methanamine.
Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)
This protocol details the synthesis of 2-methyl-3-(morpholinomethyl)-2H-indazole.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 160.18 | 160 | 1.0 | 1.0 |
| Morpholine | 87.12 | 96 | 1.1 | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 | 1.5 | 1.5 |
| 1,2-Dichloroethane (DCE) | - | 10 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 10 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a dry 50 mL round-bottom flask with a magnetic stir bar, combine this compound (160 mg, 1.0 mmol) and morpholine (96 mg, 1.1 mmol).
-
Solvent Addition: Add 1,2-dichloroethane (10 mL) to the flask.
-
Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by silica gel chromatography to obtain the desired 2-methyl-3-(morpholinomethyl)-2H-indazole.
dot
Figure 2: Step-by-step experimental workflow for the reductive amination protocol.
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted aldehyde, consider extending the reaction time or adding a small amount of glacial acetic acid (0.1 equivalents) to catalyze imine/iminium ion formation.[3]
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can decompose the sodium triacetoxyborohydride. Additionally, ensure the amine is of high purity.
-
Side Product Formation: Over-alkylation, the formation of a tertiary amine from a primary amine, can sometimes occur.[2] If this is observed, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, may be beneficial.
Characterization of Products
The successful synthesis of the target compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the newly formed aminomethyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretch and the appearance of C-N stretching vibrations will be indicative of a successful reaction.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide array of N-substituted (2-methyl-2H-indazol-3-yl)methanamines. The mild reaction conditions and high functional group tolerance make this protocol particularly suitable for applications in medicinal chemistry and drug development, where complex molecular architectures are often encountered. The protocols and insights provided in this application note offer a reliable foundation for researchers to synthesize novel indazole derivatives for their discovery programs.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. reddit.com [reddit.com]
Application Notes & Protocols: Palladium-Catalyzed Reactions Involving 2H-Indazoles
Introduction: The Strategic Importance of 2H-Indazoles and Palladium Catalysis
The 2H-indazole scaffold is a privileged motif in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents with applications ranging from oncology to anti-inflammatory and anti-HIV therapies.[1][2][3] The ability to precisely and efficiently functionalize this heterocyclic system is therefore of paramount importance. Palladium-catalyzed reactions have emerged as a powerful and versatile tool for this purpose, offering pathways for C-C and C-N bond formation with high selectivity and functional group tolerance.[4] This guide provides an in-depth exploration of key palladium-catalyzed methodologies for the synthesis and functionalization of 2H-indazoles, with a focus on direct C-H activation, intramolecular amination, and annulation strategies. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage these advanced synthetic methods.
Part 1: Direct C-H Functionalization at the C3-Position
The direct functionalization of a C-H bond is an atom-economical and efficient strategy that avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives.[5] For 2H-indazoles, the C3-position is a common and reactive site for palladium-catalyzed C-H activation.
C3-Arylation: Forging Key Biaryl Linkages
The direct arylation of 2H-indazoles at the C3-position is a robust method for synthesizing 2,3-diaryl indazoles, a class of compounds with significant biological importance.[6][7] This transformation can be achieved under various conditions, including environmentally benign "on water" protocols.
Mechanistic Insight: The catalytic cycle for direct C-H arylation typically involves a concerted metalation-deprotonation (CMD) pathway. The Pd(II) catalyst coordinates to the 2H-indazole, and an ancillary ligand or base assists in the cleavage of the C3-H bond to form a palladacycle intermediate. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, furnishes the C3-arylated product and regenerates the active palladium catalyst.
References
- 1. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Arylation in the Presence of Palladium Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct arylations of 2H-indazoles on water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of 2H-Indazole-3-Carboxamide Derivatives from Aldehyde Precursors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] Specifically, 2H-indazole-3-carboxamide derivatives have emerged as potent antagonists for targets like the prostanoid EP4 receptor, showing promise in colorectal cancer immunotherapy.[5] This guide provides an in-depth exploration of robust synthetic strategies to construct these valuable molecules, beginning with readily available aldehyde precursors. We will dissect the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and discuss modern techniques for late-stage functionalization, empowering researchers to efficiently generate libraries of these compounds for drug discovery and development.
The Strategic Importance of 2H-Indazoles
Indazole-containing compounds are prevalent in a variety of FDA-approved drugs, highlighting their significance as a pharmacophore.[6] Their versatile biological activities stem from the unique electronic properties of the bicyclic heteroaromatic ring system.[4] The synthesis of indazoles, however, presents a distinct regiochemical challenge: the selective formation of the 2H-tautomer over the thermodynamically more stable 1H-tautomer. The methods detailed herein are specifically designed to favor the formation of the desired 2H-indazole core, a critical prerequisite for synthesizing C3-carboxamide derivatives.
Primary Synthesis of the 2H-Indazole Core from Aldehydes
The transformation of an aromatic aldehyde into a 2H-indazole ring is a cornerstone of this synthetic pathway. Two primary, highly efficient strategies are presented: a domino reductive cyclization and a copper-catalyzed multicomponent reaction.
Strategy I: One-Pot Reductive Cyclization of o-Nitrobenzaldehydes
This domino reaction is an elegant and operationally simple method for synthesizing 2-substituted-2H-indazoles.[3][7] The strategy relies on the initial condensation of an o-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes an intramolecular reductive cyclization.
Causality and Mechanism: The success of this reaction hinges on the choice of a suitable reducing agent that selectively reduces the nitro group in the presence of the imine. Organophosphorus reagents, such as triethyl phosphite P(OEt)₃ or tri-n-butylphosphine, are exceptionally well-suited for this task as they act as potent oxygen scavengers. The proposed mechanism proceeds as follows:
-
Imine Formation: The aldehyde and primary amine condense to form a Schiff base (imine).
-
Reductive Cyclization: The phosphine or phosphite reagent deoxygenates the nitro group to a nitroso intermediate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable 2H-indazole ring.[2][3]
A biocatalytic alternative using nitroreductase enzymes has also been developed, offering a green chemistry approach to this transformation.[8]
Caption: Domino reaction pathway for 2H-indazole synthesis.
Strategy II: Copper-Catalyzed Three-Component Synthesis
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity.[9] A highly effective MCR for 2H-indazole synthesis involves the one-pot, copper-catalyzed reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[7][10]
Causality and Mechanism: The copper catalyst is crucial, facilitating the sequential formation of both a C-N bond and the critical N-N bond.[7] While the precise mechanism is complex, it is believed to involve the initial formation of an imine, followed by copper-mediated coupling with the azide, intramolecular cyclization, and elimination of dinitrogen to form the indazole ring. This method offers broad substrate scope and high tolerance for various functional groups.
Caption: Workflow for the copper-catalyzed MCR synthesis.
Installation of the C3-Carboxamide Moiety
Once the 2H-indazole core is synthesized, the next critical step is the introduction of the carboxamide group at the C3 position. This can be achieved through traditional methods involving lithiation or, more elegantly, via modern C-H functionalization techniques.
Traditional Approach: Carboxylation and Amide Coupling
This well-established route involves the deprotonation of the C3 position using a strong base like n-butyllithium, followed by quenching with carbon dioxide to form the corresponding carboxylic acid.[11][12] The resulting 2H-indazole-3-carboxylic acid is then coupled with a desired amine using standard peptide coupling reagents (e.g., EDC, HOBT) to yield the final carboxamide product.[5][11]
Modern Approach: Direct C-H Carbamoylation
Direct C-H functionalization represents a more atom- and step-economical approach. A recently developed method utilizes visible-light photocatalysis to achieve the direct C3-carbamoylation of 2H-indazoles.[13]
Causality and Mechanism: This transition-metal-free reaction employs an organic photocatalyst (e.g., 4CzIPN) to activate oxamic acids, which serve as the carbamoyl source. Under irradiation with visible light, the photocatalyst initiates a radical process involving the decarboxylation of the oxamic acid to form a carbamoyl radical. This radical then adds selectively to the electron-rich C3 position of the 2H-indazole, leading to the desired product after oxidation.[13] The base is essential for the initial formation of the oxamate salt.
Caption: Overall workflow from aldehyde to the final product.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents should be handled with care, following all relevant safety data sheets (SDS).
Protocol 1: One-Pot Synthesis of 2-Phenyl-2H-indazole from o-Nitrobenzaldehyde
This protocol is adapted from the general procedure for reductive cyclization.[3][7]
-
Materials:
-
o-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Aniline (1.0 mmol, 93.1 mg, 91 µL)
-
Triethyl phosphite (P(OEt)₃) (3.0 mmol, 500 mg, 514 µL)
-
Anhydrous Toluene (5 mL)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a 25 mL round-bottom flask, add o-nitrobenzaldehyde (1.0 mmol) and anhydrous toluene (5 mL).
-
Add aniline (1.0 mmol) to the solution and stir at room temperature for 15 minutes.
-
Add triethyl phosphite (3.0 mmol) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenyl-2H-indazole.
-
-
Expected Outcome: Yields typically range from 70-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[2]
Protocol 2: Visible-Light-Promoted C3-Carbamoylation of 2-Phenyl-2H-indazole
This protocol is based on the photocatalytic method described by Ma et al.[13]
-
Materials:
-
2-Phenyl-2H-indazole (0.2 mmol, 38.8 mg)
-
2-(Hexylamino)-2-oxoacetic acid (oxamic acid derivative, 0.5 mmol, 86.6 mg)
-
4CzIPN (photocatalyst, 5 mol%, 7.9 mg)
-
Cesium carbonate (Cs₂CO₃) (0.4 mmol, 130.3 mg)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3 mL)
-
Schlenk tube or vial with a screw cap and septum
-
Magnetic stirrer
-
405 nm LED lamp
-
Oxygen balloon
-
-
Procedure:
-
Add 2-phenyl-2H-indazole (0.2 mmol), the oxamic acid (2.5 equiv), 4CzIPN (5 mol%), and Cs₂CO₃ (2 equiv) to a Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with oxygen three times, then leave it under an oxygen atmosphere (via balloon).
-
Add anhydrous DMSO (3 mL) via syringe.
-
Stir the reaction mixture at 35 °C, positioned approximately 2-5 cm from a 405 nm LED lamp.
-
Continue irradiation and stirring for 12 hours or until TLC indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-phenyl-2H-indazole-3-carboxamide derivative.
-
-
Expected Outcome: This modern method provides moderate to good yields of the C3-functionalized product. Characterization by NMR, IR, and HRMS is essential for structural verification.
Data Summary
The following table summarizes representative yields for the synthesis of the 2H-indazole core, demonstrating the efficiency of the described methods.
| Starting Aldehyde | Amine | Method | Yield (%) | Reference |
| o-Nitrobenzaldehyde | Aniline | Reductive Cyclization | ~93% | [2] |
| o-Nitrobenzaldehyde | 4-Methoxyaniline | Reductive Cyclization | ~85% | [3] |
| 2-Bromobenzaldehyde | Benzylamine | Cu-Catalyzed MCR | ~88% | [7] |
| 2-Bromobenzaldehyde | Cyclohexylamine | Cu-Catalyzed MCR | ~82% | [7] |
Conclusion
The synthesis of 2H-indazole-3-carboxamides from aldehyde precursors is a highly achievable goal for medicinal chemists. By employing a robust domino reductive cyclization or a copper-catalyzed multicomponent reaction, the core 2H-indazole scaffold can be constructed efficiently. Subsequent C-H functionalization via modern photocatalytic methods provides a direct and elegant route to the target carboxamides, bypassing more hazardous and lengthy traditional synthetic steps. The protocols and strategies outlined in this guide offer a reliable and scientifically-grounded framework for the synthesis and exploration of this important class of bioactive molecules.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Innovative cascade reaction for 2H-indazole derivative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-methyl-2H-indazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-methyl-2H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, a robust and reproducible method for its preparation is crucial.[1] This document provides in-depth, field-proven insights in a practical question-and-answer format.
Overview of Synthetic Strategies
The primary and most direct route to this compound is the C3-formylation of 2-methyl-2H-indazole. While conceptually straightforward, the choice of formylating agent and reaction conditions is critical to achieving high yield and purity. The two most prominent methods are:
-
Vilsmeier-Haack Formylation: A classical method utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent.[2][3] While effective for many electron-rich heterocycles, its success with 2H-indazoles can be substrate-dependent and sometimes fails to yield the desired product.[4]
-
Oxidant-Mediated Formylation: A more recent and often higher-yielding approach uses an oxidant, such as Selectfluor®, with DMSO serving as both the solvent and the formylating agent, typically under microwave irradiation.[4][5] This method has shown considerable success where classical methods have faltered.
This guide will focus primarily on troubleshooting these direct formylation routes, as they represent the most common pathways employed by researchers.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is recommended for a first-time synthesis?
A1: For researchers new to this specific transformation, the microwave-assisted, Selectfluor®-mediated formylation in DMSO is highly recommended.[4][5] The primary reasons are:
-
Higher Success Rate: This method has been shown to be effective where the classical Vilsmeier-Haack reaction fails for 2H-indazoles.[4]
-
Improved Yields: Reported yields are often moderate to excellent.[4]
-
Rapid Reaction Times: Microwave assistance significantly reduces the reaction time from many hours to typically around one hour.[4]
While the Vilsmeier-Haack reaction is a cornerstone of organic synthesis, its application here can be challenging, making the Selectfluor® method a more reliable starting point.
Q2: My starting material is 1H-indazole. How do I prepare the required 2-methyl-2H-indazole precursor?
A2: The regioselective N-alkylation of the indazole ring is a critical preliminary step. The N-2 position of the indazole is less thermodynamically favored for alkylation compared to the N-1 position.[6] Therefore, specific conditions are required to achieve regioselectivity. General strategies often involve using specific catalysts or alkylating agents that favor the N-2 position. For instance, methods using copper(II) triflate or trifluoromethanesulfonic acid with alkyl 2,2,2-trichloroacetimidates have been developed for selective N-2 alkylation.[7] It is crucial to ensure the purity of your 2-methyl-2H-indazole starting material, as any contaminating 1-methyl-1H-indazole will lead to isomeric impurities in the final product that can be difficult to separate.
Q3: Is it possible to synthesize the target molecule from an indole precursor?
A3: Yes, it is possible, but it is a more circuitous route. The nitrosation of indoles can lead to the formation of 1H-indazole-3-carboxaldehydes.[8][9] From there, a subsequent N-methylation step would be required. However, this introduces challenges in controlling the regioselectivity of the methylation (N-1 vs. N-2). For directness and control, formylating a pre-synthesized 2-methyl-2H-indazole is the superior strategy.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: I performed the Vilsmeier-Haack reaction (POCl₃/DMF) on 2-methyl-2H-indazole, but I recovered only starting material or a complex mixture. What went wrong?
A: This is a common issue. The classical Vilsmeier-Haack reaction is known to be ineffective for certain 2H-indazoles.[4] The electronic nature of the 2H-indazole ring system may render it insufficiently activated for electrophilic substitution by the Vilsmeier reagent under standard conditions.
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2] If the indazole ring is not electron-rich enough, the reaction will not proceed. Furthermore, the Vilsmeier reagent can potentially form complexes with the nitrogen atoms of the indazole, deactivating the ring system.
-
Recommended Action: Switch to the Selectfluor®-mediated formylation method. This radical-pathway reaction is not governed by the same electronic demands as electrophilic substitution and has a much higher success rate for this substrate class.[4][5]
Q: I am using the Selectfluor®/DMSO method, but my yield is still low. How can I optimize it?
A: Optimization of this reaction hinges on several key parameters. Refer to the table and workflow diagram below for a systematic approach.
-
Stoichiometry of Selectfluor®: The number of equivalents of the oxidant is critical. Studies have shown that approximately 3.0 equivalents of Selectfluor® are optimal for achieving high yields. Using fewer equivalents (e.g., 1.0) can result in only trace amounts of product.[4]
-
Solvent: DMSO is essential. It acts as the formylating agent, and substituting it with other solvents like DMF has been shown to result in no reaction.[4] Ensure you are using anhydrous DMSO.
-
Temperature & Reaction Time: Microwave-assisted heating at 125 °C for 1 hour is the reported optimal condition.[4] If using conventional heating, you may need to increase the reaction time significantly and yields may be lower. Insufficient temperature or time will lead to incomplete conversion.
-
Purity of Starting Material: Ensure your 2-methyl-2H-indazole is pure and free of isomeric contaminants or residual solvents.
| Parameter | Vilsmeier-Haack (Classical) | Selectfluor®-Mediated (Microwave) | Key Insight |
| Reagents | POCl₃, DMF | Selectfluor® (3.0 equiv.), DMSO | DMSO is the formylating agent in the Selectfluor® method. |
| Temperature | Typically 0 °C to 100 °C | 125 °C (Microwave) | Microwave heating drastically reduces reaction time. |
| Time | Several hours to overnight | ~1 hour | Significant efficiency gain with the microwave method.[4] |
| Reported Yield | Often fails or gives trace product[4] | Moderate to excellent (e.g., ~80%)[4] | Selectfluor® method is demonstrably superior for this substrate. |
| Mechanism | Electrophilic Aromatic Substitution | Likely Radical Pathway[4] | Different mechanisms explain the varied success rates. |
Problem 2: Formation of Impurities & Difficult Purification
Q: My crude product shows multiple spots on TLC, and purification by column chromatography is difficult. What are these impurities?
A: Impurities can arise from several sources:
-
Isomeric Byproducts: If your starting 2-methyl-2H-indazole contained the 1-methyl-1H-indazole isomer, you will form 1-methyl-1H-indazole-3-carbaldehyde. These isomers can have very similar polarities, making chromatographic separation challenging. Solution: Verify the purity of your starting material by ¹H NMR before starting the reaction.
-
Over-reaction or Side Reactions: While less common with the Selectfluor® method, aggressive conditions could lead to decomposition. In Vilsmeier-Haack reactions, side reactions can include the formation of nitriles or amides from related functional groups if present.
-
Incomplete Hydrolysis (Vilsmeier-Haack): The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed during aqueous workup to yield the aldehyde.[2] Incomplete hydrolysis will leave charged impurities that can complicate extraction and purification. Solution: Ensure the aqueous workup is sufficiently long and basic (e.g., using saturated NaHCO₃ or dilute NaOH) to fully hydrolyze the intermediate.
This diagram outlines a logical process for diagnosing and solving common synthesis issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted C3-Formylation of 2-methyl-2H-indazole
(Adapted from Pitchai, M. et al., SynOpen 2024)[4]
WARNING: This reaction should be performed by trained personnel in a well-ventilated fume hood. Microwave synthesis should only be carried out in a dedicated scientific microwave reactor.
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-methyl-2H-indazole (0.2 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous DMSO (2 mL).
-
Oxidant Addition: Add Selectfluor® (F-TEDA-BF₄, 0.6 mmol, 3.0 equiv.).
-
Reaction Setup: Seal the vial with a cap. Place the vial inside the cavity of the microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a constant temperature of 125 °C for 1 hour. Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
Workup - Quenching: After the reaction is complete and the vial has cooled to room temperature, carefully uncap it in a fume hood. Pour the reaction mixture into a separatory funnel containing water (20 mL).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the pure this compound.
Expected Outcome: The product is typically a yellow solid.[1] The yield should be in the moderate to excellent range (e.g., 70-90%).[4] Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
This diagram illustrates why the classical Vilsmeier-Haack reaction may fail. The key step is the electrophilic attack on the indazole ring, which requires sufficient nucleophilicity.
Caption: Mechanism of the Vilsmeier-Haack formylation and its potential point of failure.
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. ijsdr.org [ijsdr.org]
- 6. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Regioselectivity Issues in Indazole Alkylation
Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselective N-alkylation of the indazole scaffold. Direct alkylation of 1H-indazoles frequently results in a mixture of N1 and N2 substituted products, a consequence of the indazole anion being an ambident nucleophile.[1][2][3] The ratio of these isomers is highly sensitive to reaction conditions, making predictable and selective synthesis a significant challenge.[1][2][4]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may encounter during your experiments. We will delve into the underlying principles that govern regioselectivity and provide field-proven protocols to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a mixture of N1 and N2 alkylated indazole isomers?
The formation of both N1 and N2 isomers is a common outcome in indazole alkylation.[1][2][3] This occurs because the deprotonated indazole anion has two nucleophilic nitrogen atoms. The final product ratio is a result of a delicate balance between several factors, including:
-
Tautomer Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[2][5][6][7] This inherent stability can be exploited to favor the N1-alkylated product under conditions that allow for thermodynamic equilibrium.[5][6]
-
Kinetic vs. Thermodynamic Control: The reaction can be directed towards the N1 (thermodynamic) or N2 (kinetic) product by carefully selecting the reaction conditions.[3][6]
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent all play a critical role in determining the N1:N2 ratio.[1][5][8]
Q2: What are the most critical factors I should consider to control N1 vs. N2 regioselectivity?
Controlling the regioselectivity of indazole alkylation hinges on manipulating the interplay of electronic and steric effects, as well as the nature of the ion pair formed during the reaction.[1][4] The key factors to consider are:
-
Base and Solvent Combination: This is arguably the most influential parameter.[4][5] For instance, a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is well-known to strongly favor N1-alkylation.[1][5][9] Conversely, using carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often leads to mixtures of isomers.[1][6][8]
-
Substituents on the Indazole Ring: The position and electronic nature of substituents have a profound impact.
-
C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) at the C3 position can dramatically increase N1-selectivity, especially when using NaH in THF.[1][5]
-
C7 Position: Bulky substituents at the C7 position can sterically hinder the approach to the N1 nitrogen, leading to decreased N1 selectivity.[1] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to promote excellent N2 regioselectivity.[5][9]
-
-
Counter-ion Effects: The cation from the base can coordinate with the indazolide anion, influencing the accessibility of the nitrogen atoms.[10] DFT calculations have suggested that chelation by the cesium cation can favor N1-substitution.[2][7]
Troubleshooting Guides
Problem 1: Poor Selectivity - Obtaining an Inseparable Mixture of N1 and N2 Isomers.
This is a frequent and frustrating issue, as N1 and N2 isomers often exhibit very similar polarities, making chromatographic separation difficult.[1]
Root Cause Analysis: The formation of isomer mixtures is the default outcome when conditions are not optimized for either kinetic or thermodynamic control. Using moderately polar solvents like DMF with carbonate bases is a common cause.[6]
Solutions and Optimization Strategies:
-
Prioritize Reaction Optimization: Before resorting to challenging purification, focus on maximizing the formation of the desired isomer.
-
For N1-Selectivity (Thermodynamic Control):
-
The NaH/THF System: This combination is highly effective for achieving high N1 selectivity.[4][5][9] The sodium cation is believed to coordinate with the N2 atom and an electron-rich substituent at the C3 position, sterically blocking the N2 position for alkylation.[2][4]
-
Utilize C3-Substituent Effects: If your synthesis allows, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents have demonstrated greater than 99% N1 regioselectivity with NaH in THF.[5][8][9]
-
-
For N2-Selectivity (Kinetic Control):
-
Leverage C7-Substituents: The presence of electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position can provide excellent N2 regioselectivity (≥ 96%).[5][9]
-
Acid-Catalyzed Methods: Recent methods using trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts with alkyl 2,2,2-trichloroacetimidates have shown high selectivity for the N2 position, often with no detectable N1 isomer.[11][12][13][14] Another highly selective method for N2-alkylation involves the use of diazo compounds in the presence of TfOH.[15]
-
-
Advanced Purification Techniques:
-
Employ high-performance column chromatography with a shallow gradient.
-
Consider derivatizing the mixture to alter the polarity of one isomer, facilitating separation, followed by a deprotection step.
-
Problem 2: My reaction is not going to completion, or the yield is very low.
Root Cause Analysis: Low reactivity can stem from several factors, including insufficient base strength, steric hindrance, or poor solubility of the indazolide salt.
Solutions and Optimization Strategies:
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base to fully deprotonate the indazole. For NaH, ensure it is fresh and use a slight excess (e.g., 1.2 equivalents).[1][6]
-
Temperature: While many protocols start at 0 °C for deprotonation, the alkylation step may require heating. For the NaH/THF system, warming to 50 °C can improve yields.[8] For Cs₂CO₃ in dioxane, heating to 90 °C has been shown to be effective.[1][7]
-
Solubility: If the indazolide salt precipitates heavily, it can reduce the effective concentration of the nucleophile. While THF is excellent for N1-selectivity, if solubility is a major issue, a more polar co-solvent could be cautiously trialed, though this may compromise selectivity.
-
Alkylating Agent Reactivity: Ensure your alkylating agent is sufficiently reactive. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Tosylates are also excellent electrophiles.[5]
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation
This protocol is optimized for achieving high regioselectivity for the N1 position by leveraging thermodynamic control.[6]
Step-by-Step Methodology (NaH/THF System):
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.[6]
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.[1][6]
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[6]
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1-1.5 eq.) dropwise to the suspension at room temperature. For less reactive electrophiles, the reaction may be gently heated to 50 °C.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[1]
Protocol 2: Highly N2-Selective Alkylation
This protocol describes an acid-catalyzed method for achieving high N2-selectivity, which avoids the formation of the N1-isomer.[12]
Step-by-Step Methodology (TfOH/Trichloroacetimidate System):
-
Preparation: To a solution of the 1H-indazole (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM), add the alkyl 2,2,2-trichloroacetimidate (1.2 eq.).
-
Catalyst Addition: Cool the solution to 0 °C. Add triflic acid (TfOH, 0.1-0.2 eq.) dropwise.[6][15]
-
Reaction: Stir the mixture at room temperature and monitor by TLC or LC-MS until completion.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary
The choice of reaction conditions dramatically impacts the N1:N2 product ratio. The following table summarizes typical outcomes for the alkylation of a generic indazole.
| Base | Solvent | Temperature | Typical N1:N2 Ratio | Control Type | Reference |
| NaH | THF | 0 °C to 50 °C | >95:5 (often >99:1) | Thermodynamic | [5][8][9] |
| Cs₂CO₃ | DMF | Room Temp | ~1.4:1 to 3:1 | Mixed/Slightly Thermodynamic | [8][16] |
| K₂CO₃ | DMF | Room Temp | ~1.5:1 | Mixed | [5] |
| TfOH (cat.) | DCM | 0 °C to RT | <1:99 | Kinetic | [12][15] |
| Mitsunobu | THF | 0 °C to RT | ~1:2.5 | Kinetic | [5][8] |
Note: Ratios are highly substrate-dependent. Indazoles with C3 or C7 substituents can show significantly different selectivity.
Mechanistic Considerations
The regioselectivity of indazole alkylation is a reflection of the competing reaction pathways available to the indazolide anion.
Under thermodynamic control (e.g., NaH/THF), the reaction favors the formation of the more stable 1H-indazole product. This is often rationalized by the formation of a tight ion pair between the Na⁺ cation, the N2 nitrogen, and a coordinating group at C3, which sterically shields the N2 position.[2][4] In contrast, conditions that favor kinetic control allow for the faster reaction at the more nucleophilic N2 position to dominate. Acid-catalyzed conditions proceed through a different mechanism, where protonation of the alkylating agent (e.g., a trichloroacetimidate) facilitates nucleophilic attack by the N2-indazole nitrogen.[11]
By understanding these fundamental principles and applying the targeted protocols provided, you can gain greater control over your indazole alkylation reactions and overcome common regioselectivity challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. research.ucc.ie [research.ucc.ie]
- 10. benchchem.com [benchchem.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 13. 2H-Indazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-methyl-2H-indazole-3-carbaldehyde
Welcome to the technical support center for the purification of 2-methyl-2H-indazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high purity of your target compound using column chromatography.
Introduction: The Challenge of Indazole Purification
This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including kinase inhibitors.[1] Its purity is paramount for the success of subsequent synthetic steps and for obtaining accurate biological data. While column chromatography is the most common laboratory technique for this purification, it is not without its challenges.[2]
The primary hurdles often encountered are:
-
Isomeric Contamination: The synthesis of N-alkylated indazoles can often lead to a mixture of the N1 and N2 isomers.[2] Separating these closely related compounds can be difficult due to their similar polarities. The this compound is the kinetically stabilized 2H-tautomer, but the potential for co-eluting 1-methyl-1H-indazole-3-carbaldehyde is a significant purification challenge.[1]
-
Baseline Separation from Starting Materials and Byproducts: Achieving clean separation from unreacted starting materials or other reaction byproducts requires careful optimization of the mobile phase.
-
Compound Stability: Aromatic aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or streaking on the column.[3]
This guide provides a logical, step-by-step framework for developing a robust purification method and troubleshooting common issues.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the purification of this compound.
Q1: I'm seeing two or more very close spots on my TLC plate that are difficult to separate. What could they be and how do I resolve them?
A1: This is the most common issue and is highly indicative of the presence of the 1-methyl-1H-indazole-3-carbaldehyde isomer alongside your desired 2-methyl product.[2] These isomers often have very similar Rf values.
-
Causality: During the methylation of the indazole core, the reaction may not be perfectly regioselective, leading to a mixture of N1 and N2 alkylated products.
-
Troubleshooting Steps:
-
Optimize TLC Mobile Phase: Test a range of less polar solvent systems. Increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether) relative to the polar solvent (ethyl acetate) will increase the retention of both isomers and can often magnify small differences in polarity, improving separation. Try solvent systems like Hexane:Ethyl Acetate in ratios from 9:1 to 4:1.
-
Consider a Different Solvent System: If hexane/ethyl acetate is not effective, consider trying a system with a different selectivity, such as Dichloromethane (DCM) or a DCM/Hexane mixture.
-
High-Performance Flash Chromatography: If available, using an automated flash chromatography system with high-quality, small-particle-size silica can provide the resolution needed for this difficult separation.[4]
-
Alternative Purification: For larger scales where chromatography is impractical, recrystallization from a mixed solvent system (e.g., acetone/water, ethanol/water) has been reported to be effective for separating indazole isomers.[2]
-
Q2: My compound is streaking or tailing on the TLC plate and the column. What is causing this?
A2: Streaking or tailing can be caused by several factors:
-
Causality 1: Compound Overload. Applying too much sample to the TLC plate or column is a common cause of tailing. The stationary phase becomes saturated, leading to poor peak shape.
-
Solution 1: Use a more dilute solution for TLC spotting. For column chromatography, ensure you are not exceeding the recommended loading capacity of your column (typically 1-5% of the silica gel weight for a difficult separation).
-
Causality 2: Interaction with Silica Gel. The aldehyde functional group and the nitrogen atoms in the indazole ring can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.[5]
-
Solution 2:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-0.5% v/v) to your mobile phase. The TEA will preferentially bind to the active silanol sites, minimizing their interaction with your compound. Always run a trial TLC with the modifier first to see how it affects the Rf.
-
Use a Different Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina.
-
-
Causality 3: Poor Solubility. If the compound is not fully soluble in the mobile phase, it can lead to streaking as it dissolves and re-precipitates on the column.
-
Solution 3: Ensure your crude material is fully dissolved before loading. If solubility in the mobile phase is low, use a stronger solvent to dissolve the sample for loading (e.g., DCM) and then begin the elution with your less polar mobile phase. For best results, consider the dry loading technique described in the protocol below.[4]
Q3: I can't find my compound after running the column. Where did it go?
A3: This can be a frustrating experience, but there are several logical explanations.
-
Causality 1: Compound is Unstable on Silica. While many indazole aldehydes are stable, there is a possibility of decomposition on silica gel.[3]
-
Solution 1: Test for stability by dissolving a small amount of your crude material, spotting it on a TLC plate, and letting it sit for an hour or two. Then, elute the plate and see if a new spot has appeared or if the original spot has diminished. If it is unstable, consider using a deactivated stationary phase (as described in Q2) or a different purification method like recrystallization.
-
Causality 2: Eluted in the Solvent Front. If your initial mobile phase was too polar, the compound may have eluted very quickly with the solvent front.
-
Solution 2: Always collect the first few fractions that come off the column and check them by TLC.
-
Causality 3: Still on the Column. If your mobile phase is not polar enough, the compound may be strongly adsorbed to the silica and has not yet eluted.
-
Solution 3: After collecting your expected fractions, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) and check these fractions by TLC.
Q4: What is a good starting point for a mobile phase to purify this compound?
A4: Based on purification of structurally similar compounds like 7-methyl-1H-indazole-3-carboxaldehyde, an excellent starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.[6]
-
Recommended Starting TLC Trials:
-
8:2 Petroleum Ether : Ethyl Acetate
-
7:3 Petroleum Ether : Ethyl Acetate
-
-
Goal: Aim for an Rf value of approximately 0.2-0.3 for your target compound on the TLC plate.[4] This Rf generally provides the best balance for good separation on a column.
Experimental Protocols
Protocol 1: Analytical TLC for Method Development
This protocol is essential for determining the optimal solvent system before committing to a column.
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude this compound in a minimal amount of a solvent like dichloromethane (DCM) or ethyl acetate in a small vial.
-
Spot TLC Plate: Using a capillary tube, spot the solution onto a silica gel 60 F254 TLC plate. Keep the spot size small.
-
Develop Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the chamber is saturated with the solvent vapor.
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm).
-
Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve an Rf of ~0.2-0.3 for the desired product, ensuring it is well-separated from any impurities.
| Mobile Phase (Hexane:EtOAc) | Expected Rf of Target | Observation & Recommendation |
| 9:1 | ~0.45 | Compound moves too quickly. Poor separation from non-polar impurities. Increase polarity. |
| 8:2 | ~0.30 | Often optimal for column chromatography, providing good separation. [4][6] |
| 7:3 | ~0.18 | Compound moves slowly. May lead to broader peaks. Can be a good choice for very difficult separations. |
Table 1: Representative TLC data for indazole-3-carbaldehydes and interpretation.
Protocol 2: Flash Column Chromatography Purification (Dry Loading Method)
The dry loading method is highly recommended as it often results in better separation and sharper bands compared to wet loading, especially if the compound has limited solubility in the mobile phase.[4]
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of DCM).
-
To this solution, add 2-3 times the weight of the crude material in silica gel (e.g., 2-3 g).
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
-
Column Packing:
-
Select an appropriately sized glass column. For 1 g of crude material, a column with a diameter of ~4 cm, filled with 40-80 g of silica gel (230-400 mesh), is a good starting point.
-
Pack the column as a slurry using the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc). Ensure the silica bed is compact and free of air bubbles.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer.
-
Gently add a thin layer of sand (~0.5 cm) on top of the sample to prevent disturbance of the surface.
-
Carefully add the initial mobile phase to the column.
-
Begin elution, starting with a less polar mobile phase and gradually increasing the polarity (gradient elution). For example:
-
2 column volumes of 95:5 Hexane:EtOAc
-
Gradient to 80:20 Hexane:EtOAc over 10-15 column volumes
-
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Visualizing the Workflow
Chromatography Decision Workflow
Caption: Decision workflow for purifying this compound.
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Indazoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction on indazole systems. This guide is designed for researchers, chemists, and drug development professionals who are looking to employ this classic formylation reaction on the indazole scaffold. Our goal is to provide in-depth, field-proven insights to help you navigate the unique challenges associated with this substrate class, moving beyond standard protocols to explain the causality behind experimental choices.
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs an electrophilic chloroiminium salt, known as the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] While highly effective for substrates like indoles, the direct application to indazoles presents significant challenges, particularly when targeting the C3 position. This guide addresses these specific issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction on an unsubstituted indazole is failing to produce the C3-aldehyde. Why is this happening?
This is the most common issue researchers face. Unlike indoles, which readily undergo electrophilic substitution at the electron-rich C3 position, the direct Vilsmeier-Haack formylation at the C3 position of the parent indazole ring is generally reported to be ineffective.[5] The underlying reasons are electronic in nature. The Vilsmeier reagent is a relatively weak electrophile and requires a substrate with high electron density to react efficiently.[3][6] The indazole ring system, while aromatic, is less nucleophilic at C3 compared to indole due to the influence of the adjacent N2 nitrogen atom, which withdraws electron density. Consequently, the reaction often fails or results in the recovery of starting material.
Q2: If not at C3, where does formylation occur on the indazole ring? What determines the regioselectivity?
When direct C3 formylation is disfavored, the reaction may proceed at other positions if they are sufficiently activated. The regioselectivity is dictated by the electronic effects of any existing substituents on the indazole ring.
-
Electron-Donating Groups (EDGs): If the indazole is substituted with strong electron-donating groups (e.g., -OH, -OR, -NR₂) on the benzene ring portion, electrophilic substitution will be directed to the ortho and para positions relative to that group. Formylation is most likely to occur at the C5 or C7 positions, depending on the location of the EDG and steric hindrance.
-
N-Substitution: The nature of the substituent at the N1 or N2 position can also influence reactivity. N-alkylation can sometimes improve solubility and stability, but it does not fundamentally change the low nucleophilicity of the C3 position.
Q3: How can I improve the chances of a successful formylation on a substituted indazole?
Success hinges on enhancing the nucleophilicity of the target ring.
-
Substrate Choice: The reaction is most likely to work on indazole derivatives that possess strong electron-donating groups on the carbocyclic ring.
-
Reagent Stoichiometry and Purity: Use a slight excess (1.2–2.0 equivalents) of freshly prepared Vilsmeier reagent. The purity of your reagents is critical. Old or improperly stored DMF can contain dimethylamine, which consumes the Vilsmeier reagent.[7] Similarly, POCl₃ should be fresh and colorless.
-
Temperature Control: The formation of the Vilsmeier reagent should be performed at low temperatures (0–5 °C) to ensure its stability.[8] Following the addition of the indazole substrate, the reaction temperature may need to be elevated (e.g., 60–100 °C) to overcome the activation energy barrier, with the optimal temperature being substrate-dependent.[8][9]
-
Solvent: While DMF is often both a reagent and a solvent, in some cases, using a non-reactive co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial.[6]
Q4: What is the correct workup procedure for a Vilsmeier-Haack reaction?
Proper workup is essential for hydrolyzing the intermediate iminium salt to the final aldehyde and isolating the product.
-
Quenching: The reaction mixture should be cooled to 0 °C and carefully poured onto crushed ice or into ice-cold water. This step hydrolyzes the reactive intermediates and precipitates the iminium salt.[1]
-
Neutralization: The acidic mixture is then neutralized by the slow addition of a base, such as a saturated solution of sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH), until the pH is neutral or slightly basic (pH 7-9).[7][10] This facilitates the complete hydrolysis of the iminium salt to the aldehyde.
-
Extraction and Purification: The product can then be collected by filtration if it precipitates as a solid. If it remains in solution, it should be extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM). The crude product is then purified by recrystallization or column chromatography.[1]
Q5: Since direct C3-formylation is ineffective, what are the recommended alternative methods for synthesizing 1H-indazole-3-carboxaldehydes?
Given the limitations of the V-H reaction for this specific transformation, alternative synthetic routes are often more reliable. A highly effective and general method involves the nitrosation of substituted indoles in a mildly acidic environment. This approach converts a broad range of both electron-rich and electron-deficient indoles into the corresponding 1H-indazole-3-carboxaldehydes, providing a robust alternative.[5]
Troubleshooting Guide
This table summarizes common problems encountered during the Vilsmeier-Haack formylation of indazoles, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Recovered | 1. Insufficiently activated substrate (unsubstituted indazole).2. Decomposed reagents (DMF or POCl₃).3. Reaction temperature too low.4. Incomplete formation of Vilsmeier reagent. | 1. Use an indazole with strong electron-donating groups. If targeting C3, consider an alternative synthetic route.[5]2. Use fresh, anhydrous DMF and freshly distilled or new POCl₃.[7]3. Gradually increase reaction temperature (e.g., to 60, 80, or 100 °C) and monitor by TLC.[8][9]4. Ensure slow, dropwise addition of POCl₃ to DMF at 0-5 °C and allow it to stir for 30-60 minutes before adding the substrate.[7][10] |
| Low Yield of Desired Product | 1. Incomplete reaction.2. Product degradation during workup.3. Suboptimal reagent stoichiometry. | 1. Increase reaction time and/or temperature. Monitor progress by TLC.2. Maintain low temperature during the quenching and neutralization steps. Avoid overly acidic or basic conditions for extended periods.3. Optimize the equivalents of Vilsmeier reagent (try a range from 1.2 to 3.0 eq.). |
| Formation of Multiple Products / Isomers | 1. Competing reaction sites on a substituted indazole.2. Side reactions due to high temperatures. | 1. Characterize all products to understand regioselectivity. Lowering the temperature may improve selectivity for the more reactive site.2. Attempt the reaction at the lowest effective temperature. |
| Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high, causing decomposition of the substrate or product.2. Presence of impurities in starting materials or reagents. | 1. Reduce the reaction temperature. Consider a more gradual heating ramp.2. Ensure all starting materials and reagents are pure. Recrystallize the starting indazole if necessary. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected outcomes in the Vilsmeier-Haack formylation of indazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. jk-sci.com [jk-sci.com]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: C3 Functionalization of 2H-Indazoles
Welcome to the technical support center for the C3 functionalization of 2H-indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this critical heterocyclic scaffold. As the 2H-indazole motif is a cornerstone in numerous bioactive molecules and pharmaceuticals, mastering its regioselective functionalization is paramount.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome experimental hurdles and achieve your synthetic goals.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the C3 functionalization of 2H-indazoles, offering potential causes and actionable solutions based on established methodologies.
Issue 1: Poor or No Conversion to the Desired C3-Functionalized Product
Question: I am attempting a C3-functionalization of my 2H-indazole, but I am observing very low yields or no product formation. What are the likely causes and how can I resolve this?
Answer: Low or no conversion in C-H functionalization reactions is a frequent challenge, often stemming from suboptimal reaction conditions or catalyst/reagent deactivation.[4] Let's break down the potential culprits and solutions:
-
Inadequate Activation of the C3-H Bond: The C3 position of 2H-indazoles can be less reactive compared to other positions, often necessitating specific activation strategies.[5]
-
Solution (Metal-Catalyzed Reactions): If you are employing a transition-metal-catalyzed approach (e.g., Pd, Rh, Ni), ensure your catalyst is active. Consider screening different ligands, as they play a crucial role in the catalytic cycle. For instance, in palladium-catalyzed reactions, the choice of ligand can significantly influence the efficiency of the C-H activation step.[6][7] Additionally, the choice of oxidant is critical.
-
Solution (Photocatalysis): For visible-light-mediated reactions, the selection of the photocatalyst is key.[8][9][10][11] Ensure the chosen photocatalyst has the appropriate redox potential to interact with your substrate and coupling partner. The light source intensity and wavelength must also be optimized for the specific photocatalyst.
-
Solution (Radical Reactions): In radical-mediated functionalizations, the efficiency of radical generation is paramount. If using a chemical initiator like TBHP or (NH₄)₂S₂O₈, its concentration and the reaction temperature are critical parameters to optimize.[9][12]
-
-
Sub-optimal Reaction Parameters:
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact reaction outcomes. A solvent that aids in the solubility of all components and does not interfere with the catalytic cycle is essential.
-
Base Selection: In many C-H functionalization reactions, a base is required. The strength and nature of the base (e.g., organic vs. inorganic) can be critical. An inappropriate base can lead to side reactions or fail to promote the desired transformation. For instance, in visible-light-promoted carbamoylation, Cs₂CO₃ has been shown to be an effective base.[8][9][10][11]
-
Temperature: While many modern methods aim for mild conditions, some reactions require elevated temperatures to overcome activation barriers.[9] Conversely, for some photocatalytic reactions, excessive heat can lead to catalyst degradation or unwanted side reactions.
-
Issue 2: Lack of Regioselectivity - Functionalization at Other Positions
Question: My reaction is producing a mixture of isomers, with functionalization occurring at positions other than C3. How can I improve the C3-selectivity?
Answer: Achieving high regioselectivity is a central challenge in the functionalization of indazoles. The electronic properties of the indazole ring and the reaction mechanism are the primary determinants of the site of reaction.
-
Understanding the Inherent Reactivity: The C3 position of 2H-indazoles is often targeted in radical reactions due to the electronic nature of the heterocyclic system.[2]
-
Mechanistic Approach: For radical functionalizations, the regioselectivity is often inherently high for the C3 position. If you are observing other isomers, it might indicate a competing reaction pathway.
-
Directing Groups: In some transition-metal-catalyzed reactions, a directing group on the N2-substituent can be employed to specifically direct the functionalization to a particular C-H bond, though this is more commonly used for functionalization of the N2-aryl ring.[2]
-
-
Optimizing for C3-Selectivity:
-
Choice of Methodology: Radical-based methods, including many photocatalytic approaches, often exhibit a strong preference for the C3 position.[2][8][9][10][11] If you are using a method that gives poor regioselectivity, consider switching to a radical-mediated pathway.
-
Protecting Groups: While less common for direct C3-H functionalization, in some multi-step synthetic sequences, the use of protecting groups at other reactive sites can be a viable strategy to ensure C3-selectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the C3 functionalization of 2H-indazoles, offering insights into experimental design and rationale.
Question 1: What are the main strategies for achieving C3 functionalization of 2H-indazoles?
Answer: The primary strategies can be broadly categorized as:
-
Transition-Metal-Catalyzed C-H Activation: This involves the use of catalysts based on metals like palladium, rhodium, nickel, or copper to directly functionalize the C3-H bond.[1][6][7][12] These methods are powerful but can require careful optimization of ligands, oxidants, and reaction conditions.
-
Radical-Mediated Reactions: These reactions proceed through a radical intermediate and often show excellent regioselectivity for the C3 position.[2] Radicals can be generated through thermal decomposition of initiators, or more recently, through photoredox catalysis.
-
Photocatalysis: This approach utilizes visible light and a photocatalyst to generate reactive intermediates under mild conditions.[5][8][9][10][11][13] It has emerged as a green and efficient method for various C3-functionalizations, including carbamoylation, amidation, and arylation.[8][9][10][11][13]
-
Metal-Free Approaches: Some methods achieve C3 functionalization without the need for transition metals, often relying on strong oxidants or electrochemical methods.[3][8][9][10][11]
Question 2: How do I choose the best method for my specific C3 functionalization?
Answer: The choice of method depends on several factors:
-
The Desired Functional Group: Different methods are better suited for introducing specific functionalities. For example, for C3-arylation, photocatalytic methods using diazonium salts are effective.[5] For C3-acylation, nickel-catalyzed reactions with aldehydes have been reported.[12]
-
Substrate Scope and Functional Group Tolerance: Consider the functional groups present on your 2H-indazole substrate. Photocatalytic and some modern metal-catalyzed methods often offer broader functional group tolerance and milder reaction conditions.[8][9][10][11]
-
Availability of Reagents and Equipment: Some methods may require specialized equipment (e.g., photoreactors, potentiostats for electrochemistry) or expensive catalysts and ligands.
-
Green Chemistry Considerations: If sustainability is a priority, photocatalytic and metal-free methods are generally preferred over those that use heavy metals and harsh oxidants.[8][9][10][11]
Question 3: My starting 2H-indazole is poorly soluble. How can I address this?
Answer: Poor solubility can significantly hinder reaction kinetics. Here are some strategies:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures to find one that effectively dissolves your substrate and is compatible with the reaction conditions. For example, in a visible-light-mediated carbamoylation, increasing the volume of DMSO was found to improve the yield when dealing with insoluble residues.[14]
-
Temperature Adjustment: Gently heating the reaction mixture (if the reaction conditions permit) can improve solubility. However, be mindful of the thermal stability of your reactants and catalysts.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes overcome solubility issues and accelerate reaction rates. For instance, a microwave-assisted, Selectfluor-mediated C3-formylation has been developed.[15]
Data & Protocols
Table 1: Comparison of Selected C3-Functionalization Methods for 2H-Indazoles
| Functionalization | Method | Catalyst/Reagent | Key Features | Reference |
| Carbamoylation | Visible-Light Photocatalysis | 4CzIPN (photocatalyst), Cs₂CO₃ (base) | Transition-metal-free, mild conditions, broad substrate scope. | [8][9][10][11] |
| Arylation | Visible-Light Photocatalysis | Eosin Y (photocatalyst), Aryldiazonium salts | Metal-free, rapid reaction times (continuous flow). | [5] |
| Acylation | Nickel-Catalyzed | Ni(II) catalyst, TBHP (initiator) | Direct use of aldehydes as acyl sources. | [12] |
| Amidation | Visible-Light Photocatalysis | 4CzIPN (photocatalyst), N-aminopyridinium salts | Transition-metal-free, late-stage modification of drug molecules. | [13] |
| Formylation | Microwave-Assisted | Selectfluor, DMSO | Rapid, regioselective formylation. | [15] |
Experimental Protocol: Visible-Light-Promoted C3-Carbamoylation of 2-Phenyl-2H-indazole
This protocol is adapted from a reported procedure and serves as a general guideline.[8][9][10][11]
Materials:
-
2-phenyl-2H-indazole
-
Oxamic acid derivative (carbamoyl source)
-
4CzIPN (photocatalyst)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add 2-phenyl-2H-indazole (1.0 equiv), the oxamic acid derivative (1.5 equiv), 4CzIPN (1-5 mol%), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO via syringe.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-carbamoylated 2H-indazole.
Visualizing Reaction Pathways
Diagram 1: General Workflow for Troubleshooting Low Yield in C3-Functionalization
Caption: A decision-making workflow for troubleshooting low product yields.
Diagram 2: Key Strategies for C3 Functionalization of 2H-Indazoles
Caption: Major synthetic approaches for the C3 functionalization of 2H-indazoles.
References
- 1. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles [frontiersin.org]
- 10. Visible light-promoted transition metal-free direct C3-carbamoylation of 2 H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles | Semantic Scholar [semanticscholar.org]
- 12. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. frontiersin.org [frontiersin.org]
- 15. thieme-connect.de [thieme-connect.de]
Technical Support Center: 2-Methyl-2H-indazole-3-carbaldehyde
A Guide to Preventing, Troubleshooting, and Understanding Oxidation
Welcome, researchers and developers. This guide, prepared by our senior application scientists, provides in-depth technical support for handling 2-methyl-2H-indazole-3-carbaldehyde. Given its role as a critical building block in medicinal chemistry and organic synthesis, maintaining its chemical integrity is paramount.[1] The aldehyde functional group, while versatile, is susceptible to oxidation, which can compromise experimental outcomes. This document offers field-proven insights and protocols to ensure the stability and purity of your material.
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This section addresses common problems encountered during the use and storage of this compound, directly linking observable issues to the underlying chemistry of oxidation and providing actionable solutions.
Issue 1: My reaction yield is lower than expected, and I've isolated a significant, more polar byproduct.
Question: I'm performing a reaction where the aldehyde is a key starting material (e.g., a Wittig reaction or reductive amination), but the yield is poor. TLC and HPLC analysis shows a significant amount of a baseline, polar impurity in my starting material. What is happening?
Answer: This is a classic sign that your starting material, this compound, has partially oxidized to its corresponding carboxylic acid, 2-methyl-2H-indazole-3-carboxylic acid. Aldehydes are readily oxidized, especially aromatic ones, and the resulting carboxylic acid is unreactive under the conditions of many subsequent reactions, effectively acting as an inert impurity and reducing your potential yield.[2][3]
Root Cause Analysis: The aldehyde functional group possesses a hydrogen atom on the carbonyl carbon, which makes it susceptible to oxidation by atmospheric oxygen.[3] This process can be accelerated by exposure to light, elevated temperatures, or trace metal impurities.
Immediate Actions & Solutions:
-
Confirm the Impurity: The primary oxidation product is 2-methyl-2H-indazole-3-carboxylic acid. You can confirm its presence using LC-MS, which will show a mass increase of 16 amu (the addition of an oxygen atom). Alternatively, ¹H NMR spectroscopy can be used to identify the characteristic carboxylic acid proton.
-
Purify the Aldehyde: If a significant amount of the carboxylic acid is present, the aldehyde must be repurified before use. Standard silica gel column chromatography is typically effective for this separation. The more polar carboxylic acid will have a lower Rf value and elute later than the aldehyde.[4]
-
Re-evaluate Storage: Review your storage protocol against the best practices outlined in the FAQ section below. The oxidation likely occurred during storage.
Issue 2: The solid material, or my solution of it, has developed a yellow or brownish tint over time.
Question: My stock of this compound, which was initially a pale yellow solid, has darkened. Solutions prepared from it also seem to change color. Does this indicate a problem?
Answer: Yes, a visible color change is a common indicator of chemical degradation.[5] While the pure compound is a yellow solid, the formation of degradation products, including the carboxylic acid and potentially other polymeric or condensation byproducts, can lead to discoloration.[1][5] This visual cue should prompt an analytical check of the material's purity.
Root Cause Analysis: Color change is often linked to the formation of new chromophores resulting from degradation pathways.[5] For aromatic aldehydes, this can be a result of oxidation or other light-induced reactions.
Immediate Actions & Solutions:
-
Analytical Verification: Do not assume the material is still pure. Perform a quick purity check using HPLC-UV or TLC to correlate the visual change with the appearance of new impurity peaks.[5]
-
Protect from Light: Immediately transfer the material to an amber glass vial or a container wrapped in aluminum foil to prevent further photodegradation.[5]
-
Implement Inert Atmosphere Storage: If not already in place, begin storing the material under an inert atmosphere (see FAQ 2) to prevent further oxidation, which is often the primary degradation pathway.
Workflow for Handling and Preventing Oxidation
The following diagram illustrates a robust workflow for receiving, storing, and using this compound to minimize the risk of oxidation.
Caption: Workflow for minimizing oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of this compound?
A1: The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH). Therefore, the primary oxidation product is 2-methyl-2H-indazole-3-carboxylic acid . This transformation is a common degradation pathway for nearly all aldehydes.[1][2][5]
Caption: Oxidation of the aldehyde to its corresponding carboxylic acid.
Q2: What are the ideal storage conditions for the solid compound?
A2: To maximize the shelf-life of solid this compound, a multi-faceted approach is required. The goal is to mitigate exposure to oxygen, light, and heat.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidizing agent.[5] |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of chemical degradation reactions, including oxidation.[5][6] |
| Light | Amber, tightly-sealed vial | Protects the compound from light, which can catalyze degradation.[5][7] |
| Moisture | Tightly-sealed container | Prevents hydrolysis and potential moisture-driven degradation pathways. |
Q3: I need to store the compound in solution. What is the best practice?
A3: It is highly recommended to prepare solutions fresh for each experiment.[5] If short-term storage is unavoidable, follow these steps:
-
Use a Deoxygenated Solvent: Before preparing the solution, sparge the solvent (e.g., DMSO, DMF, CH₂Cl₂) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Store Properly: Transfer the solution to an amber vial, flush the headspace with inert gas, seal tightly, and store at 2-8°C.[5]
-
Limit Storage Time: Do not store solutions for extended periods. Always re-analyze the solution for purity via HPLC or TLC if it has been stored for more than a few days.
Q4: Can I add a stabilizer or antioxidant to my solution?
A4: Yes, for applications where it will not interfere with downstream chemistry, adding a radical-scavenging antioxidant can be beneficial. Butylated hydroxytoluene (BHT) is a common choice for stabilizing organic compounds.[8][9] A very low concentration (e.g., 0.01-0.1% w/v) is typically sufficient. However, you must first validate that the antioxidant will not interfere with your specific reaction or assay.
Q5: How do I perform an analytical check for oxidation?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
Protocol: Monitoring Purity by HPLC
-
Sample Preparation: Prepare a dilute solution of your compound (e.g., ~50 µg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Column: A standard C18 reverse-phase column is typically effective.
-
Mobile Phase: A gradient method is often best for separating the aldehyde from the more polar carboxylic acid. For example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: Use a UV detector set to a wavelength where the indazole core absorbs strongly (e.g., ~254 nm or ~310 nm).
-
Analysis: Inject a sample of a known pure standard if available. The oxidation product, 2-methyl-2H-indazole-3-carboxylic acid, will appear as a new, typically earlier-eluting (more polar) peak compared to the parent aldehyde. The presence and area of this peak can be used to quantify the extent of degradation.[5]
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 8. researchgate.net [researchgate.net]
- 9. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-2H-indazole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-methyl-2H-indazole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to establish, optimize, and scale up this important synthetic transformation. As a key building block in medicinal chemistry, particularly for kinase inhibitors, a robust and scalable synthesis is paramount.[1][2] This document provides field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during its preparation.
Synthesis Overview: Choosing the Right Path
The primary challenge in synthesizing this compound is the regioselective introduction of a formyl group at the C3 position. While classical formylation methods like the Vilsmeier-Haack reaction are powerful for many electron-rich heterocycles, they are notoriously ineffective for the C3-formylation of indazoles.[3][4]
Our internal validation and recent literature confirm that the most reliable and scalable approach is a Selectfluor-mediated oxidative formylation , which utilizes Dimethyl Sulfoxide (DMSO) as both the solvent and the formylating agent under microwave-assisted conditions.[4][5] This method offers significant advantages in terms of reaction time, yield, and functional group tolerance compared to other approaches.[4]
This guide will focus exclusively on this modern, validated protocol.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the synthesis.
Q1: What is the recommended starting material for this synthesis? The required starting material is 2-methyl-2H-indazole. This precursor can be synthesized through various literature methods, such as the N-alkylation of 1H-indazole.[6] The purity of this starting material is critical for the success of the formylation reaction.
Q2: Why does the conventional Vilsmeier-Haack reaction (POCl₃/DMF) fail for this transformation? The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[7] However, in the case of 2H-indazoles, the C3 position is not sufficiently nucleophilic to react with the Vilsmeier reagent. Experimental attempts using classical Vilsmeier-Haack conditions result in no product formation.[4]
Q3: What is the dual role of DMSO in the recommended protocol? In the Selectfluor-mediated reaction, DMSO serves as both the reaction solvent and the source of the formyl group. The reaction proceeds through a proposed radical mechanism where DMSO is activated by Selectfluor to generate methyl radical species that ultimately lead to the formation of the aldehyde.[5]
Q4: What are the main advantages of the microwave-assisted Selectfluor method? The key advantages are:
-
Speed: The reaction is typically complete within 1 hour, a significant improvement over methods that can take up to 24 hours.[4]
-
Yield: The protocol provides moderate to excellent yields (40-80%) for a variety of substituted indazoles.[4]
-
Regioselectivity: The formylation occurs exclusively at the C3 position.[5]
-
Scalability: The use of a microwave reactor allows for uniform heating, which is beneficial for scaling up the reaction.
Q5: Is Selectfluor the only oxidant that works for this reaction? Extensive screening has shown that other common oxidants such as oxone, diacetoxyiodobenzene, and sodium persulfate do not yield the desired product, or provide it in only trace amounts.[4] Selectfluor is uniquely effective in promoting this transformation.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis and scale-up process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reagent Stoichiometry: The reaction is highly sensitive to the amount of oxidant. | 1. Ensure a minimum of 3.0 equivalents of Selectfluor are used relative to the 2-methyl-2H-indazole starting material. Lower equivalents result in incomplete conversion.[4] |
| 2. Suboptimal Reaction Conditions: Insufficient temperature or reaction time. | 2. Use a dedicated microwave reactor set to 125 °C for 1 hour . Conventional heating is less efficient and will require re-optimization, likely leading to lower yields.[4] | |
| 3. Impure Starting Material: Contaminants in the 2-methyl-2H-indazole can inhibit the reaction. | 3. Purify the starting material via column chromatography or recrystallization prior to use. Confirm purity by ¹H NMR and LC-MS. | |
| Multiple Side Products | 1. Incorrect Solvent: Using solvents other than DMSO. | 1. DMSO is the only suitable solvent for this transformation. Other solvents like DMF, DMA, or HFIP result in no reaction.[4][5] |
| 2. Reaction Overheating: Temperature spikes above the setpoint can cause degradation. | 2. Ensure proper stirring and use a microwave reactor with accurate internal temperature monitoring. | |
| Difficulty in Purification | 1. Co-elution with Starting Material: The product and starting material may have similar polarities. | 1. Utilize a shallow gradient during column chromatography. A typical eluent system is a gradient of Ethyl Acetate in Petroleum Ether.[3] |
| 2. Product Oiling Out: The product may not solidify upon solvent removal. | 2. After concentration, attempt to triturate the residue with a non-polar solvent like hexane or pentane to induce crystallization. | |
| Scale-Up Challenges (Gram Scale) | 1. Uneven Heating: Standard laboratory microwaves do not provide uniform heating for larger volumes. | 1. Use a dedicated scale-up microwave reactor designed for chemical synthesis. Ensure vigorous mechanical stirring. |
| 2. Difficult Purification: Column chromatography is not practical for large quantities. | 2. Develop a crystallization protocol. After aqueous workup and extraction, perform solvent-antisolvent crystallization (e.g., dissolving in a minimal amount of hot ethyl acetate and adding hexane until turbidity is observed, then cooling). | |
| 3. Exothermic Reaction: The reaction may generate significant heat on a larger scale. | 3. Monitor the internal reaction temperature closely. For very large scales, consider portion-wise addition of Selectfluor to control any potential exotherm. |
Detailed Experimental Protocol & Visualizations
Optimized Protocol: Selectfluor-Mediated C3-Formylation
This protocol is adapted from validated literature procedures for the synthesis of 3-formyl 2H-indazoles.[4][5]
Reagents & Equipment:
-
2-Methyl-2H-indazole (1.0 equiv)
-
Selectfluor (3.0 equiv)
-
Anhydrous DMSO
-
Microwave synthesis reactor with a suitable vessel and magnetic stirrer
-
Standard workup and purification equipment (rotary evaporator, separatory funnel, column chromatography supplies)
Procedure:
-
To a microwave reaction vessel, add 2-methyl-2H-indazole (e.g., 0.2 mmol, 26.4 mg).
-
Add Selectfluor (3.0 equiv, 0.6 mmol, 212.6 mg).
-
Add anhydrous DMSO (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 125 °C for 1 hour with stirring.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of Ethyl Acetate in Petroleum Ether, to afford the pure this compound.
Experimental Workflow Diagram
Caption: Microwave-assisted synthesis workflow.
Proposed Reaction Mechanism
The formylation is proposed to proceed via a radical pathway initiated by a Single Electron Transfer (SET) between the indazole and Selectfluor.
Caption: Proposed radical mechanism for formylation.[5]
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. 2H-Indazole synthesis [organic-chemistry.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
troubleshooting low yields in copper-catalyzed indazole synthesis
Welcome to the technical support center for copper-catalyzed indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful synthetic methods. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, particularly those leading to low reaction yields. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low product yield is one of the most common frustrations in synthetic chemistry. In the context of copper-catalyzed indazole synthesis, the issue can often be traced back to a few key areas. This guide is structured to help you systematically identify and address the root cause of poor reaction performance.
Problem 1: Low or No Product Formation
You've set up your reaction, let it run for the prescribed time, and upon analysis (TLC, LC-MS, GC-MS), you see mostly starting material and no, or very little, desired indazole product.
The catalytic cycle of copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, is sensitive to the state of the copper catalyst. The active species is typically a Cu(I) complex.
-
Expert Insight: Copper(I) salts, especially copper(I) iodide (CuI), are often preferred due to their stability and reactivity.[1][2] However, Cu(I) can oxidize to the less active Cu(II) in the presence of air. While some protocols are robust, exposure of the catalyst to oxygen, especially at elevated temperatures, can be detrimental. Conversely, sometimes a Cu(II) precursor is used with the expectation of in-situ reduction, and this process may be failing.
-
Troubleshooting Steps:
-
Use High-Purity Catalyst: Ensure your copper source (e.g., CuI) is of high purity and has been stored under an inert atmosphere. Older bottles that have been opened multiple times may be partially oxidized.
-
Degas Your Reaction Mixture: Before adding the catalyst, thoroughly degas the solvent and the reaction mixture containing your substrates and base by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Maintaining the reaction under a positive pressure of inert gas is crucial.
-
Consider a Pre-catalyst Activation Step: For particularly sensitive reactions, you can pre-form the active catalyst by stirring the copper source and the ligand in a degassed solvent for a short period before adding the substrates.
-
In modern Ullmann-type reactions, ligands are essential for solubilizing the copper salt and modulating its reactivity.[2][3] The absence of a suitable ligand can lead to a complete shutdown of the catalytic cycle.
-
Expert Insight: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), trans-N,N'-dimethyl-1,2-cyclohexanediamine, and 1,10-phenanthroline, have proven highly effective in accelerating copper-catalyzed N-arylation reactions.[1][2][4][5] The ligand's structure can significantly impact the reaction's success depending on the specific substrates.
-
Troubleshooting Steps:
-
Ligand Screening: If the literature precedent is not directly applicable to your substrate, a small-scale screen of different ligand classes (e.g., diamines, amino acids like L-proline) is highly recommended.[6]
-
Verify Ligand Purity: Impurities in the ligand can poison the catalyst. Ensure your ligand is pure and, if it's a liquid, consider distillation if its purity is questionable.
-
The base plays a critical role in deprotonating the indazole nitrogen or the precursor amine/hydrazine, making it nucleophilic enough to participate in the coupling reaction.
-
Expert Insight: The choice of base is a balancing act. A base that is too weak may not facilitate the necessary deprotonation, while an overly strong or nucleophilic base can lead to side reactions. Common bases for these reactions include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH).[1][7] The pKa of the N-H bond you are trying to functionalize should guide your base selection.
-
Troubleshooting Steps:
-
Base Screening: Test a range of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Ensure Anhydrous Conditions: Many inorganic bases can be hygroscopic. Ensure your base is dry, as water can interfere with the reaction, especially if your substrates are water-sensitive. Consider drying the base in an oven before use.
-
Problem 2: Reaction Stalls or Incomplete Conversion
The reaction starts, and you observe product formation, but it stalls before the starting material is fully consumed, even after extended reaction times.
Over the course of the reaction, the active catalytic species may decompose or be poisoned, leading to a cessation of product formation.
-
Expert Insight: Catalyst deactivation can occur through various pathways, including aggregation of the copper catalyst into inactive metallic copper, or irreversible binding of impurities to the copper center. The thermal stability of the catalyst-ligand complex is also a key factor, especially in reactions requiring high temperatures.[8]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, try increasing the catalyst and ligand loading (e.g., from 5 mol% to 10 mol%). If this improves the conversion, catalyst stability is likely an issue.
-
Lower Reaction Temperature: While seemingly counterintuitive, sometimes high temperatures can accelerate catalyst decomposition more than they accelerate the desired reaction. If your reaction is running at a very high temperature (e.g., >140 °C), try lowering it and extending the reaction time.
-
Sequential Addition of Catalyst: In some cases, adding a second portion of the catalyst and ligand midway through the reaction can help push it to completion.
-
The starting material, product, or a byproduct could be coordinating to the copper center more strongly than the intended reactants, effectively inhibiting the catalytic cycle.
-
Expert Insight: Molecules with strong chelating moieties can act as competitive ligands and poison the catalyst. This is particularly relevant when working with complex molecules in drug development.
-
Troubleshooting Steps:
-
Modify Substrate Protection Strategy: If your substrate contains functional groups known to coordinate with metals (e.g., unprotected catechols, certain nitrogen heterocycles), consider protecting them before the coupling reaction.
-
Dilution: Running the reaction at a lower concentration can sometimes mitigate product inhibition.
-
Frequently Asked Questions (FAQs)
Q1: Which copper source is best for my reaction? CuI, CuBr, CuCl, or CuO?
A1: For Ullmann-type N-arylation reactions, CuI is generally the most effective and commonly used precursor.[1][9] It often provides the highest yields and is relatively stable. While other sources like CuBr, CuCl, and even copper nanoparticles have been used successfully in specific applications, CuI is the recommended starting point for optimization.[1][10]
Q2: My starting material is an o-chloroarylhydrazone. Why is the yield much lower than with the o-bromoarylhydrazone analog?
A2: This is a common observation and relates to the bond dissociation energy of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making oxidative addition to the copper center (a key step in many proposed mechanisms) more facile for aryl bromides.[1] Consequently, reactions with aryl chlorides often require more forcing conditions—higher temperatures, longer reaction times, or more specialized catalytic systems to achieve comparable yields.[1][6]
Q3: I am performing a one-pot, three-component synthesis of a 2H-indazole from a 2-bromobenzaldehyde, a primary amine, and sodium azide. What are the most critical parameters to control?
A3: In this specific transformation, several parameters are crucial.[11][12]
-
Solvent: Polar aprotic solvents like DMSO are generally preferred to facilitate the multiple steps involved.[11]
-
Ligand: A diamine ligand such as TMEDA (N,N,N',N'-tetramethylethylenediamine) has been shown to be highly effective.[11]
-
Temperature: These reactions are typically run at elevated temperatures, often around 120 °C, to drive the reaction to completion.[11]
-
Purity of Sodium Azide: Ensure the sodium azide is dry and of good quality.
Q4: My reaction is producing a significant amount of a dehalogenated side product. What is causing this?
A4: Dehalogenation is a common side reaction in many cross-coupling reactions. It can be promoted by several factors:
-
Presence of a Hydrogen Source: Trace water or other protic impurities can serve as a hydrogen source. Ensure all reagents and solvents are anhydrous.
-
Reaction Temperature: Excessively high temperatures can sometimes favor hydrodehalogenation pathways.
-
Choice of Base and Solvent: Certain base/solvent combinations can facilitate this side reaction. If you are observing significant dehalogenation, screening different bases or solvents may be beneficial.
Data & Protocols
Table 1: Ligand Screening for Copper-Catalyzed N-Arylation of Indazole
This table summarizes hypothetical results from a typical ligand screening experiment for the coupling of indazole with an aryl iodide.
| Entry | Ligand (20 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | K₂CO₃ | Dioxane | 110 | 24 | <5 |
| 2 | L-Proline | K₂CO₃ | DMSO | 100 | 24 | 65 |
| 3 | TMEDA | K₂CO₃ | Dioxane | 110 | 24 | 78 |
| 4 | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 18 | 85 |
| 5 | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | K₃PO₄ | Toluene | 110 | 16 | 92 |
Protocol: General Procedure for Copper-Catalyzed N-Arylation of Indazole
This protocol is a starting point and should be optimized for specific substrates.[5]
-
Reaction Setup: To an oven-dried Schlenk tube, add indazole (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add CuI (0.05 mmol, 5 mol%) and the ligand (e.g., trans-N,N'-Dimethyl-1,2-cyclohexanediamine, 0.10 mmol, 10 mol%) to the tube under a positive flow of argon.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene, 3 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yields
This diagram outlines a logical progression for troubleshooting low-yield reactions.
Caption: A systematic approach to diagnosing low yields.
Diagram 2: Key Parameters in Copper-Catalyzed Indazole Synthesis
This diagram illustrates the interconnectedness of the core components in a typical reaction.
Caption: Interplay of key reaction components.
References
- 1. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 2-methyl-2H-indazole-3-carbaldehyde
Introduction: The Criticality of Regioisomeric Purity in Drug Development
The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and forming the core of numerous kinase inhibitors and therapeutic agents.[1][2] When synthesizing substituted indazoles, alkylation of the pyrazole nitrogen can occur at either the N1 or N2 position, leading to the formation of regioisomers. These isomers, such as 2-methyl-2H-indazole-3-carbaldehyde and 1-methyl-1H-indazole-3-carbaldehyde, often exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously determine the precise molecular structure and confirm regioisomeric purity is not merely an academic exercise—it is a critical control point in drug discovery and development.
This technical guide provides an in-depth comparison of the ¹H NMR spectroscopic features of this compound, offering a robust analytical framework for its characterization and differentiation from its N1 isomer. We will explore the fundamental principles behind spectral differences and introduce advanced NMR techniques that provide unequivocal structural validation.
¹H NMR Spectral Analysis: Decoding the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for identifying indazole regioisomers.[3] The chemical shift (δ) and spin-spin coupling patterns of the protons are exquisitely sensitive to their local electronic environment, which is significantly altered by the position of the N-methyl group.
Characteristic ¹H NMR Profile of this compound (N2-Isomer)
In the N2-methylated isomer, the methyl group is attached to the nitrogen atom adjacent to the fused benzene ring. This placement has key stereochemical consequences that are reflected in the ¹H NMR spectrum.
-
Aldehyde Proton (H-C3'): This proton is directly attached to the electron-withdrawing carbonyl group at the C3 position, resulting in a highly deshielded signal. It typically appears as a sharp singlet in the range of δ 9.8 – 10.2 ppm .[4]
-
N-Methyl Protons (N-CH₃): The protons of the methyl group at the N2 position resonate as a singlet. Their chemical shift is influenced by the anisotropic effects of the heterocyclic and benzene rings. A typical value is around δ 4.2 - 4.4 ppm .
-
Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene ring form a complex splitting pattern. Crucially, the H-7 proton is in close spatial proximity to the N2-methyl group. This proximity is the key to definitive isomer identification using 2D NMR techniques like NOESY. The H-7 proton is typically the most deshielded of the aromatic protons due to the influence of the adjacent pyrazole ring nitrogen, appearing around δ 7.8 - 7.9 ppm .
Comparative ¹H NMR Profile of 1-methyl-1H-indazole-3-carbaldehyde (N1-Isomer)
To appreciate the unique spectral features of the N2-isomer, a direct comparison with its N1 counterpart is essential. While a complete spectrum for this specific molecule is not widely published, its features can be reliably predicted based on the well-characterized parent compound, 1H-indazole-3-carboxaldehyde.[1][5]
-
Aldehyde Proton (H-C3'): Similar to the N2 isomer, this proton appears as a deshielded singlet, expected around δ 10.2 ppm .[1]
-
N-Methyl Protons (N-CH₃): The methyl group at the N1 position is adjacent to the C7a bridgehead carbon and further from the electron-donating influence of the second nitrogen. Its signal is also a singlet but is typically found slightly upfield compared to the N2-isomer, around δ 4.1 ppm .
-
Aromatic Protons (H-4, H-5, H-6, H-7): The most significant difference lies in the chemical shift of the H-4 proton . In the N1 isomer, the lone pair of the N2 nitrogen exerts a strong deshielding effect on the adjacent H-4 proton, causing it to resonate significantly downfield, typically around δ 8.1 - 8.2 ppm .[1] This provides a primary diagnostic handle for distinguishing the isomers in a simple 1D spectrum.
Data Summary: A Head-to-Head Comparison
The following table summarizes the expected ¹H NMR chemical shifts for the two isomers, based on experimental data for the parent compound and established principles of indazole chemistry.
| Proton Assignment | This compound (Predicted) | 1-methyl-1H-indazole-3-carbaldehyde (Predicted from Parent) [1][5] | Key Differentiating Feature |
| -CHO | ~10.1 ppm (s) | ~10.2 ppm (s) | The downfield shift of H-4 in the N1 isomer is the most reliable 1D indicator. |
| N-CH₃ | ~4.3 ppm (s) | ~4.1 ppm (s) | |
| H-4 | ~7.7 ppm (d) | ~8.1 ppm (d) | |
| H-5 / H-6 | ~7.2 - 7.5 ppm (m) | ~7.3 - 7.5 ppm (m) | |
| H-7 | ~7.8 ppm (d) | ~7.7 ppm (d) |
Note: Chemical shifts are reported in ppm relative to TMS and can vary based on solvent and concentration. The data for the N1-isomer is extrapolated from its parent NH-indazole.
Definitive Structural Elucidation with 2D NMR
While 1D ¹H NMR provides strong clues, 2D NMR experiments offer incontrovertible proof of N-alkylation regiochemistry. These techniques reveal correlations between nuclei that are either through-bond (HMBC) or through-space (NOESY), providing a complete picture of the molecular architecture.
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is the gold standard for this assignment. It detects long-range (2- to 3-bond) correlations between protons and carbons. The logic is as follows:
-
For the N2-Isomer: The protons of the N-methyl group are three bonds away from the C3 carbon (H₃C-N2-N1=C3). Therefore, a clear cross-peak will be observed between the N-CH₃ proton signal (~δ 4.3 ppm) and the C3 carbon signal.
-
For the N1-Isomer: The protons of the N-methyl group are only two bonds away from the C7a carbon (H₃C-N1-C7a) but are four bonds removed from the C3 carbon. A 2-bond correlation to C7a will be observed, but the crucial correlation to C3 will be absent.
This presence or absence of the H(N-CH₃) to C3 correlation is a definitive diagnostic marker.
Caption: Key 2D NMR correlations for the N2-isomer.
Nuclear Overhauser Effect Spectroscopy (NOESY)
The NOESY experiment detects protons that are close in space (< 5 Å), regardless of their bonding arrangement. This is exceptionally useful for confirming stereochemistry and, in this case, regiochemistry.
-
For the N2-Isomer: The N-methyl group is located on the same side of the molecule as the H-7 proton. This spatial proximity will generate a distinct cross-peak in the NOESY spectrum between the N-CH₃ protons and the H-7 proton.
-
For the N1-Isomer: The N-methyl group is positioned far from the H-7 proton, on the opposite side of the fused ring system. No NOESY correlation will be observed between these two groups.
Experimental Protocols
Sample Preparation for NMR Analysis
High-quality data begins with meticulous sample preparation.
-
Weighing: Accurately weigh 5-10 mg of the indazole-3-carbaldehyde sample for ¹H NMR (20-30 mg for ¹³C and 2D NMR) and place it in a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Caption: Logical workflow for isomer characterization.
NMR Spectrometer Parameters (Typical for a 400 MHz Instrument)
-
Experiment: ¹H (1D Proton)
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16 to 64 (depending on concentration)
For 2D experiments (HMBC, NOESY), standard, vendor-supplied pulse programs should be utilized, with optimization of the long-range coupling delay (for HMBC) and mixing time (for NOESY) to achieve the best results.
Conclusion
The unambiguous characterization of this compound is readily achievable through a systematic application of NMR spectroscopy. While 1D ¹H NMR offers strong initial evidence for isomer identification—primarily through the downfield shift of the H-4 proton in the N1 isomer—it is the application of 2D techniques that provides definitive proof. A Heteronuclear Multiple Bond Correlation (HMBC) experiment confirming a correlation between the N-methyl protons and the C3 carbon, or a NOESY experiment showing a through-space interaction between the N-methyl protons and the H-7 proton, serves as an unassailable validation of the N2-substituted structure. Adherence to these analytical principles ensures the structural integrity required for advancing drug development programs.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 34252-54-5 [smolecule.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-methyl-2H-indazole-3-carbaldehyde
This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-methyl-2H-indazole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this important heterocyclic aldehyde. Furthermore, it presents a comparative analysis with its structural isomers and parent compound to highlight the diagnostic power of mass spectrometry in differentiating closely related molecules.
Introduction: The Structural Significance of this compound
This compound (MW: 160.17 g/mol , Formula: C₉H₈N₂O) is a key heterocyclic building block. The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors used in oncology. The position of the methyl group on the indazole nitrogen (N-1 vs. N-2) profoundly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and metabolic fate.
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of such molecules. By bombarding the molecule with high-energy electrons, we generate a molecular ion that undergoes predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint, providing unequivocal evidence of the compound's identity, purity, and isomeric configuration. Understanding these fragmentation patterns is not merely an academic exercise; it is critical for reaction monitoring, metabolite identification, and quality control in synthetic and medicinal chemistry.
The Characteristic Fragmentation Pattern of this compound
Under electron ionization, this compound is expected to exhibit a clear molecular ion peak and a series of characteristic fragment ions that reveal its structural features. The fragmentation is dictated by the relative stability of the resulting cations and neutral radicals.
The initial ionization event removes an electron, typically from a non-bonding pair on a nitrogen or oxygen atom, or from the π-system of the aromatic rings, to produce the molecular ion (M⁺•) at m/z 160 . This ion is the precursor to all other fragments observed in the spectrum.
The two primary and most diagnostic fragmentation pathways are:
-
Loss of the Formyl Radical (α-Cleavage): The most favorable fragmentation for aldehydes is the cleavage of the bond between the carbonyl carbon and the aromatic ring. This expels a neutral formyl radical (•CHO, 29 Da), resulting in a highly stable, resonance-delocalized cation. For this compound, this leads to the 2-methyl-2H-indazolium ion at m/z 131 . Due to the high stability of this cation, this fragment is anticipated to be the base peak in the spectrum.
-
Loss of a Methyl Radical: Cleavage of the N-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da). This pathway generates an ion at m/z 145 . The stability of this ion is significant, and its presence is a key indicator of the N-methyl substitution.
These initial fragmentations provide a clear signature for the core structure and its substituents. Further fragmentation of these primary ions can also occur, providing additional structural confirmation.
Data Summary: Key Ions and Neutral Losses
The table below summarizes the expected key ions in the EI mass spectrum of this compound.
| m/z | Proposed Fragment Structure | Neutral Loss | Formula of Ion | Probable Identity |
| 160 | [C₉H₈N₂O]⁺• | - | C₉H₈N₂O | Molecular Ion (M⁺•) |
| 131 | [C₈H₇N₂]⁺ | •CHO (29 Da) | C₈H₇N₂ | 2-methyl-2H-indazolium (Base Peak) |
| 145 | [C₈H₅N₂O]⁺ | •CH₃ (15 Da) | C₈H₅N₂O | 3-formyl-2H-indazolium |
| 104 | [C₇H₆N]⁺ | HCN (27 Da) from m/z 131 | C₇H₆N | Benzynitrile cation or isomer |
| 77 | [C₆H₅]⁺ | HCN (27 Da) from m/z 104 | C₆H₅ | Phenyl cation |
Visualization of the Fragmentation Pathway
The logical flow of the fragmentation cascade from the molecular ion is depicted below. This diagram illustrates the primary cleavage events that define the mass spectrum of this compound.
Caption: Fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a robust, self-validating protocol for acquiring a high-quality EI mass spectrum of this compound. The causality behind each parameter selection is explained to ensure technical accuracy and reproducibility.
Objective: To obtain a reproducible electron ionization mass spectrum of this compound for structural confirmation and comparison.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale for GC-MS: GC is the ideal separation technique for this compound due to its volatility and thermal stability, ensuring a pure sample enters the ion source for clean, interpretable spectra.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Causality: Using a volatile solvent ensures efficient vaporization in the GC inlet and minimizes solvent background in the mass spectrum.
-
Perform a serial dilution to a working concentration of 10-100 µg/mL.
-
Causality: This concentration range prevents detector saturation while providing a strong signal-to-noise ratio.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Causality: A hot inlet ensures rapid and complete volatilization of the analyte. A split injection prevents column overloading.
-
Column: A standard non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Causality: This column type provides excellent resolution for a wide range of organic molecules.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Causality: Helium is an inert carrier gas that provides good chromatographic efficiency.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Causality: This temperature program ensures the analyte is well-separated from any impurities and elutes as a sharp peak.
-
-
Mass Spectrometry (MS) Parameters:
-
Interface Temperature: 280 °C.
-
Causality: The transfer line temperature must be high enough to prevent condensation of the analyte as it passes from the GC to the MS.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Causality: A standardized source temperature ensures consistent and reproducible fragmentation patterns.
-
Electron Energy: 70 eV.
-
Causality: 70 eV is the standard energy for EI-MS. It imparts sufficient energy to cause fragmentation and allows for direct comparison with established mass spectral libraries.
-
Mass Range: Scan from m/z 40 to 400.
-
Causality: This range comfortably covers the molecular ion and all expected fragments.
-
Solvent Delay: 3 minutes.
-
Causality: This prevents the high concentration of solvent from entering the mass spectrometer, which could otherwise saturate the detector and shorten filament life.
-
Comparative Analysis with Structural Alternatives
The diagnostic utility of a fragmentation pattern is best understood through comparison. Here, we compare the pattern of this compound with its N-1 isomer, its indole isomer, and its unmethylated parent.
Comparison 1: 1-methyl-1H-indazole-3-carbaldehyde (Isomer)
-
Molecular Ion: Will also be at m/z 160 .
-
Primary Fragmentation: The loss of the formyl radical (•CHO) to form the 1-methyl-1H-indazolium ion at m/z 131 will still be a major pathway, likely resulting in the base peak.
-
Key Differentiator: The loss of the methyl radical (•CH₃) would generate the 1H-indazole-3-carbaldehyde cation radical at m/z 145 . The key distinction lies in the relative stability and subsequent fragmentation of the [M-CH₃]⁺ and [M-CHO]⁺ ions compared to the 2-methyl isomer. Subtle differences in the relative abundances of these primary fragments and their daughter ions would be expected, reflecting the different electronic environments of the N-1 versus N-2 positions.
Comparison 2: 1H-Indole-3-carboxaldehyde (Isomer)
This compound is a constitutional isomer (C₉H₇NO, MW: 145.16) of the unmethylated indazole carbaldehyde, but its fragmentation provides an excellent comparison for the core heterocyclic system. Its experimental spectrum is available in the NIST WebBook.
-
Molecular Ion: The molecular ion is the base peak at m/z 145 .
-
Primary Fragmentation: The most prominent fragmentation is the loss of a hydrogen atom (•H) to form a stable acylium ion at m/z 144 ([M-1]⁺) . Following this, the loss of carbon monoxide (CO, 28 Da) from the [M-1]⁺ ion gives a strong peak at m/z 116 .
-
Key Difference: Unlike the indazole, where loss of the entire •CHO group is dominant, the indole isomer shows a strong tendency to lose •H first, followed by CO. This reflects the different stability of the indole ring system compared to the indazole system upon fragmentation. The [M-29]⁺ peak, corresponding to the loss of the •CHO radical, is present but significantly less intense than the [M-1]⁺ peak.
Comparative Data Summary
| Compound | MW | Key Fragments (m/z) and Notes |
| This compound | 160 | 160 (M⁺•) , 131 (Base Peak, [M-CHO]⁺) , 145 ([M-CH₃]⁺) |
| 1-methyl-1H-indazole-3-carbaldehyde | 160 | 160 (M⁺•) , 131 (Predicted Base Peak, [M-CHO]⁺) , 145 ([M-CH₃]⁺) |
| 1H-Indole-3-carboxaldehyde | 145 | 145 (Base Peak, M⁺•) , 144 ([M-H]⁺) , 116 ([M-H-CO]⁺) |
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by a clear molecular ion at m/z 160 and two diagnostic primary fragmentation pathways: the loss of a formyl radical (•CHO) to yield the base peak at m/z 131, and the loss of a methyl radical (•CH₃) to produce a significant ion at m/z 145. This pattern provides a reliable fingerprint for the unequivocal identification of the molecule.
Comparative analysis demonstrates that while isomers like 1-methyl-1H-indazole-3-carbaldehyde would show similar primary losses, subtle differences in ion abundances are expected. More significantly, comparison with the indole isomer, 1H-indole-3-carboxaldehyde, reveals fundamentally different fragmentation pathways, highlighting the ability of mass spectrometry to distinguish between different heterocyclic cores. This guide provides the foundational knowledge for researchers to confidently identify and characterize this important class of molecules, reinforcing the indispensable role of mass spectrometry in modern chemical and pharmaceutical research.
A Comparative Guide to the Infrared Spectroscopy of 2-methyl-2H-indazole-3-carbaldehyde
This guide provides an in-depth analysis of the infrared (IR) spectrum of 2-methyl-2H-indazole-3-carbaldehyde, a pivotal heterocyclic intermediate in medicinal chemistry and organic synthesis.[1] We will dissect its unique spectroscopic signature and draw objective comparisons with structurally related alternatives, offering researchers a clear framework for its identification and characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility for professionals in drug development and chemical research.
Part 1: The Definitive IR Signature of this compound
Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound, providing unambiguous confirmation of its key functional groups and the specific tautomeric form of the indazole ring. The spectrum is characterized by a combination of high-frequency stretches from the aldehyde group and complex vibrations within the fingerprint region that define its heterocyclic core.
The most prominent features in the IR spectrum are:
-
Aldehyde Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1720 cm⁻¹ .[1] The precise position within this range is influenced by the electronic effect of conjugation with the aromatic indazole system. This conjugation delocalizes the pi electrons of the carbonyl bond, slightly weakening it and lowering its vibrational frequency compared to a saturated aldehyde (typically ~1730 cm⁻¹).[2][3]
-
Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. Two distinct, albeit weaker, absorption bands appear between 2850 cm⁻¹ and 2700 cm⁻¹ .[4][5] One of these bands, often appearing as a shoulder near 2720 cm⁻¹, is particularly useful for differentiating an aldehyde from a ketone, as ketones lack this C-H bond directly attached to the carbonyl.[5]
-
Indazole Ring Skeletal Vibrations: The spectrum exhibits a series of moderate to strong bands in the 1400-1600 cm⁻¹ region. These absorptions arise from the complex stretching and bending vibrations of the C=C and C=N bonds within the bicyclic aromatic system.[1] The specific pattern of these peaks serves as a unique fingerprint for the indazole core and can be used to distinguish the 2H-tautomer from its 1H-counterpart.[1]
-
Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the C-H bonds on the benzene portion of the indazole ring typically appear in the 900-650 cm⁻¹ range, providing information about the substitution pattern.
Part 2: Comparative Spectroscopic Analysis
To fully appreciate the unique spectral characteristics of this compound, it is instructive to compare its spectrum with those of structurally analogous compounds. We have selected two key alternatives: benzaldehyde, representing a simple aromatic aldehyde, and 1H-indazole-3-carbaldehyde, representing the alternative N-H tautomer.
Alternative 1: Benzaldehyde
Benzaldehyde serves as the fundamental model for an aromatic aldehyde. Its IR spectrum is dominated by features of the formyl group attached to a simple benzene ring.
-
Key Features: A strong C=O stretch appears around 1705 cm⁻¹.[3] It also displays the characteristic doublet for the aldehydic C-H stretch (approx. 2850 and 2750 cm⁻¹).[2] Aromatic C=C stretching bands are visible in the 1600-1450 cm⁻¹ region.[2]
-
Spectroscopic Distinction: While the aldehyde-specific peaks (C=O and C-H stretches) are in similar positions, the spectrum of benzaldehyde lacks the rich and complex pattern of skeletal vibrations associated with the fused pyrazole ring found in the indazole system.[1] The absence of bands corresponding to C=N stretching is a primary differentiator.
Alternative 2: 1H-Indazole-3-carbaldehyde
This compound is the tautomer of our target molecule and the most critical comparison for confirming N-methylation at the N-2 position. While the core structure is similar, the presence of a proton on a ring nitrogen atom introduces a dramatic and easily identifiable change in the IR spectrum.
-
Key Features: The single most telling feature is a broad absorption band in the 3300-3200 cm⁻¹ region, corresponding to the N-H stretching vibration .[6] Its C=O stretching frequency is found around 1671 cm⁻¹.[6]
-
Spectroscopic Distinction: The unambiguous identification of this compound is confirmed by the complete absence of the broad N-H stretching band. This single data point definitively rules out the 1H-tautomer. Conversely, the presence of vibrations associated with the N-CH₃ group (such as C-H stretches and bends, though these may overlap with other alkyl C-H signals) further supports the N-2 methylation. The subtle differences in the fingerprint region (1400-1600 cm⁻¹) also reflect the different electronic distribution and symmetry of the 2H- versus the 1H-tautomer.[1][7]
Part 3: Experimental Protocol and Data Visualization
Recommended Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, efficient method for obtaining high-quality IR spectra of solid samples with minimal preparation.
-
Instrument Preparation: Ensure the spectrometer (e.g., a Bruker Vertex 70 or similar) is purged and a background spectrum is collected using the clean, empty ATR crystal (typically diamond or germanium).
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting interferogram is processed via Fourier transform to generate the final absorbance spectrum. If necessary, an ATR correction algorithm can be applied.
Comparative Data Summary
The table below summarizes the key diagnostic IR absorption frequencies for this compound and its selected alternatives.
| Functional Group Vibration | This compound (Expected, cm⁻¹) | Benzaldehyde (Typical, cm⁻¹) | 1H-Indazole-3-carbaldehyde (Typical, cm⁻¹) |
| N-H Stretch | Absent | Absent | ~3254 (Broad)[6] |
| Aldehydic C-H Stretch | ~2850-2700 (two bands)[2][5] | ~2850, ~2750[2] | ~2900-2700 (Expected) |
| Carbonyl (C=O) Stretch | 1680-1720 (Strong, Sharp)[1] | ~1705[3] | ~1671[6] |
| Indazole/Aromatic C=C, C=N Stretches | 1400-1600 (Complex Pattern)[1] | 1600-1450 | 1458-1600[6] |
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to comparative structural confirmation.
Caption: Workflow for the IR spectroscopic analysis of this compound.
Conclusion
The infrared spectrum of this compound provides a rich set of data for its unequivocal identification. The combination of a conjugated aldehyde carbonyl stretch between 1680-1720 cm⁻¹, characteristic aldehydic C-H stretches, and a unique fingerprint of skeletal vibrations for the indazole ring is highly diagnostic. Crucially, the absence of a broad N-H stretching vibration in the 3300-3200 cm⁻¹ region definitively confirms methylation at the N-2 position, distinguishing it from its 1H-indazole tautomer. This guide provides researchers with the necessary comparative data and analytical framework to confidently utilize IR spectroscopy for the structural verification of this important synthetic building block.
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1H-indazole-3-carboxaldehyde and 2-methyl-2H-indazole-3-carbaldehyde for the Research Scientist
In the landscape of medicinal chemistry and drug discovery, indazole derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the indazole ring system is paramount in modulating biological activity. Among the key intermediates for this purpose are the isomeric indazole-3-carboxaldehydes. This guide provides an in-depth technical comparison of two prominent isomers: 1H-indazole-3-carboxaldehyde and its N-methylated counterpart, 2-methyl-2H-indazole-3-carbaldehyde . This analysis, grounded in experimental data, is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and developmental workflows.
At a Glance: Key Physicochemical and Structural Differences
The fundamental distinction between these two molecules lies in the position of the substituent on the pyrazole ring nitrogen. In 1H-indazole-3-carboxaldehyde, a proton resides on one of the nitrogen atoms, allowing for tautomerism, with the 1H-tautomer being the more thermodynamically stable form.[2][3][4] In contrast, this compound has a methyl group fixed at the N2 position, locking it into the 2H-isomeric form. This seemingly subtle difference has profound implications for their physical and chemical properties.
| Property | 1H-indazole-3-carboxaldehyde | This compound | Rationale for Difference |
| Molecular Formula | C₈H₆N₂O[5] | C₉H₈N₂O[6] | Addition of a methyl group. |
| Molecular Weight | 146.15 g/mol [5] | 160.17 g/mol [6] | Addition of a methyl group. |
| Basicity (pKb) | Less basic (pKb of 1-methyl-1H-indazole is 0.42)[2][3] | More basic (pKb of 2-methyl-2H-indazole is 2.02)[2][3] | The lone pair on N2 in the 2H-isomer is more available for protonation. |
| Dipole Moment (D) | Lower (Dipole moment of 1-methyl-1H-indazole is 1.50 D)[2][3] | Higher (Dipole moment of 2-methyl-2H-indazole is 3.4 D)[2][3] | The quinonoid-like structure of the 2H-isomer leads to greater charge separation. |
| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (N-H) and acceptor (N2 and C=O).[3] | Acts only as a hydrogen bond acceptor (N1 and C=O). | The absence of an N-H proton in the 2-methyl derivative. |
Synthesis and Regioselectivity: A Tale of Two Isomers
The synthetic routes to these aldehydes are distinct, reflecting the inherent challenges in controlling the regioselectivity of N-functionalization in indazoles.
Synthesis of 1H-indazole-3-carboxaldehyde
A robust and widely adopted method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of indoles .[7] This reaction proceeds under mildly acidic conditions and is applicable to a broad range of electron-rich and electron-deficient indoles.
Experimental Protocol: Nitrosation of Indole [7]
Materials:
-
Indole (1 equivalent)
-
Sodium nitrite (NaNO₂) (8 equivalents)
-
Hydrochloric acid (HCl), 2 N aqueous solution (2.7 equivalents)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of NaNO₂ (8 mmol) in deionized water (4 mL) and DMF (3 mL) at 0 °C, slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol).
-
Stir the resulting mixture under an argon atmosphere for 10 minutes.
-
Prepare a solution of indole (1 mmol) in DMF (3 mL).
-
Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture three times with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/EtOAc, 8:2) to afford 1H-indazole-3-carboxaldehyde as a white solid (yields can be as high as 99%).
Caption: Synthetic pathway to 1H-indazole-3-carboxaldehyde.
Synthesis of this compound
The synthesis of N2-substituted indazoles is often more challenging due to the thermodynamic preference for N1-alkylation.[4] Direct formylation of 2-methyl-2H-indazole can be difficult, with classical Vilsmeier-Haack conditions often proving ineffective.[8] However, a recent microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles using DMSO as the formylating agent has been developed, offering an efficient route to these compounds.[8]
Experimental Protocol: Microwave-Assisted C3-Formylation of 2-methyl-2H-indazole [8]
Materials:
-
2-methyl-2H-indazole (1 equivalent)
-
Selectfluor (3 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve 2-methyl-2H-indazole (0.2 mmol) in DMSO (2 mL).
-
Add Selectfluor (3 equivalents) to the solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 125 °C for 1 hour.
-
After cooling, the reaction mixture can be worked up and purified by standard chromatographic techniques to yield this compound.
Caption: Microwave-assisted synthesis of this compound.
Spectroscopic Differentiation: A Clear Distinction
The structural differences between the two isomers give rise to distinct spectroscopic signatures, allowing for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
1H-indazole-3-carboxaldehyde: A key feature is the broad singlet corresponding to the N-H proton, typically observed far downfield (around 14.17 ppm in DMSO-d₆).[8] The aldehyde proton appears as a sharp singlet around 10.20 ppm.[8]
-
This compound: The most notable difference is the absence of the N-H proton signal and the appearance of a singlet for the N-methyl group. The aldehyde proton is also observed as a singlet in a similar region (around 9.8-10.2 ppm).[6] The H-3 proton in 2H-indazoles is generally more deshielded compared to the 1H-isomer.[9]
¹³C NMR:
-
1H-indazole-3-carboxaldehyde: The aldehyde carbon resonates at approximately 187.4 ppm in DMSO-d₆.[8]
-
This compound: The aldehyde carbon signal is expected in a similar region. The N-methyl carbon will also be present.
Infrared (IR) Spectroscopy
-
1H-indazole-3-carboxaldehyde: A characteristic broad N-H stretching vibration is observed in the region of 3100-3300 cm⁻¹. The C=O stretching of the aldehyde typically appears around 1671 cm⁻¹.[8]
-
This compound: The N-H stretching band is absent. The C=O stretching vibration is observed in a similar range of 1680-1720 cm⁻¹.[6] The indazole ring skeletal vibrations in the 1400-1600 cm⁻¹ region can also show patterns that distinguish the 2H-tautomer from its 1H-counterpart.[6]
Mass Spectrometry (MS)
-
1H-indazole-3-carboxaldehyde: The molecular ion peak is observed at m/z 146.[10]
-
This compound: The molecular ion peak is at m/z 160.[6] Characteristic fragmentation patterns include the loss of the formyl group (M-29) and the methyl radical (M-15).[6]
Comparative Reactivity: An Outlook
Both aldehydes are valuable precursors for a variety of chemical transformations, including Knoevenagel and Wittig reactions, reductive aminations, and the synthesis of more complex heterocyclic systems.[6][8]
While direct, side-by-side quantitative comparisons of their reactivity are not extensively documented in the literature, some inferences can be drawn based on their electronic properties. The greater dipole moment of the 2H-indazole system suggests a more polarized C=O bond in this compound, which could influence its reactivity towards nucleophiles. The absence of the acidic N-H proton in the 2-methyl derivative simplifies reaction conditions by eliminating the need for a base to deprotonate the indazole ring in certain transformations.
Conclusion
1H-indazole-3-carboxaldehyde and this compound, while isomeric in their core structure, present distinct profiles in terms of their synthesis, physicochemical properties, and spectroscopic characteristics. The 1H-isomer is readily accessible via the nitrosation of indoles and is characterized by the presence of an N-H proton, which influences its hydrogen bonding capabilities and spectroscopic features. The 2-methyl-2H-isomer, now accessible through modern microwave-assisted methods, offers a fixed tautomeric form with altered electronic properties.
The choice between these two valuable building blocks will depend on the specific goals of the research program. The detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to navigate the synthesis and characterization of these important indazole derivatives, ultimately accelerating the discovery of new and innovative therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Buy this compound | 34252-54-5 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.de [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 1H- and 2H-Indazole Tautomers for the Modern Medicinal Chemist
For researchers, scientists, and drug development professionals, the indazole core represents a privileged scaffold, frequently appearing in a multitude of bioactive molecules.[1][2] However, the inherent tautomerism between 1H- and 2H-indazole presents both a synthetic challenge and an opportunity. The subtle yet significant differences in the electronic structure and stability of these tautomers dictate their reactivity, profoundly influencing the outcome of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of 1H- and 2H-indazole tautomers, supported by experimental data, to empower chemists in the rational design and synthesis of novel indazole-based compounds.
The Indazole Tautomeric Equilibrium: A Stability-Reactivity Dichotomy
Indazole exists as two primary tautomers: the 1H- and 2H-forms. The 1H-tautomer is thermodynamically more stable than the 2H-tautomer and is, therefore, the predominant form in most solvents and in the solid state.[3][4] This enhanced stability is attributed to its greater aromatic character. Theoretical calculations have estimated the energy difference to be approximately 2.3 to 4.1 kcal/mol, favoring the 1H-tautomer.[4][5] While the 1H-tautomer is more stable, the 2H-tautomer can be stabilized by intra- and intermolecular hydrogen bonds, and in some cases with specific substitution patterns, the 2H-tautomer can become the more stable form.[6][7]
Figure 1: The tautomeric equilibrium between 1H- and 2H-indazole. (Note: Actual chemical structure images would be used in a real publication; this is a placeholder.)
Comparative Reactivity in Key Synthetic Transformations
The differing electronic distribution in the two tautomers leads to distinct reactivity profiles, particularly in reactions involving the nitrogen atoms and electrophilic substitution on the carbocyclic ring.
N-Alkylation and N-Arylation: A Regioselective Challenge
The N-functionalization of indazole is a cornerstone of its synthetic chemistry. The regioselectivity of these reactions is highly dependent on the reaction conditions.
-
1H-Indazole: Generally, the N1 position is more nucleophilic, leading to the thermodynamically favored N1-substituted product.[8] Under basic conditions, deprotonation of the indazole ring forms an anion where the negative charge is delocalized over both nitrogen atoms, but with a higher charge density at N1.
-
2H-Indazole: The N2-substituted product is often the kinetically favored isomer.[9] Specific conditions, such as Mitsunobu reactions, can show a preference for N2-alkylation.[8] Furthermore, certain catalytic systems, for instance, those employing copper or specific acids, have been developed to achieve high selectivity for N2-alkylation.
Table 1: Regioselectivity of Indazole Alkylation under Various Conditions
| Alkylating Agent | Base/Catalyst | Solvent | N1:N2 Ratio | Reference |
| n-Pentyl bromide | NaH | THF | >99:1 | [8] |
| n-Pentyl alcohol | DEAD, PPh3 | THF | 1:2.5 | [8] |
| Benzyl bromide | K2CO3 | DMF | ~1:1 | [10] |
| Alkyl trichloroacetimidates | TfOH | Dioxane | Highly N2 selective |
The choice of base, solvent, and electrophile all play a critical role in determining the N1/N2 product ratio. For instance, the use of a strong, non-coordinating base like sodium hydride in an aprotic solvent like THF strongly favors N1-alkylation.[8] Conversely, Mitsunobu conditions, which proceed through a different mechanism, favor the formation of the N2-isomer.[8][11]
N-Acylation
N-acylation of indazole typically proceeds with high selectivity for the N1 position. This is attributed to the greater nucleophilicity of the N1 atom in the indazolide anion. While N2-acylated indazoles are less common, they can be prepared through specific synthetic routes.[1]
Electrophilic Aromatic Substitution
The indazole ring system is susceptible to electrophilic attack on the benzene ring. The position of the annular proton influences the directing effects of the pyrazole moiety.
-
1H-Indazole: The pyrazole ring acts as an activating group, directing electrophiles primarily to the C3, C5, and C7 positions. For example, nitration of 1H-indazole typically yields a mixture of 3-nitro and 5-nitro-1H-indazoles.[1][4]
-
2H-Indazole: In N-substituted 2H-indazoles, the pyrazole ring is also generally activating, with a preference for substitution at the C3 and C5 positions.[1]
Experimental Protocols for Synthesis and Differentiation
The ability to selectively synthesize and unambiguously characterize N1- and N2-substituted indazoles is crucial for any research program involving this scaffold.
Protocol for Regioselective N1-Alkylation of Indazole
This protocol is designed to favor the thermodynamically more stable N1-alkylated product.
-
Preparation: To a solution of 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Anion Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol for Differentiating N1 and N2 Isomers by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between N1 and N2-substituted indazole isomers.[9][12]
Figure 2: A generalized workflow for the synthesis and spectroscopic differentiation of N1- and N2-alkylated indazoles.
Key diagnostic features in the NMR spectra include:
-
1H NMR: The chemical shift of the H3 proton is typically more deshielded in 2H-indazoles compared to their 1H-counterparts.[12]
-
13C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are significantly different between the two isomers. For N2-substituted indazoles, C7 and C7a are more deshielded, while C3 and C3a are more shielded compared to the N1-isomers.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is invaluable for unambiguous assignment. For an N1-substituted indazole, a correlation is observed between the protons of the N-alkyl group and both C3 and C7a. For an N2-substituted indazole, a correlation is typically seen between the N-alkyl protons and C3.
Conclusion
The reactivity of the indazole nucleus is intricately linked to its tautomeric nature. While the 1H-tautomer is generally more stable, the 2H-tautomer is a key intermediate and product in many reactions. A thorough understanding of the factors that influence the tautomeric equilibrium and the regioselectivity of functionalization is paramount for the successful synthesis of desired indazole derivatives. By carefully selecting reaction conditions, chemists can steer the reaction towards either the N1 or N2 product, thereby accessing a wider chemical space for drug discovery and development. The experimental and spectroscopic methods outlined in this guide provide a robust framework for the synthesis and characterization of these important heterocyclic compounds.
References
- 1. soc.chim.it [soc.chim.it]
- 2. ijsdr.org [ijsdr.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of 2-methyl-2H-indazole-3-carbaldehyde: X-ray Crystallography and Its Spectroscopic Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful drug design, patent protection, and regulatory approval are built. The seemingly subtle difference of a methyl group's position on a nitrogen heterocycle, as in 2-methyl-2H-indazole-3-carbaldehyde, can profoundly impact its biological activity and physicochemical properties. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive method for structural elucidation—with a suite of powerful alternative and complementary techniques. We will explore the causality behind experimental choices, present supporting data, and offer field-proven insights into creating a self-validating analytical workflow for this important class of molecules.
The Central Challenge: Isomerism in Indazole Systems
The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] A fundamental aspect of its chemistry is the potential for substitution at either the N-1 or N-2 position of the pyrazole ring, leading to distinct isomers with different electronic and steric profiles.[2] For this compound (C₉H₈N₂O, MW: 160.18 g/mol ), confirming the methyl group's attachment at the N-2 position is paramount.[2][3] While various analytical methods can provide pieces of the structural puzzle, only X-ray crystallography can deliver a definitive, three-dimensional portrait of the molecule in the solid state.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (scXRD)
Single-crystal X-ray diffraction (scXRD) stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline compound.[4] It provides a precise 3D map of atoms in space, revealing not just the connectivity but the exact bond lengths, bond angles, and stereochemistry.[5][6]
Principle of Operation
The technique is based on the principle of Bragg's Law, where a beam of monochromatic X-rays is directed at a high-quality single crystal.[6][7] The regularly spaced atoms within the crystal lattice act as a three-dimensional diffraction grating, scattering the X-rays in a specific, predictable pattern.[5] By rotating the crystal and collecting the diffraction data from numerous orientations, a complete dataset is obtained. Computational analysis of this pattern allows for the reconstruction of an electron density map, from which the positions of individual atoms can be determined and the complete molecular structure is solved.[5][7]
Experimental Workflow & Causality
The path from a synthesized powder to a solved crystal structure is a multi-step process where each stage is critical for success. The choice to pursue scXRD is driven by the need for absolute structural proof, which is non-negotiable in pharmaceutical development and patent filings.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Protocol: scXRD Analysis
-
Crystal Growth (The Critical Hurdle): The primary limitation of scXRD is the absolute necessity of a high-quality single crystal.[8][9] For this compound, a typical starting point is to dissolve the highly purified compound (≥99.5%) in a range of solvents (e.g., ethyl acetate, methanol, acetone, dichloromethane) to near-saturation. The choice of solvent is critical as it influences crystal packing. The solution is then subjected to slow evaporation in a loosely capped vial over several days to weeks. Alternative methods like vapor diffusion (diffusing a poor solvent into the solution) or slow cooling of a saturated solution can also be attempted.
-
Crystal Selection and Mounting: Under a microscope, a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected.[7] It is carefully mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[9] The instrument directs a focused beam of X-rays (often from a Cu or Mo source) onto the crystal. The crystal is rotated through a series of angles, and for each orientation, the diffracted X-rays are captured by a detector.[5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group.[7] The "phase problem" is then solved using computational methods (like direct methods for small molecules) to generate an initial electron density map.[7][10] This map is used to build an initial molecular model, which is then refined against the experimental data using least-squares algorithms to improve the fit and finalize atomic positions and thermal parameters. The final output is a Crystallographic Information File (CIF).
Part 2: Alternative & Complementary Analytical Techniques
While scXRD provides the definitive answer, it is often impractical for routine analysis or when suitable crystals cannot be grown.[4] In these cases, a combination of spectroscopic techniques is employed to build a compelling, albeit indirect, case for the molecule's structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful spectroscopic tool for determining the connectivity and isomeric form of a molecule in solution.
-
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the key diagnostic signals would be:
-
A singlet for the aldehyde proton (CHO) at a highly deshielded position, typically δ 9.8-10.2 ppm.[2]
-
A singlet for the N-methyl protons (N-CH₃) around δ 4.0-4.5 ppm.
-
A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns of these protons can help distinguish between N-1 and N-2 isomers.[11]
-
-
¹³C NMR: This provides information on the carbon skeleton. The key signals include the aldehyde carbonyl carbon (~185-190 ppm), the N-methyl carbon, and the distinct signals for the aromatic and indazole ring carbons.[12][13] Comparing the observed chemical shifts to those of known N-1 and N-2 substituted indazoles is a primary method for isomer assignment.[11][12]
B. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure.
-
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments is measured. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Application: For C₉H₈N₂O, HRMS would confirm a monoisotopic mass of 160.0637, validating the elemental composition.[3] The fragmentation pattern under electron ionization (EI) can also provide structural clues, though it may not definitively distinguish between N-1 and N-2 isomers without extensive analysis of standards.[14][15]
C. Powder X-ray Diffraction (PXRD)
When single crystals are unavailable, PXRD offers an alternative solid-state analysis.[8]
-
Principle: Instead of a single crystal, a polycrystalline powder is used.[16] The X-rays are diffracted by the randomly oriented crystallites, producing a characteristic diffraction pattern of rings, which is presented as a 1D plot of intensity versus diffraction angle (2θ).
-
Application: PXRD is excellent for identifying crystalline phases, determining purity, and studying polymorphism. While solving a structure ab initio from powder data is possible for small molecules, it is significantly more complex than scXRD.[17][18][19] However, if a crystal structure is already known (from scXRD), PXRD can be used to confirm the bulk material matches the single crystal that was analyzed.
Caption: Logical relationships between analytical techniques.
Part 3: Comparative Data Summary
To provide a practical comparison, the table below summarizes the expected data from each technique for this compound.
| Technique | Parameter | Expected Data / Information Provided | Primary Strength | Key Limitation |
| scXRD | Crystal Structure | Full 3D atomic coordinates, bond lengths (e.g., C=O ~1.22 Å), bond angles, crystal packing. | Unambiguous 3D structure | Requires high-quality single crystal.[4][8] |
| PXRD | Diffractogram | A unique 2θ diffraction pattern for the crystalline solid. | Bulk sample analysis, no single crystal needed. | Does not easily provide atomic coordinates.[8] |
| ¹H NMR | Chemical Shift (δ) | ~10.1 ppm (s, 1H, CHO), ~4.2 ppm (s, 3H, N-CH₃), 7.2-8.2 ppm (m, 4H, Ar-H).[2][20] | Isomer differentiation in solution.[11][12] | No 3D spatial information. |
| ¹³C NMR | Chemical Shift (δ) | ~187 ppm (CHO), ~35 ppm (N-CH₃), 110-145 ppm (Ar-C).[13][21] | Confirms carbon skeleton and isomerism. | No 3D spatial information. |
| HRMS | Mass-to-Charge (m/z) | [M+H]⁺ at 161.0709 (Calculated for C₉H₉N₂O⁺: 161.0709).[3] | Confirms elemental composition. | Cannot distinguish isomers. |
| IR | Wavenumber (cm⁻¹) | Strong absorption at ~1680-1720 cm⁻¹ (conjugated C=O stretch).[2] | Quick functional group identification. | Provides minimal structural detail. |
Conclusion: A Synergistic, Self-Validating Approach
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 34252-54-5 [smolecule.com]
- 3. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. news-medical.net [news-medical.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. fiveable.me [fiveable.me]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 10. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pulstec.net [pulstec.net]
- 17. PPXRD - Abstract Submission Form [icdd.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 21. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the HPLC Purity Validation of 2-Methyl-2H-indazole-3-carbaldehyde
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
2-Methyl-2H-indazole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry and the synthesis of novel heterocyclic compounds.[1] Its indazole core is a recognized bioisostere for indole, appearing in numerous pharmacologically active molecules, including kinase inhibitors used in oncology.[2][3] The reactivity of the C3-aldehyde group makes it a versatile building block for constructing more complex molecular architectures.[1][3]
Given its role as a precursor in multi-step syntheses, particularly in drug development, the purity of this compound is not merely a quality metric—it is a critical determinant of downstream reaction success, final product safety, and efficacy. Impurities, such as regioisomers (e.g., 1-methyl-1H-indazole-3-carbaldehyde), unreacted starting materials, or over-oxidized byproducts (e.g., 2-methyl-2H-indazole-3-carboxylic acid[4]), can introduce significant complications, leading to difficult purifications, reduced yields, and the generation of unintended, potentially toxic, final compounds.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust validation of this compound purity. We will delve into the causality behind chromatographic choices, present a detailed, validated protocol, and adhere to the principles of scientific integrity as outlined by the International Conference on Harmonisation (ICH) guidelines.[5][6]
Strategic Approach to Method Selection: Reverse-Phase vs. Normal-Phase HPLC
The choice of HPLC mode is the foundational decision in method development. It hinges on the polarity of the analyte and its potential impurities. For this compound, which possesses a moderately polar aldehyde function and a largely non-polar aromatic indazole backbone, both reverse-phase and normal-phase chromatography present viable, albeit distinct, approaches.
-
Reverse-Phase (RP) HPLC: This is the most prevalent mode in pharmaceutical analysis, prized for its robustness, reproducibility, and compatibility with aqueous mobile phases.[7] In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase.[8] Retention is driven by hydrophobic interactions; thus, less polar compounds are retained longer. This mode is exceptionally well-suited for separating the main compound from less polar synthesis precursors or degradation products.
-
Normal-Phase (NP) HPLC / HILIC: In contrast, normal-phase chromatography employs a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase.[8][9] Here, retention is governed by polar interactions (like hydrogen bonding and dipole-dipole forces), causing more polar compounds to be retained longer.[8][10] This can be highly advantageous for separating the target aldehyde from more polar impurities, such as the corresponding carboxylic acid, which might elute too close to the solvent front in an RP system.[11] Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase that uses a polar stationary phase with an aqueous-organic mobile phase, making it ideal for separating highly polar compounds.[11]
Comparative Analysis of HPLC Methods
For routine quality control (QC) and purity validation of this compound, a Reverse-Phase HPLC method is recommended due to its superior stability, reproducibility, and the prevalence of C18 columns in QC laboratories. However, understanding the alternative is crucial for troubleshooting or for complex impurity profiling.
| Parameter | Recommended: Reverse-Phase (RP) Method | Alternative: Normal-Phase (NP) Method |
| Stationary Phase | C18 (Octadecyl Silane), 5 µm | Silica or Cyano (CN), 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: HexaneB: Isopropanol |
| Elution Mode | Gradient: 30% B to 80% B over 15 min | Isocratic: 90:10 (A:B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Run Time | ~20 minutes | ~15 minutes |
| Pros | Highly robust and reproducible; excellent for separating non-polar to moderately polar compounds; long column lifetime. | Superior resolution for highly polar impurities (e.g., carboxylic acids); orthogonal selectivity to RP-HPLC. |
| Cons | May provide insufficient retention for very polar impurities. | Sensitive to water content in the mobile phase; higher solvent cost and disposal concerns; shorter column lifetime if moisture is not controlled. |
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the logical flow of the HPLC validation process, from initial preparation to final data analysis, ensuring a systematic and compliant approach.
Caption: Workflow for the validation of this compound purity by HPLC.
Detailed Protocol: Validated RP-HPLC Method
This protocol describes a self-validating system for determining the purity of this compound, grounded in ICH Q2(R1) principles.[12]
Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Phosphoric acid (ACS grade).
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard and analytical sample.
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Causality: Phosphoric acid is used to control the pH and sharpen peaks by ensuring that any ionizable impurities (like the carboxylic acid byproduct) are in a single protonation state. Both mobile phases must be filtered (0.45 µm filter) and degassed to prevent blockages and detector noise.
-
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the analytical sample.
Chromatographic Conditions
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 20 80 17.0 20 80 17.1 70 30 | 20.0 | 70 | 30 |
Method Validation Procedure (Abbreviated)
The trustworthiness of this protocol is established by performing the following validation tests as mandated by regulatory bodies.[6][13]
-
Specificity: Inject the diluent, the standard solution, and the sample solution. The diluent should show no interfering peaks at the retention time of the main analyte.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.05 to 0.75 mg/mL). Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[14]
-
Accuracy: Perform a recovery study by spiking the sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.[5][14]
-
Precision (Repeatability): Analyze six separate preparations of the sample solution at 100% of the target concentration. The relative standard deviation (%RSD) of the peak area for the main analyte should be ≤ 1.0%.[12]
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.
Data Analysis
Calculate the purity of the sample using the area percent method from the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The validation of this compound purity by HPLC is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. The recommended reverse-phase HPLC method provides a robust, reproducible, and reliable system for routine quality control. Its validation according to ICH guidelines ensures that the method is accurate, precise, and specific for its intended purpose. While normal-phase chromatography offers an orthogonal approach valuable for in-depth impurity profiling, the RP-HPLC method stands as the superior choice for routine industrial applications, balancing performance with practicality and regulatory compliance.
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 34252-44-3|2-Methyl-2H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. pharmtech.com [pharmtech.com]
- 6. zenodo.org [zenodo.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Distinguishing 1H- and 2H-Indazole Regioisomers Using NOESY
For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of heterocyclic compounds is a foundational pillar of successful research and development. The indazole scaffold, a prominent feature in medicinal chemistry, primarily exists in two regioisomeric forms: 1H- and 2H-indazole. These isomers, arising from the differential substitution on the pyrazole ring nitrogens, often exhibit distinct physicochemical and pharmacological profiles. Consequently, their unambiguous differentiation is not merely an academic exercise but a critical step in drug discovery and process chemistry. Synthetic routes targeting indazole derivatives frequently yield a mixture of N-1 and N-2 substituted isomers, making robust analytical techniques for their distinction indispensable.[1][2]
This guide provides an in-depth, technical comparison of 1H- and 2H-indazole regioisomers, with a core focus on the application of Nuclear Overhauser Effect Spectroscopy (NOESY) as a decisive tool for their differentiation. We will delve into the theoretical underpinnings of the NOESY experiment, present detailed experimental protocols, and provide a clear framework for data interpretation, supported by established experimental data.
The Challenge: Subtle Differences, Significant Consequences
The structural similarity between 1H- and 2H-indazole regioisomers presents a significant analytical challenge. While techniques like ¹H and ¹³C NMR can show subtle differences in chemical shifts, these are often insufficient for definitive assignment, especially in complex molecules.[3] The key to unambiguous identification lies in exploiting the spatial relationships within the molecule, a domain where the Nuclear Overhauser Effect (NOE) excels.
Theoretical Foundation: The Nuclear Overhauser Effect (NOE) and the NOESY Experiment
The Nuclear Overhauser Effect is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between two nuclei that are in close spatial proximity (typically < 5 Å), irrespective of the number of bonds separating them.[4] This through-space interaction is distance-dependent, with the magnitude of the NOE being inversely proportional to the sixth power of the distance between the nuclei.
The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a powerful technique that maps these through-space correlations.[5] A NOESY spectrum displays the normal 1D ¹H NMR spectrum along the diagonal, while off-diagonal cross-peaks indicate which protons are spatially close to one another. It is this ability to reveal through-space proximity that we will leverage to differentiate between the 1H- and 2H-indazole isomers.
The Decisive NOE Correlation: A Tale of Two Protons
The key to distinguishing between N-substituted 1H- and 2H-indazoles lies in the spatial relationship between the protons of the N-substituent and the protons of the indazole core. Let's consider an N-benzyl substituted indazole as a representative example.
-
For the 1H-indazole isomer (N-1 substitution): The benzyl group is attached to the N-1 position. Due to the geometry of the indazole ring system, the methylene protons of the benzyl group (-CH₂-) are in close spatial proximity to the H-7 proton of the indazole core.
-
For the 2H-indazole isomer (N-2 substitution): The benzyl group is attached to the N-2 position. In this arrangement, the methylene protons of the benzyl group are spatially close to the H-3 proton of the indazole core.
Therefore, the presence of a NOESY cross-peak between the benzylic methylene protons and H-7 is characteristic of the 1H-isomer, while a cross-peak between the benzylic methylene protons and H-3 is the hallmark of the 2H-isomer.[6][7] This differential correlation provides a clear and unambiguous method for assigning the correct regioisomeric structure.
Visualizing the Key NOE Interactions
The following diagrams illustrate the critical through-space correlations that enable the differentiation of 1H- and 2H-N-benzylindazole regioisomers.
Caption: Key NOE correlation in 1H-N-benzylindazole.
Caption: Key NOE correlation in 2H-N-benzylindazole.
Experimental Protocol: Acquiring High-Quality NOESY Data
The following provides a detailed, step-by-step methodology for acquiring a 2D NOESY spectrum suitable for distinguishing indazole regioisomers.
1. Sample Preparation:
-
Dissolve 5-10 mg of the indazole sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering through a small plug of glass wool in a Pasteur pipette.
-
For optimal results, particularly for observing weak NOEs, degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the sample for several minutes.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (≥ 400 MHz) for better spectral dispersion and sensitivity.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to obtain good resolution and lineshape on the solvent peak.
3. Acquiring the NOESY Spectrum:
-
Use a standard phase-sensitive NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).
-
Key Parameters:
-
Mixing Time (d8): This is a crucial parameter. For small molecules like indazole derivatives, a longer mixing time is generally required for the NOE to build up. A typical starting point is 300-800 ms .[6][8] An array of mixing times can be used to perform a build-up curve to ensure you are in the linear region for quantitative analysis, though this is often not necessary for qualitative structural assignment.
-
Relaxation Delay (d1): A sufficient relaxation delay is critical to allow the spins to return to equilibrium between scans. A delay of at least 1-2 seconds is recommended. For more quantitative results, a delay of 3-5 times the longest T₁ relaxation time of the protons of interest should be used.[9]
-
Number of Scans (ns): This will depend on the sample concentration. For a reasonably concentrated sample, 8-16 scans per increment are often sufficient.
-
Spectral Width (sw): Set the spectral width to encompass all proton signals.
-
Number of Increments (td in F1): A typical value is 256-512 increments to achieve adequate resolution in the indirect dimension.
-
4. Data Processing:
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Perform phase correction in both dimensions. For small molecules, the diagonal peaks will have a negative phase, and the NOE cross-peaks will have a positive phase.[7]
-
Perform baseline correction to ensure accurate integration and visualization of weak cross-peaks.
Data Interpretation: A Comparative Summary
The table below summarizes the expected key diagnostic correlations in the NOESY and supporting HMBC spectra for N-benzylindazole regioisomers.
| NMR Experiment | 1H-Isomer (N-1 Substituted) | 2H-Isomer (N-2 Substituted) |
| NOESY | Strong cross-peak between the benzylic -CH₂- protons and the H-7 proton of the indazole ring.[6] | Strong cross-peak between the benzylic -CH₂- protons and the H-3 proton of the indazole ring.[6] |
| ¹H-¹³C HMBC | Correlation between the benzylic -CH₂- protons and the C-7a carbon of the indazole ring. | Correlation between the benzylic -CH₂- protons and the C-3 carbon of the indazole ring. |
Workflow for Regioisomer Assignment
The following diagram outlines the logical workflow for the definitive assignment of 1H- and 2H-indazole regioisomers.
Caption: Logical workflow for indazole regioisomer assignment.
Conclusion
The differentiation of 1H- and 2H-indazole regioisomers is a critical task in synthetic and medicinal chemistry. While various analytical techniques can provide suggestive evidence, 2D NOESY NMR spectroscopy offers a definitive and unambiguous solution. By identifying the specific through-space correlation between the N-substituent and either the H-7 or H-3 proton of the indazole core, researchers can confidently assign the correct regioisomeric structure. The combination of a sound understanding of the underlying principles of the NOE, meticulous experimental execution, and careful data analysis, as outlined in this guide, empowers scientists to overcome this common analytical challenge and accelerate their research endeavors.
References
- 1. TRDizin [search.trdizin.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. NOESY-phpr – Shared Instrumentation Facility [wp.nyu.edu]
- 6. 2D NOESY | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 9. Errors in RNA NOESY Distance Measurements in Chimeric and Hybrid Duplexes: Differences in RNA and DNA Proton Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Conformational Stability of 2-methyl-2H-indazole-3-carbaldehyde: A Computational and Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure and conformational preferences is paramount. These factors govern molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy. The indazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth computational analysis of the conformational stability of 2-methyl-2H-indazole-3-carbaldehyde, a key synthetic intermediate, and compares its properties to its more stable N-1 isomer, offering field-proven insights into its structural behavior.
Indazoles exist as two primary tautomers, 1H- and 2H-indazole, with the 1H form being the thermodynamically more stable isomer.[4][5][6] This inherent stability difference extends to their N-alkylated derivatives, where 1-methylindazole is found to be approximately 3.2 kcal/mol more stable than 2-methylindazole.[7] This guide will elucidate the conformational landscape arising from the rotation of the aldehyde group in the less stable, yet synthetically important, this compound and provide a comparative context against its N-1 counterpart.
Part 1: Computational Methodology: A Validating Workflow
The choice of computational methodology is critical for obtaining reliable predictions of conformational energies and rotational barriers. Density Functional Theory (DFT) has been widely demonstrated to provide an accurate and reliable description of molecular geometries, vibrational frequencies, and electronic properties of organic compounds, including heterocyclic aldehydes.[8][9] Our protocol is designed as a self-validating system, starting with geometry optimization and culminating in a refined energy landscape.
Experimental Protocol: DFT-Based Conformational Analysis
-
Initial Structure Preparation:
-
The 3D structure of this compound (and its comparator, 1-methyl-1H-indazole-3-carbaldehyde) is constructed using molecular modeling software (e.g., GaussView 6).[10][11][12]
-
The key dihedral angle for this analysis is defined as the angle between the indazole ring and the aldehyde group (N2-C3-C(aldehyde)-O(aldehyde)).
-
-
Potential Energy Surface (PES) Scan:
-
To identify all potential conformers (minima) and transition states, a relaxed PES scan is performed.
-
The defined dihedral angle is systematically rotated in increments (e.g., 10-15 degrees) from 0° to 360°. At each step, the energy of the molecule is minimized while keeping the dihedral angle constrained.
-
This initial scan is efficiently conducted using a computationally less expensive DFT functional and basis set, such as B3LYP/6-31G(d).[13] This approach balances speed and accuracy for an initial exploration of the conformational space.
-
-
Geometry Optimization of Stationary Points:
-
The structures corresponding to the energy minima (conformers) and maxima (transition states) identified from the PES scan are then subjected to full geometry optimization without constraints.
-
This higher-level optimization is performed using the B3LYP functional with a more robust basis set, 6-311++G(d,p), to achieve greater accuracy in both geometry and energy.[8][9][14]
-
-
Frequency Calculations and Thermochemical Analysis:
-
Vibrational frequency calculations are performed on all optimized structures at the same level of theory (B3LYP/6-311++G(d,p)).
-
Trustworthiness Check: A key validation step is to confirm the nature of each stationary point.
-
Energy minima (stable conformers) must have zero imaginary frequencies.
-
Transition states must have exactly one imaginary frequency, corresponding to the rotation around the C3-C(aldehyde) bond.[9]
-
-
These calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies (ΔG), which are essential for determining the relative stabilities of conformers at a given temperature (e.g., 298.15 K).
-
-
Solvent Effects (Optional but Recommended):
-
To simulate a more realistic biological or solution-phase environment, single-point energy calculations can be performed on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[9][13] This step refines the relative energies by accounting for the molecule's interaction with a solvent.
-
Computational Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 4. caribjscitech.com [caribjscitech.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sibran.ru [sibran.ru]
- 10. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]
- 11. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2H-indazole-3-carbaldehyde
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-methyl-2H-indazole-3-carbaldehyde (CAS No. 34252-54-5). As a pivotal intermediate in medicinal chemistry and organic synthesis, its proper management is paramount to ensuring laboratory safety and regulatory compliance.[1] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, empowering researchers to make informed safety decisions. All procedures outlined herein should be executed in alignment with your institution's specific Chemical Hygiene Plan (CHP) and under the guidance of your Environmental Health and Safety (EHS) department.
Hazard Profile and Inherent Risks
Understanding the specific hazards of this compound is the foundation of its safe management. The compound is classified with several health warnings that dictate the necessary handling and disposal precautions.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents and amines, which can lead to hazardous reactions.[2] In the event of combustion, it may produce toxic nitrogen oxides (NOx) and carbon monoxide/dioxide.[2]
Table 1: Chemical and Hazard Summary
| Property | Value | Source(s) |
| CAS Number | 34252-54-5 | [1][2] |
| Molecular Formula | C₉H₈N₂O | [2][3] |
| Physical State | Solid | [2] |
| GHS Classifications | Acute Toxicity, Oral (Category 4) | [2] |
| Skin Irritation (Category 2) | [2] | |
| Serious Eye Irritation (Category 2) | [2] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | [2][4] | |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| H315: Causes skin irritation | [2] | |
| H319: Causes serious eye irritation | [2] | |
| H335: May cause respiratory irritation | [2][4] | |
| Incompatible Materials | Strong oxidizing agents, Amines | [2] |
Mandatory Personal Protective Equipment (PPE) and Handling
Given its classification as a skin, eye, and respiratory irritant, all handling and disposal procedures must be conducted within a certified chemical fume hood.[2][5] The following PPE is mandatory to prevent exposure:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety goggles and/or a face shield.[6]
-
Skin and Body Protection: A properly fastened lab coat.[6]
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be treated with the same rigor as its handling in an experimental context. The goal is complete containment and proper transfer to a licensed waste management facility.
Step 1: Waste Characterization and Segregation All materials that have come into contact with this compound are to be considered hazardous waste. This includes:
-
Excess or expired solid chemical.
-
Contaminated labware (e.g., weighing boats, pipette tips, vials).
-
Used personal protective equipment (e.g., gloves).
-
Cleaning materials from decontamination procedures.
Crucially, this waste stream must be segregated. Do not mix it with other chemical wastes, particularly strong oxidizing agents or amines, to prevent unforeseen chemical reactions within the waste container.[2][7][8]
Step 2: Containerization
-
Solid Waste: Collect all solid materials in a dedicated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[8]
-
Liquid Waste: If the compound was used in a solution, collect the liquid waste in a separate, sealed, and compatible container.
-
Container Integrity: Ensure the container is kept securely closed except when actively adding waste.[7] This prevents the release of vapors and protects the contents from environmental factors.
Step 3: Labeling Proper labeling is a critical compliance step. The waste container must be clearly marked with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "34252-54-5."
-
An accurate indication of the hazards (e.g., "Toxic," "Irritant") and corresponding GHS pictograms.
-
The accumulation start date.
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area. This location must be away from general work areas, sources of heat or ignition, and incompatible chemicals.[7]
Step 5: Final Disposal Final disposal must be managed through your institution's EHS department, which will arrange for collection by a licensed hazardous waste contractor.[8] The standard and most effective disposal method for this type of organic compound is high-temperature incineration at an approved facility, which ensures complete destruction and minimizes environmental impact.[7]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Alert and Evacuate: Immediately alert personnel in the vicinity and, if necessary, evacuate the area.
-
Control and Protect: Ensure the area is well-ventilated (within a fume hood if possible). Before addressing the spill, don the full mandatory PPE.
-
Containment: For a solid spill, prevent the powder from becoming airborne. Do not sweep dry.
-
Cleanup: Carefully cover the spill with a damp paper towel or absorbent pad to wet the material slightly. Gently scoop the material and the absorbent into your designated hazardous waste container. Avoid any actions that could create dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
-
Report: Report the incident to your laboratory supervisor and EHS department immediately, regardless of the spill's size.
Regulatory Framework
In the United States, the management of laboratory chemical waste is governed by two primary federal regulations:
-
OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[9][10][11] The CHP must include specific procedures for safe handling and waste disposal.[10]
-
EPA's Resource Conservation and Recovery Act (RCRA): This act provides the framework for the "cradle-to-grave" management of hazardous waste, ensuring it is handled safely from generation to final disposal.[9][12]
Compliance with these regulations is not optional; it is a legal requirement designed to protect researchers and the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. fishersci.dk [fishersci.dk]
- 3. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 4. aksci.com [aksci.com]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. fishersci.ca [fishersci.ca]
- 7. usbioclean.com [usbioclean.com]
- 8. benchchem.com [benchchem.com]
- 9. nationalacademies.org [nationalacademies.org]
- 10. osha.gov [osha.gov]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-methyl-2H-indazole-3-carbaldehyde: A Protocol for Safety and Operational Integrity
As researchers and drug development professionals, our pursuit of novel chemical entities requires an unwavering commitment to safety. The compound 2-methyl-2H-indazole-3-carbaldehyde is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other complex heterocycles.[1] However, its utility is matched by a specific hazard profile that necessitates a meticulous approach to handling.
This guide moves beyond a simple checklist. It provides a holistic operational plan grounded in the principles of risk assessment, procedural control, and emergency preparedness. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.
Hazard Identification: Understanding the Compound's Profile
A thorough risk assessment begins with a clear understanding of the intrinsic hazards of the material. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3][4] |
Incompatible Materials: The compound should be stored away from strong oxidizing agents and amines, as these can trigger hazardous reactions.[2][5]
Hazardous Decomposition: Under fire conditions, thermal decomposition can release toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][6]
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods for exposure control are engineering and administrative controls.
-
Ventilation: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335).[3][4]
-
Designated Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked, and access should be limited to authorized personnel.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the identified hazards of skin irritation, eye irritation, and potential inhalation.[2]
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Nitrile rubber gloves. | Nitrile gloves offer good splash protection against a wide range of chemicals, including irritants.[7] Always inspect gloves for tears or holes before use. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide. Change gloves immediately if they become contaminated. |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine particulates, directly addressing the serious eye irritation hazard (H319).[8] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs. | A lab coat protects the skin on your arms and body from accidental contact. Ensure it is kept clean and replaced if significant contamination occurs. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills and dropped items. |
| Respiratory Protection | Generally not required when using a fume hood. | If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Use of respirators requires a formal respiratory protection program.[9][10] |
Standard Operating Procedure: A Step-by-Step Handling Workflow
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to this workflow minimizes the risk of exposure and ensures operational consistency.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation : Before entering the lab, review this guide and the official Safety Data Sheet (SDS).[2] Ensure the chemical fume hood has been certified within the last year.
-
Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing : Conduct all weighing operations on a tared weigh paper or in a container within the fume hood to contain any airborne particles.
-
Transfers : When transferring the solid or solutions, do so slowly and carefully to avoid splashing.
-
Post-Handling : After completing your work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety. Improper disposal can lead to environmental contamination and pose a risk to others.
Caption: Decision tree for waste disposal.
-
Contaminated PPE: Used gloves, weigh papers, and cleaning materials should be placed in a designated, sealed bag or container for solid hazardous waste.[5]
-
Residual Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with general trash.
-
Empty Containers: The original reagent bottle should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed, defaced bottle can then be disposed of in a container for hazardous glass waste.
-
Decontamination: Glassware that has come into contact with the compound should be rinsed with a solvent in the fume hood, with the rinsate collected as hazardous waste, before being washed normally.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
| Exposure Type | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[2][3] |
| Minor Spill | For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. Clean the area with a suitable solvent. |
By integrating these safety protocols into your daily workflow, you can handle this compound with confidence, ensuring a safe and productive research environment.
References
- 1. Buy this compound | 34252-54-5 [smolecule.com]
- 2. fishersci.dk [fishersci.dk]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. msds.evonik.com [msds.evonik.com]
- 8. uah.edu [uah.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
